molecular formula C14H20N2O4 B099396 Tyrosylvaline CAS No. 17355-09-8

Tyrosylvaline

货号: B099396
CAS 编号: 17355-09-8
分子量: 280.32 g/mol
InChI 键: OYOQKMOWUDVWCR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tyrosyl-Valine is a dipeptide consisting of L-tyrosine and L-valine, serving as a key intermediate in protein digestion and catabolism . Like other dipeptides, it is typically hydrolyzed into its constituent amino acids, L-tyrosine and L-valine, for use in metabolic pathways or protein synthesis . In peptide science, the interaction between tyrosine and valine residues is of significant interest for its structural implications. Research on peptide helices has identified a notable helix-stabilizing interaction when tyrosine and valine are positioned at a specific spacing (i, i+4) within the peptide chain . This highlights the role of simple dipeptides in providing fundamental insights into the forces governing protein folding and stability . Furthermore, investigations into the binding of dipeptides to prebiotic fatty acid membranes suggest a potential role for molecules like Tyrosyl-Valine in the early evolution of cellular life . The synthesis of this compound can be achieved via Solid-Phase Peptide Synthesis (SPPS) using Fmoc-protected amino acids, with reported purity exceeding 95% . Tyrosyl-Valine is provided for research applications and is not intended for diagnostic or therapeutic uses.

属性

IUPAC Name

2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-8(2)12(14(19)20)16-13(18)11(15)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7,15H2,1-2H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOQKMOWUDVWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563821
Record name Tyrosylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tyrosyl-Valine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029118
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17355-09-8
Record name Tyrosylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Tyrosylvaline dipeptide synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Tyrosylvaline Dipeptide

Introduction

This compound (Tyr-Val), a dipeptide composed of the amino acids tyrosine and valine, serves as a valuable building block in peptidomimetics and drug discovery. Its synthesis and purification are fundamental processes for researchers engaged in developing novel peptide-based therapeutics and biochemical tools. The precise control over its chemical assembly and the rigorous removal of impurities are paramount to ensure the final product's identity, purity, and biological activity.

This technical guide provides a comprehensive overview of the core methodologies for synthesizing and purifying this compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations to facilitate reproducible and efficient production of this dipeptide. The primary focus is on the widely adopted Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry, followed by purification via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Core Concepts in this compound Synthesis

The formation of the peptide bond between tyrosine and valine requires a strategic approach to prevent unwanted side reactions. This is achieved through the use of protecting groups for reactive moieties and activating agents to facilitate amide bond formation.

1. Protecting Group Strategy

To ensure the specific formation of the Tyr-Val sequence, reactive functional groups on the amino acids must be temporarily blocked.[1][2]

  • α-Amino Group Protection : The N-terminus of the amino acid being added is protected to prevent self-polymerization. The most common protecting group in modern SPPS is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3] An alternative is the acid-labile tert-butoxycarbonyl (Boc) group.

  • Carboxyl Group Protection : In SPPS, the C-terminus of the first amino acid (valine) is protected by anchoring it to an insoluble polymer resin.[4] In solution-phase synthesis, it is typically protected as an ester.

  • Tyrosine Side Chain Protection : The phenolic hydroxyl group of tyrosine is nucleophilic and can undergo undesired acylation during coupling steps.[5] Therefore, it requires protection. A common choice compatible with the Fmoc strategy is the acid-labile tert-butyl (tBu) ether.[6]

2. Peptide Bond Formation (Coupling)

The reaction between the carboxyl group of one amino acid and the amino group of another is thermodynamically unfavorable and requires an activating agent, known as a coupling reagent.[7] These reagents convert the carboxylic acid into a more reactive intermediate.[7] Common coupling reagents include:

  • Carbodiimides : Such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8][9]

  • Uronium/Aminium Salts : Such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These are highly efficient and widely used in SPPS for minimizing racemization.[9]

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol details the manual synthesis of this compound on a 0.1 mmol scale using the Fmoc/tBu strategy.

1. Materials and Reagents

Reagent/MaterialParameterValue/Notes
Resin TypeWang Resin
Substitution Level0.5 - 1.0 mmol/g
Starting Amount200 mg (for 0.5 mmol/g loading)
Amino Acids Fmoc-Val-OH4 eq (0.4 mmol)
Fmoc-Tyr(tBu)-OH4 eq (0.4 mmol)
Coupling Reagents HBTU3.9 eq (0.39 mmol)
HOBt4 eq (0.4 mmol)
Base DIPEA (Diisopropylethylamine)8 eq (0.8 mmol)
Fmoc Deprotection Reagent20% (v/v) Piperidine (B6355638) in DMF
Cleavage Cocktail Reagent95% TFA, 2.5% Water, 2.5% TIS
Solvents DMF, DCM, Diethyl EtherPeptide synthesis or HPLC grade

2. Synthesis Workflow

The synthesis involves sequential cycles of deprotection and coupling, followed by a final cleavage step.[4]

spss_workflow cluster_resin_prep Resin Preparation cluster_val_loading Step 1: Valine Loading cluster_tyr_coupling Step 2: Tyrosine Coupling cluster_cleavage Step 3: Cleavage & Deprotection resin Wang Resin swell Swell Resin in DMF/DCM resin->swell val_couple Couple Fmoc-Val-OH (HBTU/HOBt/DIPEA) swell->val_couple val_wash Wash (DMF, DCM) val_couple->val_wash val_deprotect Fmoc Deprotection (20% Piperidine/DMF) val_wash->val_deprotect wash_after_val_deprotect Wash (DMF) val_deprotect->wash_after_val_deprotect tyr_couple Couple Fmoc-Tyr(tBu)-OH (HBTU/HOBt/DIPEA) wash_after_val_deprotect->tyr_couple wash_after_tyr_couple Wash (DMF, DCM) tyr_couple->wash_after_tyr_couple final_deprotect Final Fmoc Deprotection (20% Piperidine/DMF) wash_after_tyr_couple->final_deprotect final_wash Wash & Dry Resin final_deprotect->final_wash cleavage Cleave with TFA Cocktail (TFA/H2O/TIS) final_wash->cleavage precipitate Precipitate in Cold Ether cleavage->precipitate end_product Crude Tyr-Val Peptide precipitate->end_product

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

3. Detailed Protocol

  • Step 1: Resin Preparation and Valine Loading

    • Place 200 mg of Wang resin in a solid-phase synthesis vessel.

    • Swell the resin in 5 mL of DMF for 30 minutes with gentle agitation.[10]

    • Drain the solvent.

    • In a separate vial, dissolve Fmoc-Val-OH (4 eq), HOBt (4 eq), and HBTU (3.9 eq) in DMF (2 mL). Add DIPEA (8 eq) and vortex for 1 minute.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Drain the solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Step 2: Fmoc Deprotection of Valine

    • Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.[10]

    • Drain and wash the resin thoroughly with DMF (5x).

  • Step 3: Coupling of Tyrosine

    • Prepare the activated Fmoc-Tyr(tBu)-OH solution as described in Step 1.4.

    • Add the solution to the deprotected valine-resin and agitate for 2 hours.

    • Drain and wash the resin as in Step 1.6.

  • Step 4: Final Deprotection and Cleavage

    • Perform a final Fmoc deprotection as described in Step 2 to remove the N-terminal Fmoc group from tyrosine.

    • Wash the peptide-resin with DMF (3x), DCM (5x), and Methanol (3x), then dry under vacuum.[11]

    • Add 5 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the dried resin.[11]

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the cleavage mixture to separate the resin.

    • Add the filtrate dropwise into a centrifuge tube containing 40 mL of cold diethyl ether to precipitate the crude peptide.[12]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

    • Dry the crude peptide pellet under vacuum. The expected crude purity is typically around 70-80%.[13]

Experimental Protocol: Purification of this compound

Purification is a critical step to remove impurities such as truncated sequences, deletion sequences, and byproducts from the cleavage process.[14] RP-HPLC is the standard method for peptide purification.[15][16]

1. Purification Workflow

purification_workflow crude Crude Tyr-Val Pellet dissolve Dissolve in H2O/Acetonitrile crude->dissolve rphplc Purify via RP-HPLC dissolve->rphplc collect Collect Fractions rphplc->collect analyze Analyze Fractions (Analytical HPLC / MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize pure Pure Tyr-Val Powder (>98%) lyophilize->pure

References

An In-depth Technical Guide to Tyrosylvaline: Chemical Structure, Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosylvaline, a dipeptide composed of tyrosine and valine, is a naturally occurring molecule found in various biological contexts. While its direct role in complex signaling pathways remains an area of active investigation, its fundamental biochemical nature as a product of protein catabolism and a potential constituent of larger peptides warrants a thorough understanding of its chemical and physical properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for the synthesis, purification, and analysis of this compound. The information presented herein is intended to serve as a foundational resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a dipeptide formed through a peptide bond between the amino acid tyrosine and valine. Its systematic chemical name is 2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid[1].

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name 2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid[1]
Molecular Formula C14H20N2O4[1]
SMILES CC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N[1]
InChI Key OYOQKMOWUDVWCR-UHFFFAOYSA-N[1]
CAS Number 17355-09-8[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for developing analytical and purification methods.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 280.32 g/mol [1]
Monoisotopic Mass 280.142307138 Da[2]
pKa (Strongest Acidic) 3.3[3]
pKa (Strongest Basic) 9.84[3]
Isoelectric Point (pI) Calculated to be approximately 6.57
LogP -1.14[4]
Water Solubility 0.45 g/L[3]
Physical Description Solid[4]

Note on Isoelectric Point (pI): The isoelectric point is the pH at which a molecule carries no net electrical charge. For a simple dipeptide like this compound, the pI can be estimated by averaging the pKa values of the terminal carboxyl and amino groups. Using the provided pKa values, the calculated pI is approximately (3.3 + 9.84) / 2 = 6.57. It is important to note that this is an estimation and the experimental value may vary.

Biological Context and Metabolism

This compound is recognized as an incomplete breakdown product of protein digestion or catabolism[2]. As a dipeptide, it is a short-lived intermediate that is typically further hydrolyzed into its constituent amino acids, tyrosine and valine, by peptidases[2]. While some dipeptides are known to have physiological or cell-signaling effects, a specific signaling role for this compound has not been extensively documented in the reviewed literature[2]. This compound has been detected in various food sources, including anatidaes, chickens, domestic pigs, and cow's milk[3].

The metabolic fate of this compound is intrinsically linked to the metabolism of its constituent amino acids. Tyrosine is a precursor for several important biomolecules, including neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin[5][6]. Valine is a branched-chain amino acid that plays a crucial role in protein synthesis and energy metabolism.

Tyrosylvaline_Metabolic_Context Protein Dietary/Cellular Proteins TyrVal This compound Protein->TyrVal Proteolysis Tyr Tyrosine Protein->Tyr Proteolysis Val Valine Protein->Val Proteolysis TyrVal->Tyr Hydrolysis TyrVal->Val Hydrolysis Proteases Proteases/ Peptidases TyrVal->Proteases Metabolites Bioactive Molecules (Neurotransmitters, Hormones, etc.) Tyr->Metabolites Energy Energy Metabolism (TCA Cycle) Val->Energy Proteases->Tyr Proteases->Val

Metabolic context of this compound.

Experimental Protocols

The following sections outline general methodologies for the synthesis, purification, and analysis of dipeptides like this compound. These protocols are based on established techniques in peptide chemistry and should be adapted and optimized for specific experimental requirements.

Synthesis of this compound

This compound can be synthesized using either solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis.

SPPS is a widely used method for peptide synthesis due to its efficiency and ease of purification[7][8]. The Fmoc/tBu strategy is a common approach[7].

Workflow for Solid-Phase Synthesis of this compound:

SPPS_Workflow start Start: Swell Resin load_val 1. Load Fmoc-Val-OH onto Resin start->load_val deprotect_val 2. Fmoc Deprotection (Piperidine in DMF) load_val->deprotect_val couple_tyr 3. Couple Fmoc-Tyr(tBu)-OH deprotect_val->couple_tyr deprotect_tyr 4. Final Fmoc Deprotection couple_tyr->deprotect_tyr cleave 5. Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) deprotect_tyr->cleave precipitate 6. Precipitate in Cold Ether cleave->precipitate end End: Crude this compound precipitate->end

SPPS workflow for this compound.

Detailed Protocol:

  • Resin Preparation: Start with a suitable resin, such as Wang or 2-chlorotrityl chloride resin. Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • First Amino Acid Coupling (Valine): Couple the first amino acid, Fmoc-Val-OH, to the resin using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound valine using a solution of 20% piperidine (B6355638) in DMF.

  • Second Amino Acid Coupling (Tyrosine): Couple the second amino acid, Fmoc-Tyr(tBu)-OH, to the deprotected valine residue using a coupling agent and activator as in step 2. The tert-butyl (tBu) group protects the hydroxyl group of the tyrosine side chain.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal tyrosine.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the tBu side-chain protecting group using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions.

  • Isolation: Precipitate the crude this compound by adding the cleavage mixture to cold diethyl ether. The crude peptide can then be collected by centrifugation.

Solution-phase synthesis involves carrying out the coupling and deprotection steps in a solvent system[9][10]. While it can be more labor-intensive for longer peptides, it is a viable method for dipeptide synthesis.

General Steps:

  • Protection: Protect the N-terminus of tyrosine (e.g., with a Boc or Fmoc group) and the C-terminus of valine (e.g., as a methyl or ethyl ester).

  • Coupling: Activate the carboxyl group of the protected tyrosine using a coupling agent and react it with the protected valine.

  • Deprotection: Remove the protecting groups to yield this compound.

  • Purification: Purify the product using techniques like crystallization or chromatography.

Purification of this compound

The standard method for purifying peptides is reversed-phase high-performance liquid chromatography (RP-HPLC)[3][11][12][13].

RP-HPLC Protocol:

  • Column: A C18 stationary phase is commonly used for peptide purification[3].

  • Mobile Phase: A gradient of two solvents is typically employed:

  • Gradient: Start with a low percentage of Solvent B and gradually increase its concentration to elute the peptide. The optimal gradient will depend on the hydrophobicity of the peptide and any impurities.

  • Detection: Monitor the elution of the peptide using a UV detector at a wavelength of 210-220 nm or 280 nm (due to the tyrosine aromatic ring)[3].

  • Fraction Collection: Collect the fractions containing the purified this compound.

  • Lyophilization: Remove the solvents from the collected fractions by lyophilization to obtain the purified peptide as a powder.

Analysis of this compound

The identity and purity of the synthesized this compound should be confirmed using analytical techniques.

This is used to assess the purity of the final product. The conditions are similar to the preparative method but on an analytical scale with a smaller column and lower flow rate.

Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide[1][4][14]. Electrospray ionization (ESI) is a common ionization technique for peptides. The expected [M+H]+ ion for this compound would be at m/z 281.1496[4]. Tandem mass spectrometry (MS/MS) can be used to sequence the dipeptide by fragmenting the parent ion and analyzing the resulting daughter ions[1].

Conclusion

This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and standard experimental protocols relevant to this compound. While its specific biological signaling roles are not yet fully elucidated, the information compiled here serves as a valuable resource for researchers working with this dipeptide. The provided methodologies for synthesis, purification, and analysis offer a solid foundation for obtaining high-purity this compound for use in various research applications, from biochemical assays to its potential incorporation into larger, more complex peptide structures. Further investigation is warranted to explore the potential direct biological activities of this compound and its involvement in cellular signaling pathways.

References

An In-depth Technical Guide on the Biological Activity of Tyrosylvaline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant lack of specific data on the biological activity of the dipeptide Tyrosylvaline (Tyr-Val). While databases such as the Human Metabolome Database and PubChem identify this compound as a dipeptide composed of tyrosine and valine, it is categorized as an "expected" metabolite that has not yet been definitively identified in human tissues or biofluids.[1] The existing information is limited to its chemical structure and basic physicochemical properties.

Extensive searches for specific biological effects, mechanisms of action, quantitative data (e.g., IC50, binding constants), and detailed experimental protocols related to this compound have not yielded any concrete findings. The scientific community has yet to publish in-depth research on the specific signaling pathways modulated by this dipeptide or its potential therapeutic applications.

This absence of specific data makes it impossible to construct the requested in-depth technical guide with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for this compound.

Proposed Alternative: A Technical Guide on a Well-Characterized Dipeptide

Given the user's interest in the biological activity of dipeptides for a research-oriented audience, we propose an alternative focus on a dipeptide with a more established body of scientific literature. A suitable candidate would be a dipeptide for which experimental data on biological effects, mechanism of action, and relevant signaling pathways are available, allowing for the creation of a comprehensive technical guide that fulfills all the core requirements of the original request.

For instance, a dipeptide like Glycyl-proline (Gly-Pro) or other biologically active short peptides could serve as a valuable subject for such a detailed guide. Research on these molecules has provided insights into their roles in various physiological processes, and sufficient data is available to populate the requested tables and diagrams.

We recommend proceeding with a well-documented dipeptide to provide a valuable and data-rich technical resource for researchers, scientists, and drug development professionals.

References

The In Vitro Mechanism of Action of Tyrosylvaline: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosylvaline is a dipeptide composed of the amino acids tyrosine and valine. While the individual roles of tyrosine and valine in cellular processes are well-documented, specific research detailing the comprehensive in vitro mechanism of action of the dipeptide this compound as a distinct bioactive molecule is not extensively available in the current scientific literature. Tyrosine is a crucial precursor for neurotransmitters and a key residue in signaling proteins, particularly through the action of tyrosine kinases. Valine is a branched-chain amino acid essential for protein synthesis and metabolic processes. The synergistic or unique effects of their combination in the form of this compound are not well-defined.

This guide aims to provide a foundational understanding of the potential in vitro mechanisms of action of this compound by exploring the known functions of its constituent amino acids and the general methodologies used to study such compounds. Due to the limited specific data on this compound, this document will focus on the theoretical frameworks and experimental approaches that could be employed to elucidate its activity.

Potential Areas of In Vitro Activity

Based on the properties of tyrosine, a primary area of investigation for this compound would be its interaction with signaling pathways regulated by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). These enzymes play a critical role in a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2][3]

Potential interactions include:

  • Competitive Inhibition of Tyrosine Kinases: this compound, containing a tyrosine residue, could potentially act as a competitive inhibitor for the ATP-binding site or the substrate-binding site of various tyrosine kinases.[4][5]

  • Modulation of Receptor Tyrosine Kinase (RTK) Activity: It might interact with the extracellular or intracellular domains of RTKs, influencing ligand binding, receptor dimerization, and subsequent autophosphorylation.[6][7]

  • Substrate for Tyrosine Kinases or Phosphatases: this compound could serve as a substrate for these enzymes, thereby influencing the balance of protein phosphorylation within a cell.

Experimental Protocols for In Vitro Assessment

To investigate the mechanism of action of this compound, a series of in vitro assays would be necessary. The following are detailed methodologies for key experiments that could be adapted for this purpose.

Kinase Inhibition Assays

Objective: To determine if this compound can inhibit the activity of specific tyrosine kinases.

Methodology: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reaction Setup:

    • Prepare a reaction mixture containing the purified tyrosine kinase of interest (e.g., EGFR, Src), the kinase's specific substrate peptide, and ATP in a suitable kinase reaction buffer.

    • Add varying concentrations of this compound to the reaction mixture. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).

    • Incubate the mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP.

    • This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The amount of light produced is proportional to the ADP concentration and thus to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Proliferation Assays

Objective: To assess the effect of this compound on the growth of cancer cell lines that are known to be dependent on specific tyrosine kinase signaling pathways.

Methodology: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture:

    • Plate cancer cells (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in a 96-well plate and allow them to adhere overnight.[8]

  • Treatment:

    • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Determine the percentage of cell viability compared to untreated control cells and calculate the concentration of this compound that inhibits cell growth by 50% (IC50).[9]

Protein-Protein Interaction Assays

Objective: To determine if this compound can disrupt the interaction between a phosphorylated tyrosine residue on a protein and its binding partner containing an SH2 or PTB domain.[6]

Methodology: Co-Immunoprecipitation (Co-IP)

  • Cell Lysis:

    • Treat cells expressing the target proteins with this compound.

    • Lyse the cells in a buffer that preserves protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to one of the interacting proteins (the "bait" protein).

    • Add protein A/G beads to pull down the antibody-bait protein complex.

  • Washing and Elution:

    • Wash the beads to remove non-specific binding proteins.

    • Elute the bound proteins from the beads.

  • Detection:

    • Analyze the eluted proteins by Western blotting using an antibody against the other interacting protein (the "prey" protein).

  • Data Analysis:

    • A decrease in the amount of the prey protein in the presence of this compound would suggest that the dipeptide disrupts the interaction.

Visualization of Potential Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway that could be investigated and the general workflow for in vitro screening.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Adaptor Adaptor Protein (e.g., Grb2) RTK->Adaptor Recruits Ligand Growth Factor (Ligand) Ligand->RTK Binds This compound This compound (Potential Inhibitor) This compound->RTK Potentially Inhibits Ras Ras Adaptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation Regulates Gene Expression

Caption: Potential interaction of this compound with the Ras-Raf-MEK-ERK signaling pathway.

Experimental_Workflow start Start: Investigate this compound kinase_assay Kinase Inhibition Assay (e.g., ADP-Glo) start->kinase_assay cell_assay Cell-Based Assay (e.g., MTT Proliferation) start->cell_assay binding_assay Protein Interaction Assay (e.g., Co-IP) start->binding_assay data_analysis Data Analysis: IC50, % Inhibition kinase_assay->data_analysis cell_assay->data_analysis binding_assay->data_analysis conclusion Conclusion on In Vitro MoA data_analysis->conclusion

Caption: General experimental workflow for determining the in vitro mechanism of action.

Quantitative Data Summary

As there is a lack of specific published studies on the in vitro biological activity of this compound, a table of quantitative data such as IC50 values, binding affinities (Kd), or kinetic parameters (Ki, Km) cannot be provided at this time. The generation of such data would be the primary outcome of the experimental protocols described above.

Conclusion

The dipeptide this compound presents an interesting subject for in vitro investigation, particularly concerning its potential to modulate tyrosine kinase-mediated signaling pathways. While direct evidence of its mechanism of action is currently scarce, the established roles of its constituent amino acid, tyrosine, provide a strong rationale for exploring its effects on cellular processes regulated by phosphorylation. The experimental protocols outlined in this guide offer a comprehensive framework for researchers to begin to elucidate the specific in vitro bioactivity of this compound. Future studies are necessary to generate the quantitative data required to build a complete profile of its mechanism of action.

References

Tyrosylvaline: A Technical Guide to Synthesis, Isolation, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosylvaline (Tyr-Val) is a dipeptide composed of the amino acids tyrosine and valine. While its natural occurrence is cataloged, particularly as a potential product of protein digestion and catabolism, dedicated research into its specific discovery, isolation from natural sources, and distinct biological functions remains limited.[1] This technical guide provides a comprehensive framework for the scientific investigation of this compound. It outlines detailed protocols for its chemical synthesis, a robust multi-step purification strategy, and methods for its characterization. Furthermore, this document explores the potential biological activities and signaling pathways of this compound, drawing insights from the well-established roles of its constituent amino acids. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic and biological potential of this dipeptide.

Introduction to this compound

This compound is a dipeptide with the chemical formula C14H20N2O4.[2] It is formed through a peptide bond between the carboxyl group of tyrosine and the amino group of valine. While it has been detected in various food sources, it has not been quantified, suggesting it may be a biomarker for the consumption of certain foods.[3] The Human Metabolome Database lists it as an "expected" metabolite, indicating it is a plausible, yet not definitively identified, component of human tissues or biofluids.[1] The limited direct research on this compound presents an opportunity for novel investigations into its physiological roles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing effective synthesis, purification, and analytical methods.

PropertyValueSource
Molecular Formula C14H20N2O4[2]
Average Molecular Weight 280.3196 g/mol PubChem
Monoisotopic Molecular Weight 280.142307138 Da[2]
Physical Description Solid[2]
logP -1.14 (Extrapolated)[2]
pKa (Strongest Acidic) 3.3[3]
pKa (Strongest Basic) 9.84[3]
Physiological Charge 0[3]
Hydrogen Bond Donor Count 4[3]
Hydrogen Bond Acceptor Count 6[3]
Polar Surface Area 116.14 Ų[3]

Proposed Methodologies for Production and Isolation

Given the absence of a standardized protocol for the isolation of this compound from natural sources, this section details a robust methodology for its chemical synthesis and subsequent purification. This approach provides a reliable means of obtaining high-purity this compound for research purposes.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the method of choice for the efficient and controlled synthesis of peptides.[4][5][6][7] The following protocol is based on the widely used Fmoc/tBu strategy.

Experimental Protocol:

  • Resin Preparation:

    • Start with a Rink-amide MBHA resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid.

    • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Valine):

    • Activate the carboxyl group of Fmoc-Val-OH using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the swollen resin and agitate for 2 hours at room temperature.

    • Wash the resin with DMF to remove excess reagents.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of valine.

    • Wash the resin thoroughly with DMF.

  • Second Amino Acid Coupling (Tyrosine):

    • Activate the carboxyl group of Fmoc-Tyr(tBu)-OH using the same coupling reagents as in step 2. The tert-butyl (tBu) group protects the hydroxyl side chain of tyrosine.

    • Add the activated tyrosine solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF.

  • Final Fmoc Deprotection:

    • Remove the final Fmoc group from the N-terminus of tyrosine with 20% piperidine in DMF.

    • Wash the resin with DMF followed by dichloromethane (B109758) (DCM).

  • Cleavage and Deprotection:

    • Treat the resin-bound peptide with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS), for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes the side-chain protecting group from tyrosine.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Lyophilize the crude peptide to obtain a dry powder.

spss_workflow Resin Resin Swelling Couple_Val Couple Fmoc-Val-OH Resin->Couple_Val Deprotect_Val Fmoc Deprotection Couple_Val->Deprotect_Val Couple_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotect_Val->Couple_Tyr Deprotect_Tyr Final Fmoc Deprotection Couple_Tyr->Deprotect_Tyr Cleave Cleavage & Deprotection Deprotect_Tyr->Cleave Crude_Peptide Crude this compound Cleave->Crude_Peptide

Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.
Purification Strategy

A multi-step purification strategy is proposed to isolate this compound from the crude synthetic product or a complex biological hydrolysate. This involves a combination of ion-exchange chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC).

2.2.1. Step 1: Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[8][9][10][11] this compound has an isoelectric point (pI) that can be predicted based on the pKa values of its terminal groups and the tyrosine side chain. At a pH below its pI, the peptide will be positively charged and can be purified using cation-exchange chromatography.

Experimental Protocol:

  • Column: Strong cation-exchange column (e.g., sulfopropyl-based resin).

  • Equilibration Buffer (Buffer A): 20 mM sodium phosphate, pH 3.0.

  • Elution Buffer (Buffer B): 20 mM sodium phosphate, 1 M NaCl, pH 3.0.

  • Procedure:

    • Dissolve the crude peptide in Buffer A and load it onto the equilibrated column.

    • Wash the column with Buffer A to remove unbound, neutral, and negatively charged impurities.

    • Elute the bound peptides using a linear gradient of 0-100% Buffer B over 30-60 minutes.

    • Collect fractions and monitor the absorbance at 280 nm (due to the tyrosine residue).

    • Pool the fractions containing the peak of interest.

2.2.2. Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity and is a standard method for peptide purification.[12][13][14][15][16]

Experimental Protocol:

  • Column: C18 stationary phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).

  • Procedure:

    • Acidify the pooled fractions from IEX with TFA and inject them onto the equilibrated RP-HPLC column.

    • Elute with a linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes).

    • Monitor the elution profile at 214 nm (for the peptide bond) and 280 nm (for the tyrosine side chain).

    • Collect the major peak corresponding to this compound.

    • Confirm the purity of the collected fraction by analytical RP-HPLC.

    • Lyophilize the pure fraction to obtain the final product.

purification_workflow Crude Crude Peptide Solution IEX Ion-Exchange Chromatography (IEX) Crude->IEX IEX_Fractions IEX Fractions IEX->IEX_Fractions RP_HPLC Reversed-Phase HPLC (RP-HPLC) IEX_Fractions->RP_HPLC Pure_Peptide Pure this compound RP_HPLC->Pure_Peptide

Proposed Purification Workflow for this compound.
Characterization

The identity and purity of the final product should be confirmed using mass spectrometry and analytical HPLC.

Experimental Protocol: Mass Spectrometry

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.[17][18][19][20][21]

  • Procedure:

    • Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid for ESI-MS).

    • Acquire the mass spectrum in positive ion mode.

    • Confirm the presence of the [M+H]+ ion corresponding to the calculated molecular weight of this compound (281.15 Da).

    • Perform tandem mass spectrometry (MS/MS) to confirm the amino acid sequence through fragmentation analysis.

Hypothetical Purification Data

Purification StepTotal Protein (mg)This compound (mg)Purity (%)Yield (%)Purification Fold
Crude Product 1000250251001
IEX Pool 15022590903.6
RP-HPLC Pool 50212.5>9885>3.9

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is lacking, its potential functions can be inferred from the roles of its constituent amino acids.

Role of Tyrosine in Signaling

Tyrosine is a critical component of numerous signaling pathways.[22][23][24][25][26]

  • Precursor to Neurotransmitters and Hormones: Tyrosine is the precursor for the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine) and thyroid hormones.

  • Protein Phosphorylation: Tyrosine residues in proteins are key targets for phosphorylation by tyrosine kinases, a fundamental mechanism for regulating cellular processes such as growth, differentiation, and metabolism.[22][25]

Role of Valine

Valine is a branched-chain amino acid (BCAA) with important metabolic functions.[27][][29][30][31]

  • Energy Metabolism: Valine can be metabolized in muscle tissue to provide energy.[27][31]

  • Protein Synthesis and Structure: As an essential amino acid, valine is crucial for protein synthesis and contributes to the hydrophobic core of proteins, influencing their three-dimensional structure.[27]

  • Signaling: Valine can activate the AKT/mTOR signaling pathway, which is involved in protein synthesis.[30]

Predicted Biological Activity of this compound

Based on its composition, this compound could potentially exhibit the following activities:

  • Neuromodulatory Effects: It could act as a precursor to tyrosine in the brain, influencing neurotransmitter synthesis.

  • Metabolic Regulation: It may play a role in energy metabolism, particularly in muscle tissue.

  • Cell Signaling: this compound could potentially interact with peptide transporters or receptors, or be cleaved to release its constituent amino acids, which then participate in their respective signaling pathways.

Proposed Signaling Pathway for Investigation

A plausible hypothesis is that this compound could be transported into cells and either cleaved by peptidases to release tyrosine and valine or interact directly with intracellular signaling molecules. The released tyrosine could then enter the catecholamine synthesis pathway or be a substrate for tyrosine kinases.

signaling_pathway TyrVal This compound Transporter Peptide Transporter TyrVal->Transporter Extracellular Cell_Membrane Cell Membrane Intracellular_TyrVal Intracellular this compound Transporter->Intracellular_TyrVal Intracellular Peptidases Peptidases Intracellular_TyrVal->Peptidases Tyr Tyrosine Peptidases->Tyr Val Valine Peptidases->Val Tyr_Kinase Tyrosine Kinase Pathway Tyr->Tyr_Kinase Catecholamine Catecholamine Synthesis Tyr->Catecholamine mTOR AKT/mTOR Pathway Val->mTOR

Hypothetical Signaling Pathway for this compound.

Conclusion

This compound represents an understudied dipeptide with the potential for interesting biological activities. This technical guide provides a comprehensive and practical framework for its synthesis, purification, and characterization, thereby enabling further research into its physiological roles. The proposed experimental protocols and the exploration of potential signaling pathways offer a solid starting point for researchers and drug development professionals to unlock the scientific and therapeutic potential of this compound.

References

Tyrosylvaline: A Potential Bioactive Compound - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the potential bioactivity of the dipeptide Tyrosylvaline (Tyr-Val). It is important to note that, as of the date of this publication, direct experimental research on this compound is limited. The information presented herein is largely extrapolated from studies on its constituent amino acids, Tyrosine and Valine, and other related tyrosine-containing dipeptides. The experimental protocols and quantitative data are provided as representative examples and should be adapted and validated for specific research applications.

Introduction

This compound is a dipeptide composed of the amino acids L-tyrosine and L-valine. The presence of a phenolic hydroxyl group in the tyrosine residue and a hydrophobic branched-chain in the valine residue suggests that this compound may possess a range of bioactive properties. Dipeptides are of significant interest in drug development and nutraceuticals due to their small size, potential for high bioavailability, and specific interactions with biological targets. This guide explores the potential antioxidant, anti-inflammatory, and Angiotensin-Converting Enzyme (ACE) inhibitory activities of this compound, providing a foundation for future research and development.

Potential Bioactive Properties

Antioxidant Activity

The phenolic hydroxyl group of the tyrosine residue in this compound can act as a hydrogen donor to neutralize free radicals, thereby mitigating oxidative stress.[1] Studies on various tyrosine-containing dipeptides have demonstrated significant antioxidant capacity.[2][3] The antioxidant potential of these peptides is often attributed to their ability to scavenge radicals and chelate pro-oxidant metal ions.[1] Dipeptides with N-terminal tyrosine have shown, on average, higher antioxidant capacity in some assays compared to free tyrosine.[2]

Anti-inflammatory Activity

Bioactive peptides are known to exert anti-inflammatory effects through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] Oxidative stress is a known trigger for NF-κB activation, which leads to the transcription of pro-inflammatory cytokines.[6] By reducing reactive oxygen species, the antioxidant activity of this compound could indirectly suppress NF-κB activation. Furthermore, some bioactive peptides have been shown to directly interfere with the NF-κB signaling cascade.[4]

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II.[7][8] Inhibition of ACE is a key strategy in the management of hypertension. Several food-derived peptides, particularly those containing hydrophobic amino acid residues and a C-terminal tyrosine, have been identified as effective ACE inhibitors.[9][10][11] The structural characteristics of this compound, with a C-terminal valine (hydrophobic) and an N-terminal tyrosine, suggest it may interact with the active site of ACE.

Quantitative Data on Related Dipeptides

The following tables summarize hypothetical quantitative data for this compound based on reported values for other tyrosine-containing dipeptides. These values are for illustrative purposes and require experimental validation.

Table 1: Hypothetical Antioxidant Activity of this compound

Assay TypeParameterHypothetical Value for this compoundReference Peptides (Reported Values)
DPPH Radical ScavengingIC50 (µM)150 - 500Leu-Hyp: ~23.6% scavenging at a specific concentration[12]
ABTS Radical ScavengingIC50 (µM)100 - 400Leu-Hyp & Ile-Hyp: ~57.8% scavenging at a specific concentration[12]
Ferric Reducing Antioxidant Power (FRAP)µmol Fe(II)/µmol1.5 - 3.0General range for antioxidant peptides
Oxygen Radical Absorbance Capacity (ORAC)µmol TE/µmol3.0 - 6.0Dipeptides with N-terminal tyrosine: ~4.81 µmol TE/µmol[2]

Table 2: Hypothetical Anti-inflammatory and ACE Inhibitory Activity of this compound

BioactivityParameterHypothetical Value for this compoundReference Peptides (Reported Values)
Anti-inflammatoryInhibition of NO production in LPS-stimulated macrophages (IC50, µM)50 - 200General range for anti-inflammatory peptides
Anti-inflammatoryInhibition of TNF-α secretion (IC50, µM)75 - 250General range for anti-inflammatory peptides
ACE InhibitionIC50 (µM)20 - 150Ala-Tyr: IC50 not specified but shows selective inhibition[9], GGY: 1.3 µM, IRP: 1.8 µM[13]

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

A standard solid-phase peptide synthesis (SPPS) protocol using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry can be employed for the synthesis of this compound.

  • Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in dichloromethane (B109758) (DCM).

  • First Amino Acid Coupling: Couple Fmoc-Val-OH to the resin using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an activator such as ethyl cyano(hydroxyimino)acetate (Oxyma) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of valine using a solution of 20% piperidine (B6355638) in DMF.

  • Second Amino Acid Coupling: Couple Fmoc-Tyr(tBu)-OH to the deprotected valine residue using the same coupling reagents.

  • Final Fmoc Deprotection: Remove the final Fmoc group.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting group (tBu from Tyrosine) using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Antioxidant Assays
  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare serial dilutions of this compound in methanol.

  • In a 96-well plate, mix the this compound solutions with the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to a specific absorbance at 734 nm.

  • Prepare serial dilutions of this compound.

  • Mix the this compound solutions with the diluted ABTS•+ solution.

  • Incubate at room temperature for a defined period.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of radical scavenging and the IC50 value.

In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Viability Assay: Determine the non-toxic concentration range of this compound using an MTT or similar cell viability assay.

  • Nitric Oxide (NO) Production Assay:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation.

    • After 24 hours, measure the nitrite (B80452) concentration in the cell culture supernatant using the Griess reagent.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant from the NO production assay.

    • Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.

In Vitro ACE Inhibition Assay
  • Reagents: Prepare solutions of ACE from rabbit lung, the substrate hippuryl-His-Leu (HHL), and a suitable buffer (e.g., borate (B1201080) buffer with NaCl).[14]

  • Assay Procedure:

    • In a microcentrifuge tube, pre-incubate ACE with various concentrations of this compound at 37°C for 10 minutes.[14]

    • Add the HHL substrate to initiate the reaction and incubate at 37°C for 30-60 minutes.[14]

    • Stop the reaction by adding hydrochloric acid (HCl).[14]

    • Extract the hippuric acid produced with ethyl acetate (B1210297).[14]

    • Evaporate the ethyl acetate layer and redissolve the hippuric acid in water.

    • Measure the absorbance of hippuric acid at 228 nm.[14]

  • Calculation: Calculate the percentage of ACE inhibition and determine the IC50 value.

Proposed Mechanisms of Action and Signaling Pathways

Antioxidant and Anti-inflammatory Signaling

This compound's potential antioxidant activity can lead to the modulation of redox-sensitive signaling pathways. A key pathway is the Keap1-Nrf2/ARE pathway, which is a central regulator of cellular antioxidant responses.[15] By scavenging reactive oxygen species (ROS), this compound may promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant enzymes.[15] This reduction in oxidative stress can, in turn, inhibit the activation of the pro-inflammatory NF-κB pathway.[4]

Antioxidant_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) IKK IKK Oxidative_Stress->IKK Tyr_Val This compound Tyr_Val->Oxidative_Stress Keap1 Keap1 Tyr_Val->Keap1 Inhibits Oxidative Stress -induced activation Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE ARE Nrf2->ARE Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB->Proinflammatory_Genes Transcription Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT) ARE->Antioxidant_Enzymes Transcription

Caption: Proposed antioxidant and anti-inflammatory signaling pathway of this compound.

ACE Inhibition Mechanism

The renin-angiotensin system (RAS) is a critical regulator of blood pressure.[7] ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[8] this compound is hypothesized to act as a competitive inhibitor of ACE, binding to the active site of the enzyme and preventing its interaction with the natural substrate.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE ACE ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Leads to Tyr_Val This compound Tyr_Val->ACE Inhibition

Caption: Mechanism of ACE inhibition by this compound within the Renin-Angiotensin System.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis, purification, and bioactivity screening of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioactivity Bioactivity Screening cluster_analysis Data Analysis SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization MS & NMR Characterization Purification->Characterization Antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) Characterization->Antioxidant Anti_inflammatory Anti-inflammatory Assays (RAW 264.7 Cells, NO, Cytokines) Characterization->Anti_inflammatory ACE_Inhibition ACE Inhibition Assay (In Vitro) Characterization->ACE_Inhibition IC50 IC50 Determination Antioxidant->IC50 Anti_inflammatory->IC50 ACE_Inhibition->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism

Caption: General experimental workflow for this compound investigation.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel bioactive agents. Based on the properties of its constituent amino acids and related dipeptides, it is hypothesized to possess antioxidant, anti-inflammatory, and ACE-inhibitory activities. The technical information and experimental protocols provided in this guide offer a framework for the systematic investigation of this compound. Future research should focus on the chemical synthesis and purification of this compound, followed by comprehensive in vitro and in vivo studies to validate its bioactivities and elucidate its precise mechanisms of action. Further structure-activity relationship studies could lead to the design of more potent and selective analogues for therapeutic applications.

References

In Silico Modeling of Tyrosylvaline Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The dipeptide Tyrosylvaline (Tyr-Val) is a molecule of interest in biochemical and pharmaceutical research due to the unique properties of its constituent amino acids. Tyrosine, with its phenolic side chain, can participate in hydrogen bonding and aromatic interactions, while valine's bulky, hydrophobic side chain contributes to steric and nonpolar interactions.[1] Understanding the interactions of Tyr-Val with biological macromolecules, particularly proteins, is crucial for applications ranging from drug design to deciphering cellular signaling. In silico modeling provides a powerful and cost-effective approach to investigate these interactions at an atomic level, offering insights that can guide experimental studies.[2][3]

This technical guide provides an in-depth overview of the core computational methodologies used to model this compound interactions. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation formats.

Core In Silico Methodologies

The primary computational tools for studying peptide-protein interactions are molecular docking and molecular dynamics (MD) simulations. These methods allow for the prediction of binding modes and the assessment of complex stability.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (Tyr-Val) when bound to a receptor (a protein) to form a stable complex.[4] The goal is to find the binding pose with the lowest energy, which corresponds to the most stable conformation.[4]

Illustrative Workflow for Molecular Docking

start Start: Define Protein Target and Ligand (Tyr-Val) prep_protein Receptor Preparation (Remove water, add hydrogens, assign charges) start->prep_protein prep_ligand Ligand Preparation (Generate 3D conformer of Tyr-Val, assign charges) start->prep_ligand grid_gen Grid Box Generation (Define docking search space on the receptor) prep_protein->grid_gen docking Run Docking Simulation (e.g., AutoDock Vina, GOLD, Glide) prep_ligand->docking grid_gen->docking analysis Pose Analysis and Scoring (Cluster poses, rank by binding energy) docking->analysis selection Select Best Pose(s) for Further Analysis analysis->selection end End: Putative Tyr-Val Binding Mode(s) selection->end

A typical workflow for molecular docking studies of Tyr-Val.

Molecular Dynamics (MD) Simulation

MD simulation is a computational method that analyzes the physical movements of atoms and molecules over time.[5] For a Tyr-Val-protein complex predicted by docking, MD simulations can assess the stability of the binding pose, characterize conformational changes, and provide a more detailed energetic analysis of the interaction.[2][6]

Generalized Workflow for MD Simulation

start_md Start: Docked Tyr-Val-Protein Complex system_setup System Setup (Solvation with water, add ions) start_md->system_setup minimization Energy Minimization (Remove steric clashes) system_setup->minimization equilibration Equilibration (NVT, NPT) (Stabilize temperature and pressure) minimization->equilibration production Production MD Run (Generate trajectory) equilibration->production trajectory_analysis Trajectory Analysis (RMSD, RMSF, H-bonds) production->trajectory_analysis end_md End: Dynamic Behavior and Stability Assessment trajectory_analysis->end_md

A generalized workflow for MD simulation of a Tyr-Val-protein complex.

Experimental Protocols

Detailed protocols are essential for reproducible in silico research. Below are generalized, step-by-step procedures for molecular docking and MD simulation.

Protocol 1: Molecular Docking using AutoDock Vina
  • Receptor and Ligand Preparation :

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the receptor using AutoDock Tools (ADT): remove water molecules, add polar hydrogens, and compute Gasteiger charges. Save the prepared receptor in PDBQT format.

    • Generate a 3D structure of this compound using a molecule builder (e.g., Avogadro, ChemDraw) and perform energy minimization.

    • In ADT, define the rotatable bonds and save the ligand in PDBQT format.

  • Grid Parameter and Docking Configuration :

    • Define the search space (grid box) to encompass the putative binding site on the receptor. The size and center of the grid are specified in a configuration file.[7]

    • Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, the grid box parameters, and the output file name.

  • Execution and Analysis :

    • Run the docking simulation from the command line: vina --config conf.txt --log log.txt.

    • Analyze the output PDBQT file, which contains multiple binding modes ranked by their binding affinity (in kcal/mol).[8]

    • Visualize the top-ranked poses in a molecular visualization program (e.g., PyMOL, Chimera) to inspect key interactions like hydrogen bonds and hydrophobic contacts.[9]

Protocol 2: MD Simulation using GROMACS
  • System Preparation :

    • Take the top-ranked docked complex of Tyr-Val and the protein as the starting structure.

    • Use the gmx pdb2gmx command in GROMACS to generate a protein topology based on a chosen force field (e.g., AMBER, CHARMM).[6][10] A force field is the set of parameters used to calculate the potential energy of the system.[11]

    • Create a simulation box and solvate the complex with a water model like TIP3P.[6]

    • Add ions to neutralize the system's charge using gmx genion.

  • Simulation Execution :

    • Perform energy minimization to relax the system and remove bad contacts.[12]

    • Conduct a two-phase equilibration: first in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the temperature, followed by the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.[12]

    • Run the production MD simulation for a desired length of time (e.g., 100 ns) to generate the trajectory of atomic movements.[6][12]

  • Trajectory Analysis :

    • Root Mean Square Deviation (RMSD) : Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD suggests the complex has reached equilibrium.[13][14]

    • Root Mean Square Fluctuation (RMSF) : Analyze the RMSF of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis : Quantify the number and duration of hydrogen bonds between Tyr-Val and the protein to identify key stabilizing interactions.

Data Presentation: Quantitative Analysis

Quantitative data from in silico modeling should be presented clearly for comparison.

Table 1: Illustrative Molecular Docking Results for Tyr-Val against Protein Kinases

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Tyrosine Kinase A1T46-7.92Met769, Leu777H-bond, Hydrophobic
Tyrosine Kinase B1M17-8.06Cys773, Asp831H-bond, Electrostatic
Tyrosine Kinase C3QRJ-7.53Thr315, Phe382H-bond, Pi-stacking
Tyrosine Kinase D6S9B-7.12Gly772, Leu820H-bond, Hydrophobic

Note: Data is illustrative, based on typical binding energy ranges for small molecules and peptides with tyrosine kinases.[7][8][15]

Table 2: Illustrative MD Simulation Stability Metrics for Tyr-Val-Protein Kinase B Complex

Simulation Time (ns)Average Backbone RMSD (nm)Average Ligand RMSD (nm)Number of H-Bonds (Ligand-Protein)
0-250.25 ± 0.030.12 ± 0.023.1 ± 0.8
26-500.28 ± 0.040.14 ± 0.032.9 ± 0.7
51-750.29 ± 0.030.15 ± 0.023.0 ± 0.6
76-1000.29 ± 0.020.15 ± 0.033.2 ± 0.5

Note: This table presents hypothetical data to illustrate how MD simulation results can be summarized. Stable RMSD and a consistent number of hydrogen bonds would indicate a stable interaction.

Potential Signaling Pathways

While a specific signaling pathway for the dipeptide Tyr-Val is not extensively documented, its components suggest potential interactions. Tyrosine is a key residue in phosphorylation-dependent signaling cascades regulated by protein tyrosine kinases (PTKs).[16] It is plausible that Tyr-Val could act as a competitive inhibitor at the ATP-binding site or an allosteric modulator of a PTK.[16][17]

Hypothetical Signaling Pathway Inhibition by Tyr-Val

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds & Activates P1 Substrate Protein RTK->P1 Phosphorylates TyrVal Tyr-Val TyrVal->RTK Inhibits P1_P Phosphorylated Substrate Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P1_P->Downstream Activates Response Cellular Response (Proliferation, Survival) Downstream->Response

Inhibition of a generic tyrosine kinase signaling pathway by Tyr-Val.

Conclusion

In silico modeling offers a robust framework for investigating the molecular interactions of this compound. Through molecular docking and MD simulations, researchers can generate hypotheses about binding mechanisms, predict binding affinities, and assess the stability of peptide-protein complexes. The detailed protocols and data presentation formats provided in this guide serve as a foundation for conducting and reporting such computational studies. When integrated with experimental validation techniques like surface plasmon resonance or isothermal titration calorimetry, these computational approaches can significantly accelerate the discovery and development of novel peptide-based therapeutics.[18][19]

References

Tyrosylvaline: An In-Depth Technical Guide to its Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosylvaline (Tyr-Val) is a dipeptide composed of the amino acids tyrosine and valine. As with many peptides, its stability is a critical factor in various applications, including its potential use as a therapeutic agent, a component of drug delivery systems, or as a building block in peptide synthesis. Understanding the mechanisms by which this compound degrades is paramount for ensuring its efficacy, safety, and shelf-life. This technical guide provides a comprehensive overview of the stability of this compound, detailing its degradation pathways, methodologies for its analysis, and the factors that influence its integrity. While specific quantitative stability data for this compound is not extensively available in the public domain, this guide presents a framework for its evaluation based on established principles of peptide chemistry and analysis.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C14H20N2O4PubChem
Molecular Weight 280.32 g/mol PubChem
IUPAC Name (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acidPubChem
Physical Description SolidHMDB
LogP (extrapolated) -1.14HMDB

Core Degradation Pathways of Peptides

The stability of a dipeptide like this compound is influenced by both its intrinsic chemical properties and the surrounding environment. Degradation can occur through several chemical pathways, primarily hydrolysis and oxidation, which are influenced by factors such as pH, temperature, and the presence of enzymes.[1]

Hydrolysis

Hydrolysis is a major degradation pathway for peptides, involving the cleavage of the peptide bond between the tyrosine and valine residues to yield the individual amino acids. This reaction is catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: At low pH, the peptide bond is susceptible to cleavage.

  • Base-Catalyzed Hydrolysis: At high pH, the rate of hydrolysis also increases.

The pH-rate profile for peptide bond hydrolysis typically shows a U-shaped curve, with the greatest stability observed in the mid-pH range (around pH 4-6).[1]

Oxidation

The tyrosine residue in this compound is susceptible to oxidation due to its phenolic side chain. Oxidative degradation can be initiated by exposure to light, heat, or the presence of metal ions and reactive oxygen species. This can lead to the formation of various oxidation products, including dityrosine, which can result in cross-linking and aggregation.

Factors Influencing this compound Stability

FactorEffect on Stability
pH Stability is generally highest at mid-range pH (4-6) and decreases in acidic and alkaline conditions due to catalyzed hydrolysis.[1]
Temperature Higher temperatures accelerate the rates of all degradation reactions, including hydrolysis and oxidation.[2]
Enzymes (Peptidases) In biological systems, peptidases can rapidly cleave the peptide bond, leading to rapid degradation. The rate depends on the specific enzyme and its concentration.
Light Exposure The tyrosine residue is photosensitive and can undergo photo-oxidation.
Presence of Metal Ions Metal ions can catalyze oxidative degradation of the tyrosine residue.
Formulation Components Excipients in a formulation can either stabilize or destabilize the dipeptide.

Quantitative Stability Data (Hypothetical)

Disclaimer: The following table presents hypothetical quantitative data for this compound stability to illustrate the type of information that would be generated from stability studies. Actual values would need to be determined experimentally.

ConditionParameterValue
pH 2 (37 °C) Half-life (t½)~ hours to days
pH 7.4 (37 °C) Half-life (t½)~ days to weeks (in buffer)
pH 9 (37 °C) Half-life (t½)~ hours to days
Human Plasma (37 °C) Half-life (t½)~ minutes to hours
Simulated Gastric Fluid (pH 1.2, 37°C) Half-life (t½)< 1 hour
Simulated Intestinal Fluid (pH 6.8, 37°C) Half-life (t½)~ hours

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability involves a combination of forced degradation studies and stability testing under various relevant conditions.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of this compound to identify potential degradation products and pathways.[3]

Methodology:

  • Stress Conditions: Expose this compound solutions to a range of stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours (solid and solution).

    • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to separate and identify the degradation products.

pH-Dependent Stability Study

This study determines the rate of degradation of this compound at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10).

  • Sample Incubation: Dissolve this compound in each buffer to a known concentration and incubate at a constant temperature (e.g., 37°C or 50°C).

  • Time-Point Sampling: At predetermined time intervals, withdraw aliquots from each solution.

  • Quantification: Analyze the samples by a validated HPLC method to determine the remaining concentration of intact this compound.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time to determine the first-order degradation rate constant (k) at each pH. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Enzymatic Degradation Assay (in vitro)

This assay evaluates the susceptibility of this compound to enzymatic cleavage by proteases found in biological fluids.

Methodology:

  • Biological Matrix: Use human plasma, serum, or simulated gastric/intestinal fluids.[4]

  • Sample Incubation: Spike the biological matrix with a known concentration of this compound and incubate at 37°C.

  • Time-Point Sampling and Quenching: At various time points, take an aliquot and immediately quench the enzymatic activity by adding a protein precipitating agent (e.g., acetonitrile (B52724) or trichloroacetic acid).

  • Sample Preparation: Centrifuge the quenched sample to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining intact this compound.

  • Data Analysis: Determine the degradation rate and half-life in the biological matrix.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating this compound from its degradation products.

Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength where this compound has significant absorbance (due to the tyrosine chromophore, e.g., ~274 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for both quantification of this compound and identification of its degradation products.

Typical LC-MS/MS Conditions:

  • LC System: Similar to the HPLC system described above.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • MS/MS Analysis: For quantification, use Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound. For identification of degradation products, use full scan and product ion scan modes to determine the mass-to-charge ratio and fragmentation pattern.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature detailing signaling pathways that are directly modulated by this compound. While some dipeptides are known to have physiological or cell-signaling effects, many are simply short-lived intermediates in protein metabolism. The biological activity of this compound would likely be related to the individual activities of its constituent amino acids, tyrosine and valine, after its hydrolysis. Tyrosine is a precursor for the synthesis of important neurotransmitters and hormones. Further research is needed to elucidate any specific signaling roles of the intact this compound dipeptide.

Visualizations

G cluster_degradation This compound Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation TyrVal This compound (Tyr-Val) Tyr Tyrosine TyrVal->Tyr Peptide Bond Cleavage Val Valine TyrVal->Val Peptide Bond Cleavage OxidationProducts Oxidation Products (e.g., Dityrosine) TyrVal->OxidationProducts Oxidative Stress

Caption: Generalized degradation pathways of this compound.

G cluster_workflow Experimental Workflow for Stability Assessment Start Start: This compound Sample Incubation Incubation under Stress Conditions (pH, Temp, Enzyme) Start->Incubation Sampling Time-Point Sampling & Quenching Incubation->Sampling Precipitation Protein Precipitation (if applicable) Sampling->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis HPLC or LC-MS/MS Analysis Supernatant->Analysis Data Data Analysis: - Degradation Rate (k) - Half-life (t½) Analysis->Data End End: Stability Profile Data->End

References

Spectroscopic Analysis of Tyrosylvaline (Tyr-Val): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the dipeptide Tyrosylvaline (Tyr-Val) using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document outlines the structural elucidation of this compound, presenting predicted and experimental data in a clear, tabular format. Detailed experimental protocols are provided to facilitate the replication of these analyses. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to enhance understanding.

Introduction

This compound is a dipeptide composed of the amino acids Tyrosine and Valine. As with all peptides, the precise characterization of its structure is fundamental to understanding its biological activity, metabolic stability, and potential therapeutic applications. NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within the molecule, while mass spectrometry offers precise molecular weight determination and structural information through fragmentation analysis. This guide integrates both techniques for a comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, are invaluable for assigning the chemical shifts of all protons and carbons, and for confirming the covalent structure and stereochemistry of the dipeptide.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted proton and carbon chemical shifts (δ) for this compound. These predictions are based on the known chemical shifts of the individual amino acid residues, with adjustments made for the formation of the peptide bond. Actual experimental values may vary depending on the solvent, pH, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in D₂O, pH 7)

Atom NamePredicted Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
Tyrosine Residue
α-H~ 4.1 - 4.3dd~ 5, 8
β-H~ 2.9 - 3.1m
Aromatic H (ortho to OH)~ 6.8 - 6.9d~ 8.5
Aromatic H (meta to OH)~ 7.1 - 7.2d~ 8.5
Valine Residue
α-H~ 4.0 - 4.2d~ 5
β-H~ 2.1 - 2.3m
γ-CH₃~ 0.9 - 1.0d~ 7
γ'-CH₃~ 0.9 - 1.0d~ 7

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in D₂O, pH 7)

Atom NamePredicted Chemical Shift (δ ppm)
Tyrosine Residue
Carbonyl (C=O)~ 172 - 174
α-C~ 55 - 57
β-C~ 37 - 39
Aromatic C (C-OH)~ 155 - 157
Aromatic C (ortho to OH)~ 115 - 117
Aromatic C (meta to OH)~ 130 - 132
Aromatic C (ipso to CH₂)~ 127 - 129
Valine Residue
Carbonyl (C=O)~ 175 - 177
α-C~ 60 - 62
β-C~ 30 - 32
γ-C~ 18 - 20
Experimental Protocols for NMR Analysis

A general protocol for acquiring NMR spectra of a dipeptide like this compound is as follows:

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the sample and the specific information required. For observing exchangeable protons (e.g., amide and hydroxyl protons), a non-protic solvent like DMSO-d₆ is recommended.

  • Add a small amount of an internal standard, such as DSS or TMSP, for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the different types of protons and their chemical environments.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the different carbon atoms.

  • COSY (Correlation Spectroscopy): Perform a 2D COSY experiment to identify proton-proton couplings within the same spin system, which helps in assigning protons within each amino acid residue.

  • HSQC (Heteronuclear Single Quantum Coherence): Run a 2D HSQC experiment to determine one-bond proton-carbon correlations. This is crucial for assigning the chemical shifts of carbons directly attached to protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum to identify two- and three-bond correlations between protons and carbons. This experiment is key for connecting the individual amino acid spin systems across the peptide bond.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.

Expected Mass Spectrometry Data

For this compound (C₁₄H₂₀N₂O₄), the expected monoisotopic mass is 280.1423 g/mol . The table below lists the expected m/z (mass-to-charge ratio) values for the molecular ion and major fragments.

Table 3: Expected m/z Values for this compound and its Fragments in ESI-MS/MS

IonFormulaCalculated m/z
[M+H]⁺C₁₄H₂₁N₂O₄⁺281.1496
b₂ ionC₁₄H₁₉N₂O₃⁺263.1390
y₁ ionC₅H₁₀NO₂⁺116.0706
Immonium ion (Tyr)C₈H₁₀NO⁺136.0757
Immonium ion (Val)C₄H₁₀N⁺72.0808

Note: The fragmentation pattern can be influenced by the type of mass spectrometer and the collision energy used.

Experimental Protocols for Mass Spectrometry

A general protocol for the MS analysis of this compound is as follows:

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable solvent, such as a mixture of water, acetonitrile, and a small amount of formic acid (e.g., 0.1%) to promote ionization.

  • The final concentration should be in the low micromolar to nanomolar range, depending on the sensitivity of the mass spectrometer.

MS Data Acquisition:

  • Full Scan MS: Infuse the sample into the mass spectrometer (e.g., using electrospray ionization - ESI) and acquire a full scan mass spectrum to determine the m/z of the protonated molecular ion ([M+H]⁺).

  • MS/MS Acquisition (Fragmentation): Select the [M+H]⁺ ion of this compound as the precursor ion. Perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the precursor ion. Acquire the tandem mass (MS/MS) spectrum of the fragment ions.

  • Analyze the fragmentation pattern to confirm the amino acid sequence and identify characteristic fragment ions (e.g., b-ions, y-ions, and immonium ions).

Visualizations

The following diagrams illustrate the workflows and logical relationships involved in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation Sample This compound Sample NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

NMR_Technique_Relationship NMR_1D 1D NMR (¹H, ¹³C) COSY 2D COSY (H-H Correlation) NMR_1D->COSY HSQC 2D HSQC (¹J C-H Correlation) NMR_1D->HSQC HMBC 2D HMBC (ⁿJ C-H Correlation) NMR_1D->HMBC Structure Structure Confirmation COSY->Structure Intra-residue Connectivity HSQC->Structure Direct C-H Attachment HMBC->Structure Inter-residue Connectivity

Caption: Logical relationship of NMR techniques for structure elucidation.

MS_Fragmentation_Pathway cluster_fragments Major Fragment Ions Precursor [Tyr-Val+H]⁺ m/z = 281.15 b2 b₂ ion [Tyr-Val - H₂O+H]⁺ m/z = 263.14 Precursor->b2 Loss of H₂O y1 y₁ ion [Val+H]⁺ m/z = 116.07 Precursor->y1 Peptide Bond Cleavage Immonium_Tyr Immonium Ion (Tyr) m/z = 136.08 Precursor->Immonium_Tyr Side Chain Fragmentation Immonium_Val Immonium Ion (Val) m/z = 72.08 Precursor->Immonium_Val Side Chain Fragmentation

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Tyrosylvaline: A Novel Dipeptide Scaffold for Tyrosine Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a hypothetical framework for the investigation of tyrosylvaline as a potential tyrosine kinase inhibitor. The quantitative data, specific experimental outcomes, and delineated signaling pathway interactions are illustrative and intended to serve as a template for research and development. As of the date of this publication, no peer-reviewed studies have characterized this compound as a direct tyrosine kinase inhibitor.

Executive Summary

Protein tyrosine kinases (TKs) are critical regulators of intracellular signaling pathways that control cell growth, proliferation, differentiation, and survival.[1][2] Dysregulation of TK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3] Tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of various malignancies by targeting the ATP-binding site of these enzymes.[1] This guide explores the theoretical potential of the dipeptide this compound as a novel scaffold for TKI development. By leveraging the structural features of a tyrosine mimic and a hydrophobic valine residue, this compound presents a conceptual starting point for the design of a new class of targeted therapies. This document provides a comprehensive overview of hypothetical inhibitory activities, detailed experimental protocols for validation, and a visual representation of the potential mechanisms of action.

Hypothetical In Vitro Inhibitory Activity of this compound

To assess the potential of this compound as a TKI, its inhibitory activity would first be evaluated against a panel of clinically relevant receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (NRTKs). The following tables summarize hypothetical quantitative data from such screening assays.

Biochemical Kinase Inhibition

This table presents hypothetical half-maximal inhibitory concentration (IC50) values for this compound against purified kinase domains. These values would be determined using in vitro kinase assays, such as luminescence-based ATP-to-ADP conversion assays.

Target KinaseAssay TypeHypothetical IC50 (nM)
EGFR (Epidermal Growth Factor Receptor)ADP-Glo™ Kinase Assay850
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)TR-FRET Assay1200
PDGFRβ (Platelet-Derived Growth Factor Receptor β)ELISA-based Kinase Assay950
c-Abl (Abelson murine leukemia viral oncogene homolog 1)Radiometric [γ-³²P]ATP Assay2500
Src (Proto-oncogene tyrosine-protein kinase Src)Fluorescence Polarization Assay1800
Cellular Antagonistic Activity

This table outlines the hypothetical potency of this compound in a cellular context, measuring its ability to inhibit kinase activity within intact cells and its subsequent effect on cell proliferation.

Cell LineTarget PathwayAssay TypeHypothetical IC50 (µM)
A431 (EGFR overexpressing)EGFR SignalingCellular Phosphorylation Assay2.5
HUVEC (Human Umbilical Vein Endothelial Cells)VEGFR2 SignalingCell Proliferation (MTT Assay)5.2
NIH/3T3 (PDGFRβ expressing)PDGFRβ SignalingWestern Blot (p-PDGFRβ)3.8
K562 (BCR-Abl positive)BCR-Abl SignalingCell Viability (CellTiter-Glo®)> 10

Key Experimental Protocols

Detailed and reproducible methodologies are crucial for the evaluation of a potential kinase inhibitor. The following sections provide standard protocols that could be adapted to investigate this compound.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a method to determine the IC50 of a compound against a purified kinase.

Objective: To quantify the dose-dependent inhibition of a target tyrosine kinase by this compound.

Materials:

  • Recombinant human tyrosine kinase (e.g., EGFR, VEGFR2)

  • Tyrosine Kinase Peptide Substrate (e.g., KVEKIGEGTYGVVYK)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute into the kinase buffer to achieve the desired final concentrations with a constant DMSO concentration (e.g., 1%).

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of kinase buffer.

    • Add 2.5 µL of the peptide substrate.

    • Add 2.5 µL of the diluted this compound or vehicle control (DMSO in buffer).

    • Add 2.5 µL of the active tyrosine kinase enzyme.

  • Initiation of Reaction: Add 2.5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

  • ATP Depletion: Add 12.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add 25 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and facilitates a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

  • Analysis: Normalize the data to controls (no inhibitor for 0% inhibition, no kinase for 100% inhibition). Plot the percent inhibition versus the log concentration of this compound and fit the data using a non-linear regression model to determine the IC50 value.

Protocol: Cellular Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the viability and proliferation of cancer cell lines.

Objective: To determine the IC50 of this compound on the proliferation of a chosen cell line.

Materials:

  • Cancer cell line (e.g., A431)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance data to the vehicle-treated control wells and plot the results as percent viability versus the log concentration of this compound. Use a non-linear regression model to calculate the IC50 value.

Protocol: Western Blot for Target Phosphorylation

This protocol assesses the ability of this compound to inhibit the phosphorylation of a target kinase and its downstream effectors within cells.

Objective: To verify target engagement by measuring the phosphorylation status of a specific tyrosine kinase (e.g., EGFR) and a downstream protein (e.g., ERK).

Materials:

  • Cell line (e.g., A431)

  • Serum-free medium

  • This compound

  • Ligand for stimulation (e.g., EGF)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, PVDF membranes

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate A431 cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 2 hours. Stimulate with 50 ng/mL EGF for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli buffer, and boil. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies for the total protein (e.g., total EGFR) and a loading control (e.g., β-actin).

Visualizations: Pathways and Workflows

Hypothetical Signaling Pathway Inhibition

The following diagrams illustrate key signaling pathways frequently dysregulated in cancer and the hypothetical point of inhibition by this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth Factor->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras This compound This compound This compound->RTK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Hypothetical inhibition of RTK signaling by this compound.

The diagram above illustrates how this compound could theoretically block the autophosphorylation of a Receptor Tyrosine Kinase (RTK) at the cell membrane. This action would prevent the activation of downstream pro-survival and pro-proliferative signaling cascades, such as the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways.

Experimental Workflow for TKI Evaluation

This diagram outlines the logical progression of experiments for evaluating a novel TKI candidate like this compound.

G cluster_0 Phase 1: In Vitro Biochemical Screening cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Mechanism of Action A Compound Synthesis (this compound) B Biochemical Kinase Assay (Panel of TKs) A->B C Determine IC50 & Selectivity B->C D Cell-Based Phosphorylation Assay C->D F Determine Cellular IC50 D->F E Cell Proliferation/Viability Assay (e.g., MTT) E->F G Western Blot for Downstream Signaling (p-ERK, p-AKT) F->G H Apoptosis/Cell Cycle Analysis G->H

Caption: Experimental workflow for TKI candidate evaluation.

This workflow begins with the biochemical characterization of the compound's inhibitory potency and selectivity. Promising candidates then advance to cell-based assays to confirm on-target activity and assess antiproliferative effects. Finally, mechanistic studies are performed to elucidate the downstream consequences of target inhibition.

Conclusion and Future Directions

This guide provides a foundational, albeit hypothetical, framework for the investigation of this compound as a potential tyrosine kinase inhibitor. The illustrative data and detailed protocols offer a roadmap for researchers to explore this or other novel dipeptide scaffolds. Future research should focus on the actual synthesis and in vitro screening of this compound against a broad panel of kinases. Should any activity be confirmed, subsequent steps would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by cell-based and eventually in vivo studies to validate its therapeutic potential. The exploration of small, peptide-based molecules like this compound could pave the way for a new generation of TKIs with unique pharmacological properties.

References

A Technical Guide to the Antioxidant Properties of Tyrosylvaline Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Bioactive peptides derived from natural protein sources have garnered significant attention for their potential as safe and effective antioxidant agents. Among these, dipeptides containing tyrosine residues are of particular interest due to the radical-scavenging ability of the phenolic hydroxyl group in the tyrosine side chain. This technical guide provides an in-depth exploration of the antioxidant properties of the Tyrosylvaline (Tyr-Val) dipeptide, including its proposed mechanisms of action, relevant experimental protocols for evaluation, and its potential role in cellular antioxidant defense pathways.

Antioxidant Mechanisms of Tyrosine-Containing Dipeptides

The primary antioxidant activity of tyrosine-containing dipeptides like this compound is attributed to the hydrogen-donating capacity of the tyrosine residue. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. The valine residue, with its hydrophobic side chain, may enhance the peptide's solubility in lipid-rich environments, potentially increasing its efficacy in protecting cell membranes from lipid peroxidation.

// Nodes TyrVal [label="this compound (Tyr-Val)", fillcolor="#F1F3F4"]; FreeRadical [label="Free Radical (R•)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DonatesH [label="Donates Hydrogen Atom (H•)", shape=plaintext, fontcolor="#202124"]; StabilizedRadical [label="Stabilized Tyr-Val Radical", fillcolor="#FBBC05", fontcolor="#202124"]; NeutralizedMolecule [label="Neutralized Molecule (RH)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges TyrVal -> DonatesH [arrowhead=none]; DonatesH -> FreeRadical; FreeRadical -> NeutralizedMolecule [label="Accepts H•"]; TyrVal -> StabilizedRadical [label="Forms stable radical"]; } Caption: Free radical scavenging mechanism of this compound.

Quantitative Antioxidant Activity

While extensive quantitative data for a wide range of tyrosine-containing dipeptides is available, specific experimental values for this compound are not yet prevalent in the published literature. However, based on the known antioxidant potential of similar dipeptides, hypothetical yet scientifically plausible data for Tyr-Val in common in vitro antioxidant assays are presented in Table 1. This data serves as a comparative reference and underscores the need for further empirical validation.

Table 1: Hypothetical Quantitative Antioxidant Activity of this compound (Tyr-Val)

AssayMethod PrincipleHypothetical IC50 Value (µg/mL) for Tyr-ValReference Compound (Ascorbic Acid) IC50 (µg/mL)
DPPH Radical Scavenging Activity Hydrogen Atom Transfer1505
ABTS (B1221041) Radical Cation Scavenging Activity Electron Transfer1208
Cellular Antioxidant Activity (CAA) Intracellular ROS Scavenging20025 (Quercetin)

Note: The IC50 values for this compound are hypothetical and intended for illustrative purposes. Experimental validation is required.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • This compound dipeptide stock solution (in a suitable solvent, e.g., methanol (B129727) or water)

    • Ascorbic acid (positive control)

    • Methanol (or other appropriate solvent)

  • Procedure:

    • Prepare a series of dilutions of the this compound dipeptide and ascorbic acid.

    • In a 96-well plate, add 100 µL of each dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to its decolorization.

  • Reagents:

    • ABTS stock solution (7 mM in water)

    • Potassium persulfate solution (2.45 mM in water)

    • This compound dipeptide stock solution

    • Trolox (positive control)

    • Phosphate buffered saline (PBS, pH 7.4)

  • Procedure:

    • Prepare the ABTS•+ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ working solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the this compound dipeptide and Trolox.

    • In a 96-well plate, add 20 µL of each dilution to respective wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 10 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit the intracellular generation of ROS induced by an external pro-oxidant.

  • Materials:

    • Human hepatocellular carcinoma (HepG2) cells

    • Cell culture medium (e.g., DMEM)

    • Fetal bovine serum (FBS)

    • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (pro-oxidant)

    • This compound dipeptide stock solution

    • Quercetin (B1663063) (positive control)

  • Procedure:

    • Seed HepG2 cells in a 96-well black-walled, clear-bottom plate and culture until confluent.

    • Wash the cells with PBS.

    • Treat the cells with various concentrations of this compound or quercetin in culture medium containing DCFH-DA for 1 hour.

    • Wash the cells with PBS to remove the treatment solution.

    • Add AAPH solution to induce oxidative stress.

    • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence plate reader.

    • The CAA value is calculated based on the area under the curve of fluorescence versus time.

// Nodes start [label="Start: Sample Preparation\n(Tyr-Val dipeptide)", shape=ellipse, fillcolor="#F1F3F4"]; invitro [label="In Vitro Assays", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dpph [label="DPPH Assay", fillcolor="#FBBC05", fontcolor="#202124"]; abts [label="ABTS Assay", fillcolor="#FBBC05", fontcolor="#202124"]; cellular [label="Cellular Assays", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; caa [label="CAA Assay", fillcolor="#FBBC05", fontcolor="#202124"]; data [label="Data Analysis\n(IC50 Calculation)", shape=parallelogram, fillcolor="#F1F3F4"]; conclusion [label="Conclusion on\nAntioxidant Efficacy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> invitro; start -> cellular; invitro -> dpph; invitro -> abts; cellular -> caa; dpph -> data; abts -> data; caa -> data; data -> conclusion; }

Caption: Experimental workflow for assessing antioxidant activity.

Potential Role in Cellular Antioxidant Defense: The Keap1-Nrf2 Pathway

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular resistance to oxidative stress. [1][2]Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. [1][2]Upon exposure to oxidative stress, Keap1 is modified, leading to the release of Nrf2. [1]Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. [1] While direct evidence for this compound's activation of the Keap1-Nrf2 pathway is pending, it is plausible that by reducing the overall cellular ROS levels, Tyr-Val could indirectly influence this pathway's activity, contributing to a more robust antioxidant defense.

Keap1_Nrf2_Pathway Nrf2 Nrf2 Nrf2_nuc Nrf2_nuc Nrf2->Nrf2_nuc Translocation

Caption: The Keap1-Nrf2 signaling pathway.

Conclusion and Future Directions

The this compound dipeptide, by virtue of its tyrosine residue, holds significant promise as a natural antioxidant. The theoretical framework and experimental protocols outlined in this guide provide a comprehensive basis for its evaluation. While the presented quantitative data is hypothetical, it highlights the expected antioxidant efficacy of Tyr-Val. Future research should focus on the experimental determination of its antioxidant capacity in various in vitro and cellular models. Furthermore, investigating its ability to modulate key cellular antioxidant pathways, such as the Keap1-Nrf2 system, will be crucial in elucidating its full therapeutic potential for the prevention and treatment of oxidative stress-related diseases.

References

In-Depth Technical Guide to the Solubility of Tyrosylvaline in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the dipeptide tyrosylvaline (Tyr-Val). Due to a lack of extensive, publicly available quantitative solubility data for this specific dipeptide, this document focuses on predicted solubility, the influence of its constituent amino acids—tyrosine and valine—on its solubility profile, and detailed experimental protocols for determining its solubility.

Introduction to this compound and its Solubility

This compound is a dipeptide composed of L-tyrosine and L-valine. Its physicochemical properties, and consequently its solubility, are dictated by the characteristics of these two amino acids. Tyrosine possesses a bulky, hydrophobic aromatic ring with a polar hydroxyl group, leading to poor aqueous solubility at neutral pH[1][2]. Valine, on the other hand, has a nonpolar, aliphatic isopropyl side chain. The combination of these residues in a dipeptide linkage influences its overall polarity and interaction with different solvents.

Tyrosine-containing dipeptides, such as this compound, are of significant interest in bioprocessing and cell culture media development. They are often used as a more soluble alternative to free L-tyrosine, which has a very low solubility of less than 0.5 g/L in water at neutral pH[1][2]. This improved solubility allows for the preparation of concentrated, pH-neutral nutrient feeds for high-density cell cultures[1][3][4].

Predicted Physicochemical Properties and Solubility Data

While specific experimental solubility data for this compound is not widely published, computational predictions and the known solubility of its constituent amino acid, L-tyrosine, provide valuable insights.

Predicted Properties of this compound
PropertyValueSource
Molecular FormulaC14H20N2O4PubChem[5]
Molecular Weight280.32 g/mol PubChem[5]
Predicted Water Solubility0.45 g/LALOGPS[6]
Predicted LogP-1.3ALOGPS[6]
pKa (Strongest Acidic)3.3ChemAxon[6]
pKa (Strongest Basic)9.84ChemAxon[6]
Experimental Solubility of L-Tyrosine

The solubility of L-tyrosine is highly dependent on pH and the solvent system. Understanding its behavior is crucial for predicting the solubility characteristics of this compound.

SolventSolubilityConditionsSource
Water0.453 g/L25 °CPubChem[7]
Absolute AlcoholInsoluble-PubChem[7]
EtherInsoluble-PubChem[7]
AcetoneInsoluble-PubChem[7]
Alkaline SolutionsSoluble-PubChem[7]
Dilute Mineral AcidsSoluble-PubChem[7]
Acetic AcidSlightly Soluble-PubChem[7]
EthanolSlightly Soluble-PubChem[7]
Aqueous Methanol, Ethanol, n-PropanolSolubility decreases with increasing alcohol concentration283.15 to 323.15 KINIS-IAEA[8]
Aqueous Dimethyl Sulfoxide (B87167) (DMSO)Solubility is greater than in aqueous alcohol mixtures283.15 to 323.15 KINIS-IAEA[8]

Factors Influencing this compound Solubility

The solubility of a peptide is primarily determined by its amino acid composition and the properties of the solvent.

G Factors Influencing this compound Solubility TyrVal This compound Solubility AminoAcids Constituent Amino Acids TyrVal->AminoAcids Determined by Solvent Solvent Properties TyrVal->Solvent Dependent on Tyr Tyrosine (Hydrophobic, Aromatic, Polar -OH) AminoAcids->Tyr Val Valine (Hydrophobic, Aliphatic) AminoAcids->Val pH pH Solvent->pH Polarity Polarity Solvent->Polarity Temp Temperature Solvent->Temp

Caption: Influence of amino acids and solvent on solubility.

The presence of the hydrophobic side chains of both tyrosine and valine suggests that this compound will have limited solubility in water, particularly at its isoelectric point. However, the peptide bond introduces polarity, and the terminal amino and carboxyl groups, as well as the phenolic hydroxyl group of tyrosine, can be ionized, which significantly impacts aqueous solubility.

  • Aqueous Solubility and pH: The solubility of this compound in aqueous solutions is expected to be lowest at its isoelectric point (pI), where the net charge is zero. In acidic solutions (pH < pI), the amino group will be protonated, and in basic solutions (pH > pI), the carboxyl and hydroxyl groups will be deprotonated, leading to increased solubility in both cases.

  • Organic Solvents: For peptides with significant hydrophobic character, organic solvents can be effective for dissolution. Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and short-chain alcohols (methanol, ethanol) are often used to dissolve peptides that are sparingly soluble in aqueous solutions[9].

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound. This method can be adapted for various aqueous and organic solvents.

Materials and Equipment
  • This compound (solid)

  • Solvents of interest (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Spectrophotometer (for UV-Vis analysis) or HPLC system

  • pH meter

  • Volumetric flasks and pipettes

Experimental Workflow

G Experimental Workflow for Solubility Determination start Start prepare Prepare Saturated Solution (Add excess Tyr-Val to solvent) start->prepare equilibrate Equilibrate (e.g., 24-48h at constant temp.) prepare->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate quantify Quantify Solute in Supernatant (UV-Vis or HPLC) separate->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Workflow for determining peptide solubility.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a precise volume of the desired solvent to each vial.

    • Cap the vials tightly.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

    • Centrifuge the vials at a high speed to pellet the remaining solid. Alternatively, filter the suspension using a syringe filter compatible with the solvent.

  • Quantification of Dissolved this compound:

    • Carefully withdraw a known volume of the clear supernatant.

    • Prepare a series of dilutions of the supernatant with the same solvent.

    • Determine the concentration of this compound in the diluted samples using a suitable analytical method:

      • UV-Vis Spectrophotometry: Measure the absorbance at the wavelength of maximum absorption for the tyrosine chromophore (around 274-280 nm). A standard curve of known this compound concentrations should be prepared to determine the concentration of the unknown samples.

      • High-Performance Liquid Chromatography (HPLC): This is a more specific and accurate method. A suitable column (e.g., C18) and mobile phase should be used. The concentration is determined by comparing the peak area of the sample to a standard curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Conclusion

While specific experimental data on the solubility of this compound is limited, its chemical structure provides a strong basis for predicting its behavior in various solvents. It is expected to have a higher aqueous solubility than free L-tyrosine, particularly at acidic and basic pH values. For applications requiring high concentrations, the use of organic co-solvents or initial dissolution in a suitable organic solvent may be necessary. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in their specific solvent systems, which is critical for its effective application in research and drug development.

References

The Elusive Dipeptide: A Technical Guide to the Natural Sources and Occurrence of Tyrosylvaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosylvaline, a dipeptide composed of the amino acids tyrosine and valine, occupies a curious space in the landscape of natural products. While theoretically a product of protein catabolism, its direct isolation from natural sources remains largely undocumented in publicly available scientific literature. This technical guide synthesizes the current understanding of this compound, focusing on its theoretical origins, the abundance of its constituent amino acids in nature, and the analytical methodologies that would be pertinent to its future discovery and quantification. Due to the nascent stage of research into this specific dipeptide, this paper will also address the conspicuous absence of quantitative data and established experimental protocols for its extraction and analysis from natural matrices.

Introduction: The Theoretical Existence of this compound

This compound (Tyr-Val) is a dipeptide formed through a peptide bond between the amino acids L-tyrosine and L-valine. As a product of the incomplete digestion or breakdown of proteins, its existence in biological systems is highly probable.[1] Dipeptides are often transient intermediates in the metabolic pathways of amino acid degradation.[1] However, despite the ubiquitous presence of its constituent amino acids in a vast array of proteins, this compound has not been definitively identified and quantified in specific natural sources such as plants, animals, or microorganisms. The Human Metabolome Database classifies it as an "expected" metabolite that has not yet been detected in human tissues or biofluids.[1]

Natural Sources of Constituent Amino Acids

The likely natural occurrence of this compound is intrinsically linked to the prevalence of its constituent amino acids, tyrosine and valine, in protein-rich foods.

Tyrosine

Tyrosine is a non-essential amino acid in humans, synthesized from phenylalanine. It is a precursor for several key neurotransmitters and hormones, including dopamine, adrenaline, noradrenaline, and thyroid hormones.[2] High-protein foods are excellent sources of tyrosine.[2][3][4]

Table 1: Selected Food Sources of Tyrosine

Food SourceTypical Tyrosine Content (mg per 100g)
Parmesan Cheese~2300
Soybeans, roasted~1800
Beef, skirt steak, cooked~1500
Pork loin, cooked~1400
Chicken breast, cooked~1300
Salmon, cooked~1200
Tofu, firm~500
White beans, cooked~300
Pumpkin seeds~600
Wild rice, cooked~100

Note: Values are approximate and can vary based on preparation and specific product.

Valine

Valine is an essential amino acid for humans, meaning it must be obtained through the diet. It is a branched-chain amino acid (BCAA) that plays a crucial role in muscle metabolism and growth.

Table 2: Selected Food Sources of Valine

Food SourceTypical Valine Content (mg per 100g)
Soy protein isolate~4900
Parmesan cheese~2400
Beef, ground, 90% lean, cooked~1900
Chicken breast, cooked~1800
Tuna, light, canned in water~1700
Lentils, cooked~900
Eggs, whole, cooked~800
Almonds~700
Brown rice, cooked~200

Note: Values are approximate and can vary based on preparation and specific product.

Biosynthesis and Formation of this compound

The formation of this compound occurs through the creation of a peptide bond between the carboxyl group of tyrosine and the amino group of valine. This process is a fundamental aspect of protein synthesis within ribosomes. Conversely, the breakdown of dietary or endogenous proteins by proteases and peptidases can yield dipeptides like this compound as intermediate products before further hydrolysis into free amino acids.

G Formation of this compound Tyrosine L-Tyrosine PeptideBond Peptide Bond Formation Tyrosine->PeptideBond Valine L-Valine Valine->PeptideBond This compound This compound PeptideBond->this compound H2O_out H₂O PeptideBond->H2O_out releases

Caption: Diagram illustrating the formation of this compound.

Potential Biological Significance

While no specific biological activities have been attributed to this compound itself, some dipeptides are known to possess physiological or cell-signaling effects.[1] Further research is required to determine if this compound has any unique biological functions beyond being a metabolic intermediate.

Future Directions: Detection and Quantification

The lack of data on the natural occurrence of this compound presents a research opportunity. Advanced analytical techniques would be essential for its detection and quantification in complex biological matrices.

Hypothetical Experimental Workflow

A potential workflow for the identification and quantification of this compound from a natural source, such as a protein-rich food matrix, is proposed below.

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection and Quantification cluster_3 Confirmation A Homogenization of Natural Source B Protein Precipitation A->B C Solid-Phase Extraction (SPE) for Cleanup B->C D High-Performance Liquid Chromatography (HPLC) C->D E Mass Spectrometry (MS/MS) D->E F Quantification using Labeled Internal Standard E->F G Comparison with Synthetic Standard F->G

Caption: A proposed workflow for the analysis of this compound.

Key Experimental Protocols

Should this compound be targeted for discovery in a natural source, the following experimental approaches would be critical:

  • Sample Preparation: The initial step would involve homogenization of the sample, followed by protein precipitation using agents like trichloroacetic acid or acetonitrile. A subsequent solid-phase extraction (SPE) step with a suitable sorbent would be necessary to remove interfering compounds.

  • Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) would likely be the method of choice for separating this compound from other small molecules in the extract. The selection of the column, mobile phase composition, and gradient will be crucial for achieving adequate resolution.

  • Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) would provide the necessary sensitivity and selectivity for detection. The instrument would be operated in selected reaction monitoring (SRM) mode, tracking specific precursor-to-product ion transitions for this compound.

  • Quantification: Accurate quantification would necessitate the use of a stable isotope-labeled internal standard of this compound. A calibration curve would be generated to determine the concentration of the analyte in the sample.

  • Confirmation: The identity of the detected peak would be confirmed by comparing its retention time and mass spectrum with those of a certified this compound reference standard.

Conclusion

This compound remains a molecule of theoretical interest whose natural occurrence is yet to be concretely established. While the abundance of its constituent amino acids in a wide range of food sources suggests its likely presence as a product of protein metabolism, dedicated research is required to isolate and quantify it from natural matrices. The methodologies outlined in this guide provide a roadmap for future investigations into the natural sources and potential biological significance of this elusive dipeptide. The discovery and quantification of this compound could open new avenues for research in food science, metabolomics, and drug discovery.

References

A Framework for the Preliminary Toxicity Assessment of Tyrosylvaline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of publicly available scientific literature yielded no specific studies on the toxicity of the dipeptide Tyrosylvaline. Therefore, this document serves as an in-depth technical guide outlining a standardized, hypothetical framework for conducting a preliminary toxicity assessment of a novel dipeptide like this compound, intended for researchers, scientists, and drug development professionals. The experimental protocols, data, and pathways described herein are illustrative and based on established toxicological methodologies.

In Vitro Cytotoxicity Assessment

The initial step in assessing the toxicity of a novel compound is to evaluate its effect on cell viability in vitro. This is typically achieved by exposing various cell lines, representing different tissues, to a range of concentrations of the test substance. The half-maximal inhibitory concentration (IC50), the concentration of a substance that reduces the viability of a cell population by 50%, is a key metric derived from these assays.[1][2]

Experimental Protocol: MTT Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[3] The concentration of these crystals, which is proportional to the number of living cells, can be quantified by measuring the absorbance after solubilization.[3][5]

Materials:

  • Selected human cell lines (e.g., HepG2 for liver, HEK293 for kidney, Caco-2 for intestine)

  • This compound (test article)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well plates

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (e.g., sterile water or culture medium)

Procedure:

  • Cell Seeding: Culture the selected cell lines to ~80% confluency. Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[5]

  • Compound Preparation and Exposure: Prepare a stock solution of this compound. Perform serial dilutions in complete culture medium to achieve a range of desired test concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound, the positive control, or the vehicle control to the respective wells. Each concentration should be tested in triplicate.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, visible formazan crystals will form in viable cells.[4]

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[5]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[6]

Data Presentation: Hypothetical In Vitro Cytotoxicity of this compound
Cell LineTissue of OriginExposure Time (hours)IC50 (µM) [Hypothetical]
HepG2Liver (Hepatocellular Carcinoma)48> 1000
HEK293Kidney (Embryonic Kidney)48> 1000
Caco-2Intestine (Colorectal Adenocarcinoma)48> 1000
JurkatBlood (T-lymphocyte)48> 1000

Visualization: In Vitro Cytotoxicity Workflow

In_Vitro_Cytotoxicity_Workflow start Start: Cell Culture seed Seed Cells in 96-well Plates start->seed incubate1 Incubate (24h) for Attachment seed->incubate1 treat Treat with this compound (Concentration Gradient) incubate1->treat incubate2 Incubate (24/48/72h) treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate (4h) mtt->incubate3 dissolve Dissolve Formazan (DMSO) incubate3->dissolve read Measure Absorbance dissolve->read analyze Calculate % Viability & IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

In Vivo Acute Toxicity Assessment

Following in vitro analysis, an in vivo study is necessary to understand the systemic effects of the compound after a single high-dose exposure. The acute oral toxicity test is a standard method to determine the Median Lethal Dose (LD50), which is the dose required to cause mortality in 50% of a test animal population.[7]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity.[8][9] It involves dosing groups of three animals in a sequential manner at defined dose levels.[8]

Materials:

  • Healthy, young adult rodents (e.g., Wistar rats, typically females), 8-12 weeks old.[10]

  • This compound (test article)

  • Vehicle (e.g., distilled water, corn oil)

  • Oral gavage needles

  • Standard laboratory animal caging and diet

Procedure:

  • Animal Acclimatization: Acclimate animals to laboratory conditions for at least 5 days prior to the study. House them in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[10] Provide free access to standard chow and water.

  • Dose Selection and Preparation: Based on in vitro data or structure-activity relationships, select a starting dose from the OECD 423 guideline (e.g., 300 mg/kg or 2000 mg/kg).[8] Prepare the dose formulation in the appropriate vehicle.

  • Administration: Fast the animals overnight prior to dosing (food, not water). Administer a single dose of this compound via oral gavage. The volume administered is typically 1-2 mL/100g body weight.[10]

  • Observation (Step 1): Dose a group of 3 female rats at the starting dose level. Observe the animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[8][11]

  • Data Collection: Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns. Note the time of onset, duration, and severity of these signs. Record individual animal body weights shortly before dosing and at least weekly thereafter. Record all mortalities.

  • Stepwise Procedure:

    • If 2 or 3 animals die, the test is stopped, and the substance is classified in that toxicity category.

    • If 0 or 1 animal dies, the procedure is repeated with 3 additional animals at the next higher or lower dose level, as determined by the OECD 423 flowchart.[8]

  • Pathology: At the end of the 14-day observation period, all surviving animals are euthanized. Perform a gross necropsy on all animals (those that died during the test and those euthanized at termination) and record any observed pathological changes.

Data Presentation: Hypothetical Acute Oral Toxicity of this compound (OECD 423)
Starting Dose (mg/kg)Animal Group (n=3)Mortality (within 14 days)Clinical Signs ObservedLD50 Estimate (mg/kg) [Hypothetical]GHS Category [Hypothetical]
200010/3No signs of toxicity observed. Normal weight gain.> 20005 or Unclassified

Visualization: In Vivo Acute Toxicity Workflow (OECD 423)

In_Vivo_Acute_Toxicity_Workflow start Start: Animal Acclimatization fasting Overnight Fasting start->fasting dose Administer Single Oral Dose (e.g., 2000 mg/kg, n=3) fasting->dose observe Observe for 14 Days (Clinical Signs, Mortality, Body Weight) dose->observe outcome Mortality? observe->outcome stop_classify Stop Test & Classify outcome->stop_classify 2 or 3 deaths next_step Proceed to Next Step (Different Dose Level) outcome->next_step 0 or 1 death necropsy Gross Necropsy on All Animals stop_classify->necropsy next_step->necropsy end End: Determine LD50 Estimate & GHS Category necropsy->end

Caption: Workflow for an in vivo acute oral toxicity study (OECD 423).

Genotoxicity Assessment

Genotoxicity assays are performed to identify substances that can cause damage to DNA and chromosomes. A standard preliminary screen includes a bacterial reverse mutation test (Ames test) and an in vitro mammalian cell assay, such as the micronucleus test.[12]

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)

The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus.[13][14] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, representing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[13]

Materials:

  • Mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes)

  • This compound (test article)

  • Complete cell culture medium

  • Cytochalasin B (to block cytokinesis, resulting in binucleated cells)[13]

  • Mitomycin C (positive control for clastogenicity)

  • Colchicine (positive control for aneugenicity)

  • Vehicle control

  • Hypotonic solution (e.g., KCl)

  • Fixative (e.g., Methanol:Acetic Acid)

  • DNA stain (e.g., Giemsa, DAPI)

  • Microscope slides

Procedure:

  • Cell Culture and Treatment: Culture cells and treat them with at least three concentrations of this compound, positive controls, and a vehicle control for 3-6 hours (short treatment) or for 1.5-2.0 normal cell cycle lengths (long treatment).[15] Include parallel cultures with and without metabolic activation (S9 fraction).[15]

  • Cytokinesis Block: After the initial treatment period, wash the cells and add fresh medium containing Cytochalasin B. Culture for an additional 1.5-2.0 cell cycle lengths to allow nuclear division without cell division.[13]

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.

  • Slide Preparation: Treat cells with a hypotonic solution to swell the cytoplasm, followed by fixation. Drop the cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with a suitable DNA stain to visualize the main nuclei and micronuclei.[15]

  • Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[13] A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.[15]

  • Cytotoxicity Measurement: Concurrently, determine cytotoxicity to ensure that micronucleus formation is not a secondary effect of cell death. The Cytokinesis-Block Proliferation Index (CBPI) is often calculated.

Data Presentation: Hypothetical Genotoxicity Profile of this compound
AssayTest SystemMetabolic Activation (S9)Concentration RangeResult [Hypothetical]
Bacterial Reverse Mutation (Ames Test)S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)With and WithoutUp to 5000 µ g/plate Negative
In Vitro Micronucleus TestHuman Peripheral Blood LymphocytesWith and WithoutUp to 1000 µMNegative

Visualization: DNA Damage Response Signaling Pathway

DNA_Damage_Response cluster_damage DNA Damage cluster_sensors Sensors cluster_transducers Transducers / Mediators cluster_effectors Effectors cluster_outcomes Cellular Outcomes Genotoxin Genotoxic Agent (e.g., Chemical, Radiation) DSB Double-Strand Break (DSB) Genotoxin->DSB MRN MRN Complex DSB->MRN recruits ATM ATM Kinase MRN->ATM activates CHK2 CHK2 Kinase ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates CHK2->p53 phosphorylates Arrest Cell Cycle Arrest p53->Arrest induces Repair DNA Repair p53->Repair induces Apoptosis Apoptosis p53->Apoptosis induces

Caption: Simplified DNA damage response pathway initiated by a double-strand break.

References

Methodological & Application

Application Note and Protocol for the Solid-Phase Synthesis of Tyrosylvaline (Tyr-Val)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of peptide chains on a solid support.[1] This methodology simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps. The most widely adopted strategy is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups, such as tert-butyl (tBu), for the protection of reactive amino acid side chains.[2][3]

This document provides a detailed protocol for the manual solid-phase synthesis of the dipeptide Tyrosylvaline (Tyr-Val) using Fmoc/tBu chemistry on Wang resin. Wang resin is a standard support for the synthesis of peptide acids via the Fmoc strategy.[4][5] The protocol outlines all necessary steps from resin preparation to the final cleavage and purification of the dipeptide.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the solid-phase synthesis of this compound on a 0.1 mmol scale.

Table 1: Reagents and Materials

ParameterValueNotes
Resin
TypeFmoc-Val-Wang ResinPre-loaded with the C-terminal amino acid.[6]
Substitution Level0.5 mmol/gAs specified by the manufacturer.
Starting Amount200 mgTo achieve a 0.1 mmol synthesis scale.
Amino Acid
Fmoc-Tyr(tBu)-OH4 equivalents (0.4 mmol, 184 mg)Side chain protected with tert-butyl ether.[7][8][9]
Coupling Reagents
HBTU3.9 equivalents (0.39 mmol, 148 mg)Widely used coupling reagent with high efficiency.[10][11]
HOBt4 equivalents (0.4 mmol, 61 mg)Additive to minimize racemization.[12][13]
DIPEA8 equivalents (0.8 mmol, 140 µL)Base for in situ neutralization and activation.[10]
Deprotection Reagent
Piperidine (B6355638) in DMF20% (v/v)Standard reagent for Fmoc removal.[14][15]
Cleavage Cocktail
Reagent KTFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5 v/v)For cleavage and simultaneous side-chain deprotection.[16]

Table 2: Typical Synthesis Yields

StepParameterExpected Value
Coupling Efficiency
Tyr(tBu) Coupling% Completion>99%
Final Product
Crude Peptide Yieldmg~70-80 mg
Purity of Crude Peptide% by HPLC~85-95%
Final Yield after Purificationmg (and %)~45-55 mg (~30-40%)[17]

Experimental Protocol

Safety Precautions: All procedures should be performed in a certified fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme care.

1.0 Resin Preparation and Swelling 1.1. Place 200 mg of Fmoc-Val-Wang resin (0.5 mmol/g) into a 10 mL solid-phase synthesis vessel equipped with a frit. 1.2. Add 5 mL of N,N-Dimethylformamide (DMF) to the resin. 1.3. Gently agitate the resin for 30 minutes to ensure complete swelling. 1.4. Drain the DMF from the vessel.

2.0 Fmoc Deprotection (First Cycle) 2.1. Add 5 mL of 20% piperidine in DMF to the swollen resin. 2.2. Agitate for 5 minutes and drain the solution. 2.3. Add another 5 mL of 20% piperidine in DMF. 2.4. Agitate for 15 minutes. 2.5. Drain the deprotection solution. 2.6. Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

3.0 Coupling of Fmoc-Tyr(tBu)-OH 3.1. Activation Solution Preparation: In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (184 mg, 0.4 mmol), HBTU (148 mg, 0.39 mmol), and HOBt (61 mg, 0.4 mmol) in a minimum amount of DMF (approx. 2 mL). 3.2. Add DIPEA (140 µL, 0.8 mmol) to the activation mixture and vortex for 1 minute. 3.3. Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin in the synthesis vessel. 3.4. Agitate the reaction mixture for 2 hours at room temperature. 3.5. Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL) to remove excess reagents and byproducts.

4.0 Final Fmoc Deprotection 4.1. Repeat the deprotection procedure as described in steps 2.1 to 2.6 to remove the Fmoc group from the N-terminal Tyrosine. 4.2. After the final DMF washes, wash the peptide-resin with DCM (3 x 5 mL) and methanol (B129727) (3 x 5 mL). 4.3. Dry the peptide-resin under a high vacuum for at least 4 hours.

5.0 Cleavage and Deprotection 5.1. Place the dry peptide-resin in a 10 mL round-bottom flask. 5.2. Prepare 2 mL of Reagent K cleavage cocktail (TFA/Phenol/H₂O/Thioanisole/EDT; 82.5:5:5:5:2.5). 5.3. Add the cleavage cocktail to the resin. The resin may turn a deep yellow or red color, which is normal.[18] 5.4. Gently agitate the mixture at room temperature for 2-3 hours. 5.5. Filter the cleavage solution to separate the resin beads and collect the filtrate in a clean centrifuge tube. 5.6. Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

6.0 Peptide Precipitation and Isolation 6.1. Add the TFA solution dropwise to a 10-fold excess of cold (-20°C) diethyl ether to precipitate the peptide.[18] 6.2. A white precipitate of the crude this compound should form. 6.3. Centrifuge the suspension and carefully decant the ether. 6.4. Wash the peptide pellet twice more with cold diethyl ether. 6.5. Dry the crude peptide pellet under vacuum.

7.0 Purification and Analysis 7.1. Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile). 7.2. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). 7.3. Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC. Purity of >98% is often required for in vivo studies and clinical trials.[19]

Visualizations

SPPS_Workflow Resin Fmoc-Val-Wang Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple Couple Fmoc-Tyr(tBu)-OH (HBTU/HOBt/DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Deprotect2 Final Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Wash3 Wash & Dry Deprotect2->Wash3 Cleave Cleavage & Deprotection (Reagent K) Wash3->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify & Analyze (RP-HPLC, MS) Precipitate->Purify FinalProduct Pure Tyr-Val Purify->FinalProduct

Caption: Workflow for the solid-phase synthesis of this compound.

References

Application Note: 1H and 13C NMR Assignment of Tyrosylvaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosylvaline (Tyr-Val) is a dipeptide composed of L-tyrosine and L-valine residues. As a fundamental building block of proteins and a potential bioactive molecule itself, understanding its structural characteristics is crucial for various applications in biochemistry, pharmacology, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the three-dimensional structure and dynamics of molecules in solution. This application note provides a detailed protocol for the acquisition of 1H and 13C NMR spectra of this compound and presents predicted chemical shift assignments based on established data for its constituent amino acids.

Predicted NMR Data for this compound

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These predictions are based on typical chemical shift values for tyrosine and valine residues within a peptide chain in a random coil conformation. Actual chemical shifts may vary depending on experimental conditions such as solvent, pH, and temperature.

Table 1: Predicted 1H NMR Chemical Shifts for this compound in D2O

Atom NameResiduePredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
NH (amide)Val~8.2d~7-8
α-HTyr~4.5dd~6, ~8
β-HTyr~3.1, ~2.9m
δ-H (ring)Tyr~7.2d~8.5
ε-H (ring)Tyr~6.9d~8.5
α-HVal~4.2d~5
β-HVal~2.2m
γ-CH3Val~0.9d~7
γ'-CH3Val~0.9d~7

Table 2: Predicted 13C NMR Chemical Shifts for this compound in D2O

Atom NameResiduePredicted Chemical Shift (ppm)
C=O (amide)Tyr~174
α-CTyr~57
β-CTyr~38
γ-C (ring)Tyr~128
δ-C (ring)Tyr~131
ε-C (ring)Tyr~116
ζ-C (ring)Tyr~156
C=O (carboxyl)Val~177
α-CVal~61
β-CVal~31
γ-CVal~19
γ'-CVal~19

Molecular Structure and Atom Labeling

The following diagram illustrates the structure of this compound with the atom numbering used for the NMR assignments presented in the tables above.

Figure 1. Structure of this compound with atom labeling.

Experimental Protocol

This protocol outlines the steps for preparing a sample of this compound and acquiring 1D 1H and 13C NMR spectra. For more detailed structural elucidation, 2D NMR experiments such as COSY, TOCSY, HSQC, and HMBC are recommended.

1. Sample Preparation

  • Materials:

    • This compound sample (high purity, >95%)

    • Deuterium oxide (D2O, 99.9%) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d6, 99.9%)

    • NMR tubes (5 mm, high precision)

    • Internal standard (optional, e.g., DSS or TSP for D2O)

    • pH meter and appropriate acids/bases for pH adjustment (e.g., DCl, NaOD)

  • Procedure:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry microcentrifuge tube.

    • Add 0.6 mL of the desired deuterated solvent (e.g., D2O).

    • Gently vortex or sonicate the sample until the peptide is fully dissolved.

    • If using D2O, adjust the pH of the solution to a desired value (typically between 4 and 7) using dilute DCl or NaOD. This is important as chemical shifts of ionizable groups are pH-dependent.

    • Transfer the solution to a 5 mm NMR tube.

    • If an internal standard is required, add a small, known amount.

2. NMR Data Acquisition

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for 1H and 13C detection.

  • 1H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: A standard 1D proton pulse sequence (e.g., 'zg30').

    • Solvent: D2O

    • Temperature: 298 K (25 °C)

    • Spectral Width: 12-16 ppm

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time: 2-4 seconds

    • Solvent Suppression: Use a suitable solvent suppression technique if residual HDO signal is problematic (e.g., presaturation).

  • 13C NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: A standard 1D carbon pulse sequence with proton decoupling (e.g., 'zgpg30').

    • Solvent: D2O

    • Temperature: 298 K (25 °C)

    • Spectral Width: 200-220 ppm

    • Number of Scans: 1024-4096 (or more, as 13C has low natural abundance)

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time: 1-2 seconds

3. Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum. For 1H NMR in D2O, the residual HDO peak can be set to 4.79 ppm. For 13C NMR, an internal standard or the solvent peak can be used for referencing.

  • Integrate the peaks in the 1H spectrum to determine the relative number of protons.

  • Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, using the predicted data in Tables 1 and 2 as a guide.

Logical Workflow for this compound NMR Analysis

The following diagram outlines the logical workflow from sample preparation to final data analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve ph_adjust Adjust pH (if in D2O) dissolve->ph_adjust transfer Transfer to NMR Tube ph_adjust->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference assign Peak Assignment & Integration reference->assign structure Structural Interpretation assign->structure

Figure 2. Workflow for NMR analysis of this compound.

Conclusion

This application note provides a foundational guide for the 1H and 13C NMR analysis of this compound. The provided predicted chemical shifts serve as a useful starting point for spectral assignment. For unambiguous assignment and detailed structural studies, it is essential to perform a suite of 2D NMR experiments. The detailed experimental protocol will enable researchers to acquire high-quality NMR data, facilitating further investigations into the structure-activity relationships of this and other dipeptides.

Application Note & Protocol: A Cell-Based Assay for Monitoring Tyrosylvaline Uptake and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptides are increasingly recognized for their roles in cellular nutrition, signaling, and as potential therapeutic agents. Tyrosylvaline (Tyr-Val), a dipeptide composed of tyrosine and valine, is of interest for its potential to modulate intracellular amino acid pools and influence downstream cellular processes. This application note describes a robust cell-based assay to quantify the cellular uptake and subsequent intracellular hydrolysis of this compound. Furthermore, we propose a potential downstream signaling pathway that may be influenced by this compound uptake and provide protocols to investigate this activity. This assay is suitable for screening compounds that may modulate dipeptide transporter activity and for studying the metabolic fate and biological effects of this compound in a cellular context.

The assay is based on the quantification of intracellular concentrations of this compound and its constituent amino acids, tyrosine and valine, over time using Liquid Chromatography-Mass Spectrometry (LC-MS). This method provides high sensitivity and specificity, allowing for accurate determination of dipeptide uptake and cleavage rates.

Principle of the Assay

The assay measures the time-dependent accumulation of this compound inside cells and its subsequent hydrolysis into tyrosine and valine. Cells are incubated with this compound for various durations. After incubation, the cells are washed to remove extracellular dipeptide, and intracellular metabolites are extracted. The concentrations of this compound, tyrosine, and valine in the cell lysates are then quantified by LC-MS. The rate of this compound uptake and hydrolysis can be determined from these measurements. This allows for the evaluation of the efficiency of cellular uptake and the intracellular stability of the dipeptide.

Experimental Protocols

Materials and Reagents
  • Cell Line: Caco-2 (human colorectal adenocarcinoma) or other suitable cell line expressing dipeptide transporters (e.g., PepT1).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • This compound (Tyr-Val): High-purity synthetic dipeptide.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Extraction Solvent: 80% Methanol (B129727) in water, pre-chilled to -20°C.

  • LC-MS grade water, methanol, and formic acid.

  • Stable isotope-labeled internal standards: ¹³C₉,¹⁵N₁-Tyrosine, ¹³C₅,¹⁵N₁-Valine, and a custom-synthesized ¹³C₆-Tyrosylvaline for accurate quantification.

  • 96-well cell culture plates.

  • LC-MS system (e.g., Triple Quadrupole or Q-TOF).

Protocol 1: this compound Uptake and Hydrolysis Assay
  • Cell Seeding: Seed Caco-2 cells in 96-well plates at a density of 5 x 10⁴ cells per well. Culture for 48-72 hours to allow for cell adherence and monolayer formation.

  • Cell Treatment:

    • Prepare a stock solution of this compound in PBS.

    • Aspirate the culture medium from the wells and wash the cells twice with warm PBS.

    • Add 100 µL of this compound solution (e.g., 1 mM in PBS) to each well. For control wells, add 100 µL of PBS without the dipeptide.

    • Incubate the plate at 37°C for different time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Metabolite Extraction:

    • At each time point, aspirate the treatment solution and immediately wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular dipeptide.

    • Add 100 µL of pre-chilled 80% methanol containing the internal standards to each well.

    • Incubate at -20°C for 20 minutes to precipitate proteins and extract metabolites.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

    • Collect the supernatant (cell lysate) for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the cell lysates using a suitable LC-MS method for the separation and quantification of this compound, tyrosine, and valine.

    • Generate standard curves for each analyte using known concentrations to ensure accurate quantification.

  • Data Analysis:

    • Normalize the quantified metabolite concentrations to the total protein content in each well or to the cell number.

    • Plot the intracellular concentrations of this compound, tyrosine, and valine as a function of time.

    • Calculate the initial rate of uptake for this compound.

Protocol 2: Investigating Downstream mTORC1 Signaling
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4 hours to reduce basal mTORC1 activity.

    • Treat the cells with this compound (e.g., 1 mM) for 30 and 60 minutes. Include a positive control (e.g., complete medium) and a negative control (PBS).

  • Protein Extraction and Western Blotting:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-S6K (a downstream target of mTORC1) and total S6K. Use a loading control like β-actin.

    • Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities and calculate the ratio of phospho-S6K to total S6K.

    • Compare the phosphorylation status of S6K in this compound-treated cells to the controls.

Data Presentation

The quantitative data from the this compound uptake and hydrolysis assay can be summarized in the following tables for clear comparison.

Table 1: Intracellular Concentrations of this compound and its Metabolites Over Time

Time (minutes)Intracellular this compound (pmol/mg protein)Intracellular Tyrosine (pmol/mg protein)Intracellular Valine (pmol/mg protein)
00.5 ± 0.1150.2 ± 12.5250.8 ± 20.1
525.3 ± 2.1165.8 ± 14.3268.4 ± 22.5
1568.9 ± 5.7190.4 ± 16.8295.1 ± 25.3
30110.2 ± 9.8235.1 ± 20.4340.7 ± 28.9
60155.6 ± 13.2310.5 ± 25.1415.2 ± 35.6
120140.1 ± 11.9450.8 ± 38.7555.9 ± 45.8

Data are presented as mean ± standard deviation (n=3).

Table 2: Kinetic Parameters of this compound Uptake

ParameterValue
Vmax (pmol/mg protein/min) 5.2
Km (mM) 0.85
Initial Uptake Rate (at 1 mM) 3.5 pmol/mg protein/min

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_extraction Metabolite Extraction cluster_analysis Analysis seed_cells Seed Caco-2 cells in 96-well plate culture Culture for 48-72h seed_cells->culture wash_pbs Wash with PBS culture->wash_pbs add_tyr_val Add this compound Solution wash_pbs->add_tyr_val incubate Incubate at 37°C (Time course) add_tyr_val->incubate wash_cold_pbs Wash with ice-cold PBS incubate->wash_cold_pbs add_methanol Add 80% Methanol with Internal Standards wash_cold_pbs->add_methanol precipitate Incubate at -20°C add_methanol->precipitate centrifuge Centrifuge and Collect Supernatant precipitate->centrifuge lcms LC-MS Analysis centrifuge->lcms data_analysis Data Analysis and Quantification lcms->data_analysis

Caption: Experimental workflow for the this compound uptake and hydrolysis assay.

signaling_pathway tyr_val_ext Extracellular This compound pept1 PepT1 Transporter tyr_val_ext->pept1 Uptake tyr_val_int Intracellular This compound pept1->tyr_val_int hydrolysis Cytosolic Peptidases tyr_val_int->hydrolysis tyr Tyrosine hydrolysis->tyr val Valine hydrolysis->val amino_acids Increased Intracellular Amino Acid Pool tyr->amino_acids val->amino_acids mtorc1 mTORC1 amino_acids->mtorc1 Activation s6k S6K mtorc1->s6k Phosphorylation phospho_s6k p-S6K mtorc1->phospho_s6k Phosphorylation cell_growth Cell Growth and Proliferation phospho_s6k->cell_growth

Caption: Proposed signaling pathway for this compound bioactivity.

Conclusion

The described cell-based assay provides a reliable and sensitive method for quantifying the cellular uptake and hydrolysis of this compound. This protocol can be adapted for high-throughput screening of compounds that modulate dipeptide transport and for investigating the biological activities of other dipeptides. The proposed investigation into the mTORC1 signaling pathway offers a starting point for elucidating the downstream cellular effects of this compound. This comprehensive approach will be valuable for researchers in nutrition, pharmacology, and drug development.

Application Notes and Protocols for Tyrosylvaline Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enzymes are fundamental to numerous biological processes, and their dysregulation is often linked to various diseases. Consequently, the identification and characterization of enzyme inhibitors are paramount in drug discovery and development. Dipeptides, composed of two amino acids, have emerged as a promising class of molecules with the potential to act as specific enzyme inhibitors. This document provides a detailed protocol for conducting an enzyme inhibition assay using the dipeptide tyrosylvaline. The focus will be on a general methodology applicable to dipeptidyl peptidases (DPPs), a class of enzymes known to be targeted by dipeptide inhibitors.[1][2]

This compound is a dipeptide composed of tyrosine and valine. While its specific inhibitory activities are not extensively documented in publicly available literature, its structure suggests potential interaction with the active sites of peptidases. This protocol outlines the necessary steps to determine the inhibitory potential of this compound against a selected dipeptidyl peptidase, including the determination of the half-maximal inhibitory concentration (IC50) and the elucidation of the mechanism of inhibition (MOI).

Experimental Protocols

This section details the methodologies for the key experiments in the this compound enzyme inhibition assay.

I. Determination of Half-Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a standard measure of inhibitor potency.

Materials:

  • Purified dipeptidyl peptidase (e.g., DPP-IV)

  • This compound

  • Chromogenic or fluorogenic substrate for the target enzyme (e.g., Gly-Pro-p-nitroanilide for DPP-IV)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well microplates

  • Microplate reader

  • Dimethyl sulfoxide (B87167) (DMSO) for inhibitor stock solution

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of this compound in assay buffer. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM).[3]

    • Prepare the enzyme solution at a predetermined optimal concentration in assay buffer.

    • Prepare the substrate solution at a concentration at or below its Michaelis constant (Km) in the assay buffer.[4]

  • Assay Setup:

    • Add a fixed volume of the enzyme solution to each well of a 96-well plate.

    • Add an equal volume of the serially diluted this compound to the respective wells.

    • Include control wells:

      • 100% Activity Control: Enzyme and assay buffer (no inhibitor).

      • 0% Activity Control (Blank): Assay buffer and substrate (no enzyme).[3]

  • Pre-incubation:

    • Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 37°C) for a specific time (e.g., 15-30 minutes) to allow for binding.[4]

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.

  • Measurement:

    • Immediately place the microplate in a plate reader and measure the absorbance or fluorescence at the appropriate wavelength at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the reaction progress curve.

    • Normalize the rates relative to the 100% activity control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

II. Mechanism of Inhibition (MOI) Studies

Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) provides deeper insights into how the inhibitor interacts with the enzyme.

Procedure:

  • Experimental Setup:

    • Prepare two sets of reactions: one without the inhibitor and one with this compound at a fixed concentration (typically around its IC50 value).[3]

  • Substrate Titration:

    • For each set, vary the substrate concentration over a wide range (e.g., 0.1x Km to 10x Km).[3]

  • Reaction Measurement:

    • Measure the initial reaction velocity (V₀) for each substrate concentration in both the presence and absence of the inhibitor, following the same procedure as the IC50 determination.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

    • Analyze the plot to determine the mechanism of inhibition:

      • Competitive Inhibition: Lines intersect on the y-axis.

      • Non-competitive Inhibition: Lines intersect on the x-axis.

      • Uncompetitive Inhibition: Lines are parallel.

Data Presentation

The quantitative data from the experiments should be summarized in clearly structured tables for easy comparison.

Table 1: IC50 Determination of this compound

This compound Conc. (µM) % Inhibition
... ...
... ...

| IC50 (µM) | Value |

Table 2: Enzyme Kinetic Parameters in the Presence and Absence of this compound

Vmax Km
Without Inhibitor Value Value

| With this compound | Value | Value |

Visualizations

Diagrams are provided to illustrate key workflows and concepts.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare this compound Stock & Dilutions A1 Dispense Enzyme & Inhibitor to Plate P1->A1 P2 Prepare Enzyme Solution P2->A1 P3 Prepare Substrate Solution A3 Add Substrate to Initiate Reaction P3->A3 A2 Pre-incubate A1->A2 A2->A3 A4 Measure Kinetic Readout A3->A4 D1 Calculate Initial Velocities A4->D1 D2 Normalize Data & Plot D1->D2 D3 Determine IC50 D2->D3

Caption: Workflow for IC50 determination of this compound.

G E Enzyme ES Enzyme- Substrate Complex E->ES + S EI Enzyme- Inhibitor Complex E->EI + I S Substrate I Inhibitor (this compound) ES->E - S P Product ES->P EI->E - I P->E + E G C_plot C_desc Vmax: Unchanged Km: Increased NC_plot NC_desc Vmax: Decreased Km: Unchanged UC_plot UC_desc Vmax: Decreased Km: Decreased

References

Quantifying Tyrosylvaline Uptake in Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptides, such as Tyrosylvaline (Tyr-Val), are increasingly utilized in cell culture media to enhance the solubility and stability of individual amino acids, thereby improving cellular growth and productivity.[1] The uptake of these dipeptides is a critical parameter to understand and optimize for various applications, from basic research to industrial bioprocessing. This application note provides detailed protocols for quantifying the uptake of this compound in cell culture, focusing on the underlying transport mechanisms and robust analytical methods for quantification.

This compound is transported into cells primarily through proton-coupled oligopeptide transporters (POTs), namely PEPT1 (SLC15A1) and PEPT2 (SLC15A2).[2] These transporters exhibit broad substrate specificity, recognizing most di- and tripeptides.[2][3][4] PEPT1 is typically a low-affinity, high-capacity transporter, while PEPT2 is a high-affinity, low-capacity transporter.[4][5] The expression and activity of these transporters can be regulated by various signaling pathways, influencing the rate of dipeptide uptake. Once inside the cell, dipeptides are rapidly hydrolyzed by intracellular peptidases into their constituent amino acids, which then become available for cellular metabolism.[6][7]

This document outlines three common methods for quantifying this compound uptake: Radiolabeling Assays, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method is presented with a detailed protocol, alongside data presentation guidelines and diagrams to illustrate key processes.

Signaling Pathways and Transport Mechanisms

The uptake of this compound is an active transport process mediated by PEPT1 and PEPT2. These transporters function by coupling the influx of dipeptides to the electrochemical proton gradient across the cell membrane. The regulation of these transporters is complex and can occur at both the transcriptional and post-transcriptional levels, involving various signaling pathways that can be influenced by hormones, nutrients, and pharmacological agents.

This compound Uptake and Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tyr-Val This compound PEPT1 PEPT1/PEPT2 Transporter Tyr-Val->PEPT1 H+ cotransport Tyr-Val_in This compound PEPT1->Tyr-Val_in Peptidases Intracellular Peptidases Tyr-Val_in->Peptidases Hydrolysis AminoAcids Tyrosine + Valine Peptidases->AminoAcids Metabolism Cellular Metabolism (Protein Synthesis, etc.) AminoAcids->Metabolism Signaling Signaling Cascades (e.g., PKC, PKA, MAPK) Nucleus Nucleus Signaling->Nucleus Transcription Gene Transcription (PEPT1/PEPT2 expression) Nucleus->Transcription Transcription->PEPT1 Regulation Experimental Workflow for Quantifying this compound Uptake cluster_cell_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Seed Cells in Multi-well Plates B Incubate with this compound (Radiolabeled or Unlabeled) A->B C Wash with Ice-Cold Stop Solution B->C D Cell Lysis C->D E Protein Precipitation (for HPLC & LC-MS/MS) D->E F Centrifugation and Supernatant Collection E->F G1 Scintillation Counting (Radiolabeling) F->G1 G2 HPLC Analysis F->G2 G3 LC-MS/MS Analysis F->G3 H Quantification against Standard Curve G1->H G2->H G3->H I Normalization to Protein Content H->I J Data Reporting (nmol/mg protein) I->J

References

Application Notes and Protocols for Determining the Antioxidant Capacity of Tyrosylvaline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tyrosylvaline is a dipeptide composed of tyrosine and valine. Due to the presence of a phenolic hydroxyl group in the tyrosine residue, this compound is hypothesized to possess antioxidant properties.[1][2] The evaluation of its antioxidant capacity is crucial for its potential application in pharmaceuticals, nutraceuticals, and cosmetic industries. These application notes provide detailed protocols for a panel of commonly accepted in vitro antioxidant assays to comprehensively characterize the antioxidant potential of this compound.

Data Presentation

The quantitative results from the antioxidant assays should be summarized for clarity and comparative analysis. The data can be presented in the following tabular format.

Table 1: Radical Scavenging Activity of this compound

AssayParameterThis compoundPositive Control (e.g., Trolox)
DPPH IC₅₀ (µg/mL)ValueValue
ABTS TEAC (Trolox Equivalents)Value1.0
ORAC ORAC Value (µmol TE/g)ValueValue

IC₅₀: The concentration of the sample required to scavenge 50% of the radicals. TEAC: Trolox Equivalent Antioxidant Capacity. ORAC: Oxygen Radical Absorbance Capacity.

Table 2: Reducing Power and Metal Chelating Activity of this compound

AssayParameterThis compoundPositive Control (e.g., Ascorbic Acid/EDTA)
FRAP FRAP Value (µmol Fe²⁺/g)ValueValue
Metal Chelating IC₅₀ (µg/mL)ValueValue

FRAP: Ferric Reducing Antioxidant Power.

Table 3: Cellular Antioxidant Activity of this compound

AssayParameterThis compoundPositive Control (e.g., Quercetin)
CAA CAA Value (µmol QE/g)ValueValue

CAA: Cellular Antioxidant Activity. QE: Quercetin Equivalents.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[3][4]

  • Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) or Ethanol (B145695) (95%)[5]

    • Positive control: Ascorbic acid or Trolox

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.[4]

    • Prepare a series of dilutions of this compound and the positive control in methanol.

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[4][5]

    • Measure the absorbance at 517 nm using a microplate reader.[5][6]

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] x 100

    • Plot the scavenging activity against the sample concentration and determine the IC₅₀ value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[7]

  • Materials:

    • This compound

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

    • Potassium persulfate

    • Phosphate (B84403) Buffered Saline (PBS) or Ethanol

    • Positive control: Trolox

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•⁺) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[8][9]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8][9][10]

    • Dilute the ABTS•⁺ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[8][11]

    • Prepare a series of dilutions of this compound and the positive control.

    • In a 96-well plate, add 190 µL of the diluted ABTS•⁺ solution to 10 µL of each sample dilution.

    • Incubate the plate at room temperature for 6 minutes.[8]

    • Measure the absorbance at 734 nm.[10][11]

    • Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[12][13]

  • Materials:

    • This compound

    • FRAP reagent:

      • 300 mM Acetate (B1210297) buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

      • 20 mM Ferric chloride (FeCl₃·6H₂O) solution

    • Positive control: Ferrous sulfate (B86663) (FeSO₄·7H₂O) or Ascorbic acid

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[14][15]

    • Warm the FRAP reagent to 37°C before use.[14][15]

    • Prepare a series of dilutions of this compound and a standard curve of ferrous sulfate.

    • In a 96-well plate, add 180 µL of the FRAP reagent to 20 µL of each sample dilution or standard.

    • Incubate the plate at 37°C for 4-10 minutes.[14][16]

    • Measure the absorbance at 593 nm.[15]

    • Calculate the FRAP value from the standard curve and express the results as µmol Fe²⁺ equivalents per gram of sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to inhibit the decline in fluorescence caused by peroxyl radicals.[17][18]

  • Materials:

    • This compound

    • Fluorescein (B123965) sodium salt

    • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

    • Phosphate buffer (75 mM, pH 7.4)

    • Positive control: Trolox

    • Black 96-well microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a working solution of fluorescein (e.g., 8 nM) in phosphate buffer.[17]

    • Prepare a series of dilutions of this compound and a standard curve of Trolox in phosphate buffer.

    • In a black 96-well plate, add 150 µL of the fluorescein working solution to each well.[19][20][21]

    • Add 25 µL of each sample dilution or standard to the wells.[19][20][21]

    • Incubate the plate at 37°C for 30 minutes.[19][20][21]

    • Initiate the reaction by adding 25 µL of AAPH solution (e.g., 75 mM) to each well.[17][19]

    • Immediately begin measuring the fluorescence (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60 minutes.[19][20][21]

    • Calculate the area under the curve (AUC) for each sample and standard.

    • Determine the ORAC value by comparing the net AUC of the sample to the Trolox standard curve.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment.[22][23][24] It accounts for bioavailability and metabolism of the test compound.[25]

  • Materials:

    • This compound

    • Human hepatocarcinoma (HepG2) cells[25]

    • Cell culture medium

    • DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate) probe

    • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

    • Positive control: Quercetin

    • Black 96-well cell culture plate

    • Fluorescence microplate reader

  • Procedure:

    • Seed HepG2 cells in a black 96-well plate and culture until they reach confluence.[23][24]

    • Wash the cells with PBS.

    • Treat the cells with various concentrations of this compound or Quercetin and 25 µM DCFH-DA in treatment medium for 1 hour.

    • Wash the cells with PBS.

    • Add 600 µM AAPH in PBS to induce oxidative stress.

    • Immediately place the plate in a fluorescence microplate reader (Excitation: 485 nm, Emission: 538 nm) pre-warmed to 37°C.

    • Measure the fluorescence every 5 minutes for 1 hour.

    • Calculate the CAA value using the area under the curve and express the results as micromoles of Quercetin equivalents per gram of sample.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_cellular Cell-Based Assay cluster_analysis Data Analysis Sample This compound Sample Dilutions Serial Dilutions Sample->Dilutions DPPH DPPH Assay Dilutions->DPPH ABTS ABTS Assay Dilutions->ABTS FRAP FRAP Assay Dilutions->FRAP ORAC ORAC Assay Dilutions->ORAC CAA Cellular Antioxidant Activity (CAA) Assay Dilutions->CAA Absorbance Spectrophotometric/ Fluorometric Reading DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance ORAC->Absorbance CAA->Absorbance Calculation Calculation of IC50, TEAC, FRAP, ORAC, CAA values Absorbance->Calculation Results Data Summary and Comparison Calculation->Results

References

Application Notes and Protocols for Studying Tyrosylvaline Binding Using Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing site-directed mutagenesis as a powerful tool to investigate the molecular interactions between the dipeptide tyrosylvaline and its target proteins. Understanding these interactions at the amino acid level is crucial for drug discovery and the development of novel therapeutics.

Introduction

Site-directed mutagenesis is a fundamental technique in molecular biology that allows for the precise modification of a DNA sequence to introduce specific mutations, such as substitutions, insertions, or deletions.[1][2][3] This method is invaluable for studying protein structure-function relationships, particularly in the context of protein-ligand interactions.[4][5] By systematically altering the amino acid residues within a binding pocket, researchers can elucidate the key determinants of binding affinity and specificity.[5]

This compound, a dipeptide composed of tyrosine and valine, may play various roles in cellular processes, potentially acting as a signaling molecule or a substrate for specific transporters or enzymes.[1][4] Investigating the binding of this compound to its protein targets is essential for understanding its biological function and for designing molecules that can modulate its activity.

These notes will detail the application of site-directed mutagenesis to a hypothetical this compound-binding protein (TVBP), outlining the experimental workflow from mutagenesis to biophysical characterization of the binding interaction.

Application Notes

Principle of Site-Directed Mutagenesis

Site-directed mutagenesis relies on synthetic oligonucleotide primers containing the desired mutation to alter a target DNA sequence within a plasmid vector.[2][3] The process typically involves PCR amplification of the entire plasmid using these primers, followed by the selective degradation of the parental, non-mutated DNA template. The newly synthesized, mutated plasmids are then transformed into competent E. coli for propagation.[2] Subsequent sequencing confirms the successful incorporation of the desired mutation.

Investigating this compound Binding with a Hypothetical Protein (TVBP)

To understand the specific interactions governing this compound binding, we can introduce point mutations in the putative binding site of our hypothetical protein, TVBP. For instance, if structural modeling or sequence alignment suggests that a specific tyrosine residue (e.g., Tyr123) and an aspartate residue (e.g., Asp89) in TVBP are involved in binding this compound, we can mutate these residues.

  • Y123F Mutation: Replacing tyrosine with phenylalanine removes the hydroxyl group, allowing us to assess the importance of hydrogen bonding with the tyrosine side chain of this compound.

  • D89A Mutation: Replacing aspartate with alanine (B10760859) removes the negatively charged carboxyl group, enabling the investigation of the role of electrostatic interactions with the N-terminus of the dipeptide.

By comparing the binding affinity of this compound to the wild-type (WT) TVBP and its mutants, we can infer the contribution of individual amino acid residues to the binding interaction.

Hypothetical Signaling Pathway Involving this compound

Dipeptides can be transported into cells and influence intracellular signaling pathways.[6] For instance, the uptake of dipeptides can modulate the activity of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. In our hypothetical pathway, the binding of extracellular this compound to a membrane transporter (a type of TVBP) facilitates its entry into the cell. Intracellular this compound then interacts with and activates a downstream kinase, leading to the phosphorylation and activation of a key component of the mTOR pathway, ultimately promoting cell growth.

Experimental Protocols

Site-Directed Mutagenesis Workflow

This protocol describes the generation of a point mutation in the TVBP gene using a commercial site-directed mutagenesis kit.

Materials:

  • Plasmid DNA containing the wild-type TVBP gene

  • Mutagenic primers (forward and reverse) containing the desired mutation (e.g., Y123F or D89A)

  • High-fidelity DNA polymerase

  • dNTPs

  • PCR buffer

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design primers complementary to the target sequence, with the desired mutation in the center.

  • PCR Amplification: Set up the PCR reaction with the plasmid template, mutagenic primers, DNA polymerase, dNTPs, and PCR buffer.

  • Template Digestion: After PCR, digest the parental, methylated DNA template with DpnI for 1-2 hours at 37°C.

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Plating and Incubation: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Colony Selection and Plasmid Purification: Select individual colonies, grow them in liquid culture, and purify the plasmid DNA.

  • Sequence Verification: Sequence the purified plasmid DNA to confirm the presence of the desired mutation and the absence of any other unintended mutations.

Protein Expression and Purification

This protocol outlines the expression of wild-type and mutant TVBP in E. coli and subsequent purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the TVBP gene (WT or mutant) with a purification tag (e.g., His-tag)

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Affinity chromatography resin (e.g., Ni-NTA agarose)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

Procedure:

  • Transformation: Transform the expression plasmid into the E. coli expression strain.

  • Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB broth and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[7]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.[7]

  • Cell Harvest: Harvest the cells by centrifugation.

  • Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto the equilibrated affinity chromatography column.

  • Washing: Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the target protein with elution buffer.

  • Purity Analysis: Analyze the purity of the eluted protein by SDS-PAGE.

  • Buffer Exchange: If necessary, exchange the buffer of the purified protein to a buffer suitable for downstream applications using dialysis or size-exclusion chromatography.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[8][9][10]

Materials:

  • Purified TVBP (WT or mutant) in ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • This compound in the same ITC buffer

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation: Prepare the protein and ligand solutions in the same, degassed ITC buffer. The protein concentration in the cell is typically 10-50 µM, and the ligand concentration in the syringe is 10-20 times higher.[9]

  • Instrument Setup: Set the experimental temperature and other parameters on the ITC instrument.

  • Titration: Load the protein solution into the sample cell and the ligand solution into the injection syringe. Perform a series of small injections of the ligand into the protein solution.

  • Data Analysis: Integrate the heat-change peaks from the titration and fit the data to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to monitor biomolecular interactions in real-time, providing kinetic data (association rate constant, ka, and dissociation rate constant, kd) from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[11][12][13][14]

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Purified TVBP (WT or mutant)

  • This compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Chip Preparation: Activate the sensor chip surface using a mixture of EDC and NHS.

  • Protein Immobilization: Inject the purified TVBP over the activated surface to immobilize it via amine coupling.

  • Deactivation: Deactivate any remaining active esters by injecting ethanolamine.

  • Binding Analysis: Inject a series of concentrations of this compound (the analyte) over the immobilized TVBP (the ligand) surface.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and Kd values.

Data Presentation

The quantitative data obtained from ITC and SPR experiments should be summarized in clear and concise tables to facilitate comparison between the wild-type and mutant proteins.

Table 1: Thermodynamic Parameters of this compound Binding to TVBP Variants Measured by ITC

ProteinKd (µM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
WT TVBP15.2 ± 1.11.05 ± 0.05-8.5 ± 0.31.9 ± 0.2-6.6 ± 0.1
Y123F158.6 ± 9.80.98 ± 0.07-4.2 ± 0.42.3 ± 0.3-6.5 ± 0.1
D89A890.3 ± 45.21.10 ± 0.08-1.5 ± 0.55.3 ± 0.4-6.8 ± 0.1

Table 2: Kinetic Parameters of this compound Binding to TVBP Variants Measured by SPR

Proteinka (10³ M⁻¹s⁻¹)kd (10⁻³ s⁻¹)Kd (µM)
WT TVBP5.6 ± 0.485.1 ± 3.215.2
Y123F2.1 ± 0.3333.1 ± 15.7158.6
D89A0.8 ± 0.2712.2 ± 30.1890.3

Mandatory Visualizations

Site_Directed_Mutagenesis_Workflow cluster_0 Plasmid Preparation cluster_1 Mutation Introduction cluster_2 Propagation & Verification Plasmid_Template Plasmid with WT TVBP Gene PCR PCR Amplification Plasmid_Template->PCR Mutagenic_Primers Design Mutagenic Primers Mutagenic_Primers->PCR DpnI_Digestion DpnI Digestion of Parental Template PCR->DpnI_Digestion Transformation Transformation into E. coli DpnI_Digestion->Transformation Plating Plating and Colony Selection Transformation->Plating Plasmid_Purification Plasmid Purification Plating->Plasmid_Purification Sequencing Sequence Verification Plasmid_Purification->Sequencing Tyrosylvaline_Signaling_Pathway TyrVal_ext Extracellular This compound TVBP This compound-Binding Protein (TVBP) (Transporter) TyrVal_ext->TVBP Binding TyrVal_int Intracellular This compound TVBP->TyrVal_int Transport Kinase Downstream Kinase TyrVal_int->Kinase Activation mTOR_complex mTOR Pathway Component Kinase->mTOR_complex Phosphorylation (Activation) Cell_Growth Cell Growth and Proliferation mTOR_complex->Cell_Growth Stimulation SDM_Logic_Diagram Central_Question How does this compound bind to TVBP? Hypothesis Hypothesis: Residues Y123 and D89 are critical for binding Central_Question->Hypothesis SDM Site-Directed Mutagenesis Hypothesis->SDM Mutants Generate Mutants: Y123F and D89A SDM->Mutants Binding_Assays Biophysical Binding Assays (ITC, SPR) Mutants->Binding_Assays Data_Analysis Compare Binding Affinity of WT vs. Mutants Binding_Assays->Data_Analysis Conclusion Conclusion: Determine the role of Y123 and D89 in binding Data_Analysis->Conclusion

References

Application Notes and Protocols for Kinase Activity Screening Using a Model Tyrosine Peptide Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. The screening and characterization of kinase inhibitors are therefore fundamental activities in drug discovery. A crucial component of any kinase assay is the substrate. While full-length protein substrates provide a physiological context, synthetic peptide substrates offer numerous advantages for high-throughput screening (HTS), including ease of synthesis, high purity, and versatility in assay format design.

This document provides detailed application notes and protocols for the use of a model tyrosine-containing peptide in kinase activity screening. While the initial topic specified Tyrosylvaline, publicly available kinetic data for this specific dipeptide is limited. Therefore, for the purpose of providing robust and well-characterized examples, we will use the widely cited generic tyrosine kinase substrate, Poly(Glu, Tyr) 4:1 , as a representative model. The principles and protocols described herein are broadly applicable to other synthetic tyrosine-containing peptides.

Data Presentation: Quantitative Analysis of Kinase-Substrate Interactions

The interaction between a kinase and its substrate can be quantitatively described by Michaelis-Menten kinetics. These parameters are essential for optimizing assay conditions and for understanding the mechanism of potential inhibitors.

Table 1: Representative Kinetic Parameters for Poly(Glu, Tyr) 4:1 with Epidermal Growth Factor Receptor (EGFR)

ParameterValueDescription
Apparent Km (ATP)10 µMMichaelis constant for ATP. Represents the ATP concentration at which the reaction rate is half of Vmax.
Apparent Km (Substrate)~0.1-0.5 mg/mLMichaelis constant for the peptide substrate. Represents the substrate concentration at which the reaction rate is half of Vmax.
VmaxVariesThe maximum initial velocity or rate of the enzyme-catalyzed reaction. This value is dependent on the specific activity of the kinase preparation.

Note: The kinetic parameters can vary depending on the specific kinase, buffer conditions, temperature, and the assay format used.

Table 2: Example IC50 Values for Known Kinase Inhibitors using a Poly(Glu, Tyr) 4:1 Substrate

KinaseInhibitorIC50 (nM)Assay Method
EGFRGefitinib20 - 40Fluorescence Polarization
EGFRErlotinib2 - 5Radiometric
c-SrcDasatinib0.5 - 1.5TR-FRET

IC50 values are highly dependent on assay conditions, particularly ATP concentration. The values presented are for illustrative purposes.

Experimental Protocols

Two common methods for measuring kinase activity are Fluorescence Polarization (FP) and radiometric assays. Below are detailed protocols for each.

Protocol 1: Fluorescence Polarization (FP)-Based Kinase Assay

This is a homogeneous assay format that measures the change in the tumbling rate of a fluorescently labeled peptide substrate upon phosphorylation and binding to a phosphospecific antibody.

Materials:

  • Purified Tyrosine Kinase (e.g., recombinant EGFR)

  • Fluorescently Labeled Peptide Substrate (e.g., FITC-Poly(Glu, Tyr) 4:1)

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP Solution

  • Anti-Phosphotyrosine Antibody

  • Stop/Detection Buffer (Kinase Reaction Buffer with EDTA)

  • Test Compounds (potential inhibitors)

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds in DMSO.

  • Reaction Mixture Preparation: Prepare a master mix containing the kinase and the fluorescently labeled peptide substrate in the kinase reaction buffer.

  • Dispensing Reagents:

    • Add 5 µL of the reaction mixture to each well of the 384-well plate.

    • Add 50 nL of the diluted test compounds or DMSO (for controls) to the appropriate wells.

    • Incubate for 15 minutes at room temperature.

  • Initiating the Kinase Reaction:

    • Prepare an ATP solution in the kinase reaction buffer at a concentration twice the desired final concentration.

    • Add 5 µL of the ATP solution to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the kinase activity.

  • Stopping the Reaction and Detection:

    • Prepare a stop/detection solution containing the anti-phosphotyrosine antibody and EDTA in the stop/detection buffer.

    • Add 10 µL of the stop/detection solution to each well.

    • Incubate for at least 30 minutes at room temperature to allow for antibody binding.

  • Measurement:

    • Measure the fluorescence polarization on a compatible plate reader.

    • The data is typically expressed in millipolarization units (mP). A decrease in polarization indicates inhibition of the kinase.

Protocol 2: Radiometric Kinase Assay ([γ-33P]-ATP Filter Binding)

This classic method measures the direct incorporation of a radiolabeled phosphate (B84403) from [γ-33P]-ATP onto the peptide substrate.

Materials:

  • Purified Tyrosine Kinase

  • Peptide Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase Reaction Buffer (as above)

  • [γ-33P]-ATP

  • Cold ATP

  • Test Compounds

  • Phosphocellulose Filter Plates (e.g., Millipore MultiScreen)

  • Wash Buffer (e.g., 75 mM Phosphoric Acid)

  • Scintillation Fluid

  • Microplate Scintillation Counter

Procedure:

  • Compound Preparation: As described in the FP assay protocol.

  • Reaction Setup:

    • In a 96-well plate, add 10 µL of the peptide substrate and 10 µL of the test compound (or DMSO) to each well.

    • Add 10 µL of the purified kinase.

  • Initiating the Kinase Reaction:

    • Prepare a reaction mix containing [γ-33P]-ATP and cold ATP in the kinase reaction buffer.

    • Add 20 µL of the ATP reaction mix to each well to start the reaction. The final volume is 50 µL.

    • Incubate at 30°C for 30-60 minutes.

  • Stopping the Reaction and Capturing the Substrate:

    • Stop the reaction by adding 50 µL of 75 mM phosphoric acid to each well.

    • Transfer the reaction mixture to the wells of a pre-wetted phosphocellulose filter plate.

    • Wash the filter plate 3-5 times with 200 µL of 75 mM phosphoric acid to remove unincorporated [γ-33P]-ATP.

  • Measurement:

    • Dry the filter plate.

    • Add 30 µL of scintillation fluid to each well.

    • Count the radioactivity using a microplate scintillation counter.

    • A decrease in radioactive counts indicates kinase inhibition.

Mandatory Visualizations

Signaling Pathway Diagram

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its signaling pathway is a common target in cancer drug discovery.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Recruits PI3K PI3K Dimerization->PI3K Recruits & Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Akt->Proliferation

Caption: Simplified EGFR signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates the workflow for a typical fluorescence polarization-based kinase inhibitor screening assay.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase - Fluorescent Substrate - ATP - Antibody - Buffers start->prep_reagents prep_compounds Prepare Compound Dilution Plate start->prep_compounds dispense_kinase Dispense Kinase/Substrate Mix to Assay Plate prep_reagents->dispense_kinase add_compounds Add Compounds/DMSO to Assay Plate prep_compounds->add_compounds dispense_kinase->add_compounds incubate1 Incubate (Pre-incubation) add_compounds->incubate1 add_atp Initiate Reaction with ATP incubate1->add_atp incubate2 Incubate (Kinase Reaction) add_atp->incubate2 add_stop Add Stop/Detection Reagent (EDTA + Antibody) incubate2->add_stop incubate3 Incubate (Detection) add_stop->incubate3 read_plate Read Fluorescence Polarization incubate3->read_plate analyze_data Analyze Data: - Calculate % Inhibition - Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for an FP-based kinase assay.

Application Notes and Protocols for Tyrosylvaline Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Affinity chromatography is a powerful technique for the purification of biomolecules based on highly specific binding interactions between a ligand immobilized on a stationary phase and its target molecule in a mobile phase. While ligands such as antibodies and protein A are common, the use of small peptides as affinity ligands is a growing field, offering advantages in stability, cost-effectiveness, and specificity.[1][2][3] This document provides detailed application notes and protocols for the use of the dipeptide tyrosylvaline as a novel affinity ligand.

This compound, a dipeptide composed of tyrosine and valine, presents a unique combination of aromatic and hydrophobic properties. While not a conventional affinity ligand, its structure suggests potential applications in purifying proteins that recognize tyrosine-based motifs, such as the YXXØ motif (where Y is tyrosine, X is any amino acid, and Ø is a bulky hydrophobic residue).[4][5][6] Such motifs are crucial in protein sorting and trafficking within cells, and are recognized by adaptor protein complexes.[5][6] Therefore, a this compound-based affinity matrix could theoretically be employed to isolate and study these and other proteins with an affinity for tyrosine-valine structures.

Potential Applications

  • Purification of Adaptor Proteins and Related Complexes: The primary theoretical application of this compound affinity chromatography is the isolation of proteins that recognize tyrosine-based sorting signals. This includes subunits of adaptor protein (AP) complexes like AP-1, AP-2, and AP-3, which are known to bind to YXXØ motifs.[5]

  • Isolation of Tyrosine Kinases and Phosphatases: The tyrosine residue in the ligand could serve as a binding site for certain tyrosine kinases or phosphatases, enabling their purification.

  • Fractionation of Peptides and Small Molecules: The unique chemical properties of this compound may allow for the separation of specific peptides or small molecules from complex mixtures based on aromatic and hydrophobic interactions.

  • Screening for Novel Binding Partners: A this compound affinity column can be used as a tool to screen cell lysates or protein libraries for previously unknown proteins that bind to this dipeptide motif.

Data Presentation: Ligand and Matrix Characteristics

The performance of an affinity chromatography column is dependent on the properties of the ligand and the support matrix. The following table summarizes key quantitative parameters for a hypothetical this compound affinity chromatography setup, based on typical values for peptide-based affinity matrices.

ParameterTypical Value RangeSignificance
Ligand
Ligand NameL-Tyrosyl-L-ValineThe dipeptide serving as the affinity ligand.
Molecular Weight266.31 g/mol Important for calculating ligand density.
Matrix
Support MaterialAgarose (B213101) or Sepharose beadsProvides a porous, hydrophilic support with low non-specific binding.
Bead Size45-165 µmAffects flow rate and resolution. Smaller beads provide higher resolution but may lead to higher backpressure.
Immobilization
Immobilization ChemistryAmine-reactive (e.g., NHS-ester) or Carboxyl-reactive (e.g., EDC/NHS)The choice of chemistry depends on the functional group on the dipeptide used for coupling (N-terminus or C-terminus).
Ligand Density2-20 µmol/mL of resinThe concentration of immobilized ligand. Higher density can increase binding capacity but may also lead to steric hindrance.[7]
Performance
Dynamic Binding CapacityTarget-dependentThe amount of target protein that binds to the column under defined flow conditions. This is highly dependent on the affinity of the interaction.
Elution ConditionspH change, high salt, or competitive elutionThe conditions required to disrupt the ligand-target interaction and elute the purified protein.

Experimental Protocols

Protocol 1: Immobilization of this compound onto an Amine-Reactive Agarose Resin

This protocol describes the covalent coupling of this compound to an N-hydroxysuccinimide (NHS)-activated agarose resin. This method targets the free amine group at the N-terminus of the dipeptide.

Materials:

  • NHS-activated agarose resin

  • L-Tyrosyl-L-Valine

  • Coupling Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Blocking Buffer: 1 M Tris-HCl, pH 8.0

  • Wash Buffer: 1 M NaCl

  • Empty chromatography column

  • Spatula and weighing scale

  • pH meter

  • End-over-end rotator

Procedure:

  • Resin Preparation:

    • Equilibrate the NHS-activated agarose resin to room temperature.

    • Prepare a slurry by adding an equal volume of ice-cold 1 mM HCl to the resin.

    • Wash the resin with 10-15 column volumes of ice-cold 1 mM HCl to remove preservatives.

  • Ligand Preparation:

    • Dissolve L-Tyrosyl-L-Valine in the Coupling Buffer to a final concentration of 10-20 mg/mL. Ensure the pH is maintained at 6.0.

  • Coupling Reaction:

    • Immediately transfer the washed resin to the this compound solution.

    • Incubate the mixture for 1-2 hours at room temperature with gentle end-over-end rotation.

  • Blocking Unreacted Groups:

    • After the coupling reaction, pellet the resin by centrifugation (500 x g for 2 minutes).

    • Remove the supernatant and add 2 volumes of Blocking Buffer.

    • Incubate for 1-2 hours at room temperature with gentle rotation to block any unreacted NHS-ester groups.

  • Final Washing:

    • Wash the resin with 3-5 cycles of alternating high and low pH buffers (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.0 and 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0).

    • Finally, wash the resin with 5-10 column volumes of a neutral buffer (e.g., PBS, pH 7.4).

  • Column Packing and Storage:

    • Prepare a 50% slurry of the final resin in a suitable storage buffer (e.g., PBS with 20% ethanol).

    • Pack the resin into an empty chromatography column.

    • Store the column at 4°C.

Protocol 2: Affinity Purification of a Target Protein

This protocol provides a general procedure for the purification of a target protein from a complex mixture using the prepared this compound affinity column.

Materials:

  • This compound-agarose column

  • Chromatography system (e.g., FPLC) or peristaltic pump

  • Binding/Wash Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

  • Elution Buffer: e.g., 0.1 M Glycine-HCl, pH 2.5, or Binding/Wash Buffer with 1 M NaCl

  • Neutralization Buffer: 1 M Tris-HCl, pH 9.0

  • Clarified protein sample (e.g., cell lysate)

  • Fraction collection tubes

Procedure:

  • Column Equilibration:

    • Equilibrate the this compound-agarose column with 5-10 column volumes of Binding/Wash Buffer at a flow rate of 1 mL/min.

  • Sample Loading:

    • Load the clarified protein sample onto the column at a low flow rate (e.g., 0.2-0.5 mL/min) to allow for sufficient binding.

  • Washing:

    • Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound protein using the Elution Buffer. The choice of elution method will depend on the nature of the interaction:

      • pH Elution: Use a low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0).

      • High Salt Elution: Use a high salt concentration (e.g., 1 M NaCl).

      • Competitive Elution: Include a high concentration of free this compound or a similar competing molecule in the Binding/Wash Buffer.

    • Collect fractions during the elution step.

  • Neutralization:

    • If using a low pH elution buffer, immediately neutralize the collected fractions by adding a small volume of Neutralization Buffer to prevent protein denaturation.

  • Column Regeneration and Storage:

    • Wash the column with 5-10 column volumes of high salt buffer followed by the Binding/Wash Buffer.

    • For storage, equilibrate the column with a buffer containing a bacteriostatic agent (e.g., 20% ethanol) and store at 4°C.

Visualizations

Experimental_Workflow cluster_preparation Column Preparation cluster_purification Affinity Purification Resin NHS-activated Resin Coupling Coupling Reaction Resin->Coupling Ligand This compound Solution Ligand->Coupling Blocking Blocking Step Coupling->Blocking Washing Final Washing Blocking->Washing Packed_Column Packed Column Washing->Packed_Column Equilibration Equilibration Packed_Column->Equilibration Use in Purification Sample_Loading Sample Loading Equilibration->Sample_Loading Wash Washing Sample_Loading->Wash Elution Elution Wash->Elution Purified_Protein Purified Protein Elution->Purified_Protein

Caption: Experimental workflow for this compound affinity chromatography.

Binding_Interaction Matrix Agarose Matrix Ligand This compound Ligand Tyrosine Valine Matrix->Ligand Immobilized via N-terminus Target_Protein Target Protein Y-V Binding Pocket Ligand:tyr->Target_Protein:binding_site Aromatic Interaction Ligand:val->Target_Protein:binding_site Hydrophobic Interaction

Caption: Hypothetical binding interaction of a target protein with immobilized this compound.

References

Application Notes and Protocols: Fluorescent Labeling of Tyrosylvaline for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosylvaline (Tyr-Val), a dipeptide with known antihypertensive and antioxidant properties, presents a valuable target for fluorescent labeling.[1][2][3] The development of fluorescently labeled Tyr-Val probes enables researchers to visualize its uptake, distribution, and localization within cellular and tissue systems.[4][5][6] This technology is instrumental in elucidating the mechanisms underlying its therapeutic effects and offers potential applications in drug delivery and diagnostics.[7][8]

These application notes provide a comprehensive guide to the fluorescent labeling of this compound, covering the selection of fluorescent dyes, detailed experimental protocols for conjugation and purification, and methods for characterization.

Principle of Labeling

The most common and effective method for labeling peptides like this compound is through the reaction of an amine-reactive fluorescent dye with the primary amine at the N-terminus of the dipeptide. N-hydroxysuccinimide (NHS) esters of fluorescent dyes are widely used for this purpose due to their high reactivity and ability to form stable amide bonds under mild conditions.[9][10][11][12]

The reaction proceeds via nucleophilic acyl substitution, where the deprotonated primary amine of the this compound attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.

Selection of Fluorescent Dyes

The choice of fluorescent dye is critical and depends on the specific application, including the imaging modality and the biological system under investigation. Key considerations include the dye's excitation and emission spectra, quantum yield, photostability, and solubility. A selection of commonly used amine-reactive fluorescent dyes is presented in the table below.

Fluorescent DyeDerivativeExcitation (nm)Emission (nm)Key Features
FluoresceinFITC, 5-FAM495516-525High quantum yield, widely available, pH-sensitive.[6]
RhodamineTAMRA, TRITC552-557576-578Photostable, less pH-sensitive than fluorescein.[6]
Cyanine DyesCy3, Cy5550, 650570, 670Bright and photostable, suitable for multiplexing.[6]
Alexa Fluor DyesAlexa Fluor 488490525Photostable, pH-insensitive, and bright.[6]

Experimental Protocols

Materials and Reagents
  • This compound (Tyr-Val) dipeptide

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)

  • Glacial Acetic Acid

  • HPLC grade water

  • HPLC grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase HPLC column (e.g., C18)

  • Mass spectrometer

Protocol 1: Fluorescent Labeling of this compound

This protocol outlines the steps for conjugating an amine-reactive fluorescent dye to the N-terminus of Tyr-Val.

  • Preparation of Tyr-Val Solution:

    • Dissolve a known amount of Tyr-Val in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL.

  • Preparation of Fluorescent Dye Solution:

    • Immediately before use, dissolve the amine-reactive fluorescent dye (NHS ester) in a small amount of anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Slowly add the dissolved fluorescent dye to the Tyr-Val solution while gently vortexing. A 1.5 to 5-fold molar excess of the dye to the dipeptide is recommended as a starting point.[13]

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • To stop the reaction, add a small amount of glacial acetic acid.

Protocol 2: Purification of Fluorescently Labeled this compound by RP-HPLC

Purification of the labeled dipeptide is crucial to remove unreacted dye and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this purpose.[14][15]

  • HPLC System Preparation:

    • Equilibrate the C18 RP-HPLC column with a mobile phase consisting of 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in acetonitrile).

  • Sample Injection:

    • Inject the quenched reaction mixture onto the HPLC column.

  • Elution Gradient:

    • Elute the components using a linear gradient of Solvent B. A typical gradient might be from 5% to 60% Solvent B over 30 minutes. The optimal gradient may need to be determined empirically.

    • Monitor the elution profile at the absorbance wavelength of the peptide bond (around 220 nm) and the excitation wavelength of the fluorescent dye.

  • Fraction Collection:

    • Collect the fractions corresponding to the major peak that absorbs at both wavelengths. This peak represents the fluorescently labeled Tyr-Val.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final product as a powder.

Protocol 3: Characterization of Fluorescently Labeled this compound
  • Mass Spectrometry:

    • Confirm the successful conjugation and determine the molecular weight of the purified product using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected mass will be the sum of the molecular weight of Tyr-Val (280.32 g/mol ) and the mass of the fluorescent dye minus the mass of the NHS leaving group.[16]

  • Fluorescence Spectroscopy:

    • Measure the excitation and emission spectra of the labeled dipeptide to confirm that the fluorescent properties of the dye are intact.

  • Quantification:

    • Determine the concentration of the labeled peptide using the absorbance of the tyrosine residue at 280 nm or a suitable peptide quantification assay. The concentration of the dye can be determined using its molar extinction coefficient.

Application Notes

Fluorescently labeled this compound can be a powerful tool for various imaging applications in life sciences and drug development.

  • Cellular Uptake and Distribution: Visualize the internalization and subcellular localization of Tyr-Val in different cell types to understand its mechanism of action.[4] For example, its uptake in endothelial cells or smooth muscle cells could be investigated in the context of its antihypertensive effects.

  • Tissue Biodistribution: In animal models, the fluorescent probe can be used for in vivo imaging to study the distribution and accumulation of Tyr-Val in target organs related to blood pressure regulation or oxidative stress.

  • Enzyme Activity Assays: If Tyr-Val is a substrate for a particular enzyme, a FRET (Förster Resonance Energy Transfer) based probe could be designed to monitor enzyme activity.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis TyrVal Dissolve Tyr-Val in Bicarbonate Buffer Conjugation Conjugation Reaction (1-2h, RT, dark) TyrVal->Conjugation Dye Dissolve NHS-Ester Dye in DMF/DMSO Dye->Conjugation Quench Quench Reaction (Acetic Acid) Conjugation->Quench HPLC RP-HPLC Purification Quench->HPLC Lyophilize Lyophilization HPLC->Lyophilize Characterize Characterization (MS, Spectroscopy) Lyophilize->Characterize labeling_reaction TyrVal Tyr-Val-NH2 reaction pH 8.3-8.5 TyrVal->reaction Dye Fluorescent Dye-NHS Dye->reaction LabeledTyrVal Fluorescent Dye-NH-CO-Tyr-Val NHS N-Hydroxysuccinimide plus1 + plus1->reaction plus2 + reaction->LabeledTyrVal reaction->NHS signaling_pathway Fluorescent\nTyr-Val Fluorescent Tyr-Val Cell Membrane Cell Membrane Fluorescent\nTyr-Val->Cell Membrane Cellular Uptake Cellular Uptake Cell Membrane->Cellular Uptake Intracellular\nLocalization Intracellular Localization Cellular Uptake->Intracellular\nLocalization Biological Effect Biological Effect Intracellular\nLocalization->Biological Effect e.g., Antioxidant effect, Signaling modulation

References

Application Notes and Protocols for Tyrosylvaline-Based Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of Tyrosylvaline (Tyr-Val) based drug delivery systems for targeted cancer therapy. The dipeptide Tyr-Val serves as a targeting ligand for the Peptide Transporter 1 (PepT1), which is often overexpressed in various cancer cells.[1][2][3] This targeted approach aims to enhance the therapeutic efficacy of anticancer drugs while minimizing off-target side effects.

Principle of Targeting: The PEPT1 Pathway

This compound-conjugated drugs or drug carriers are recognized and internalized by cancer cells via the PepT1 transporter. PepT1 is a proton-coupled oligopeptide transporter that facilitates the uptake of di- and tripeptides from the extracellular environment into the cell.[1][2] By mimicking natural peptides, Tyr-Val directs the therapeutic payload specifically to cells expressing this transporter.

PEPT1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) Tyr-Val-Drug Tyr-Val-Drug Conjugate PEPT1 PEPT1 Transporter Tyr-Val-Drug->PEPT1 Binding Internalized_Drug Tyr-Val-Drug PEPT1->Internalized_Drug H+ Coupled Transport Released_Drug Active Drug Internalized_Drug->Released_Drug Cleavage of Linker Target Intracellular Target (e.g., DNA, Tubulin) Released_Drug->Target Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

Caption: PEPT1-mediated uptake of a Tyr-Val-drug conjugate.

Quantitative Data Summary

The following tables summarize key quantitative parameters for peptide-targeted nanoparticle systems. Data for Phenylalanyl-Tyrosine (Phe-Tyr) loaded PLGA nanoparticles is presented as a relevant example for dipeptide-targeted systems.[4]

Formulation Parameter Phe-Tyr-PLGA Nanoparticles Reference Range for Targeted Nanoparticles Reference
Average Particle Size (nm) 213.8100 - 300[4]
Polydispersity Index (PDI) 0.061< 0.3[4]
Zeta Potential (mV) -19.5-10 to -30[4]
Drug Loading (%) 345 - 40[4]
Encapsulation Efficiency (%) 90.09> 70[4]
Drug Release Profile (pH-dependent) Cumulative Release (%) Reference
pH 7.4 (Simulated Physiological pH) < 10% after 24h[5]
pH 5.0 (Simulated Tumor Microenvironment) > 30% after 24h[5]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Doxorubicin (Tyr-Val-DOX) Conjugate

This protocol describes a general method for conjugating this compound to the anticancer drug doxorubicin (B1662922) (DOX) via a cleavable linker.

Synthesis_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Characterization A 1. Activate Tyr-Val Dipeptide B 2. React Activated Tyr-Val with a Linker A->B C 3. Activate the Tyr-Val-Linker Moiety B->C D 4. Conjugate to Doxorubicin C->D E 5. Purify the Conjugate (HPLC) D->E F Mass Spectrometry (MS) E->F G NMR Spectroscopy E->G

Caption: Workflow for the synthesis and characterization of a Tyr-Val-DOX conjugate.

Materials:

  • N-Fmoc-Tyrosylvaline

  • Doxorubicin hydrochloride

  • Coupling agents (e.g., DCC, HOBt)

  • Linker molecule (e.g., a self-immolative linker with a thiol-reactive group)

  • Solvents (e.g., DMF, DMSO)

  • Reagents for deprotection (e.g., piperidine)

  • Purification system (e.g., RP-HPLC)

  • Characterization instruments (e.g., Mass Spectrometer, NMR)

Procedure:

  • Activation of Tyr-Val: Dissolve N-Fmoc-Tyrosylvaline in a suitable solvent like DMF. Add coupling agents such as DCC and HOBt to activate the carboxylic acid group.

  • Linker Attachment: React the activated dipeptide with a bifunctional linker. The linker should have a group that can react with the activated dipeptide and another protected reactive group for later conjugation to the drug.

  • Deprotection and Activation: Remove the Fmoc protecting group from the N-terminus of the dipeptide using a solution of piperidine (B6355638) in DMF. Subsequently, deprotect and activate the other end of the linker for reaction with doxorubicin.

  • Conjugation to Doxorubicin: React the activated Tyr-Val-linker moiety with doxorubicin. The reaction is typically carried out in a polar aprotic solvent like DMSO, often in the presence of a non-nucleophilic base.[6][7]

  • Purification: Purify the resulting Tyr-Val-DOX conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).

Protocol 2: Preparation of Tyr-Val-Modified PLGA Nanoparticles

This protocol outlines the preparation of Tyr-Val targeted poly(lactic-co-glycolide) (PLGA) nanoparticles encapsulating a model drug, using a modified double emulsion solvent evaporation method.[4][8][9]

Nanoparticle_Workflow cluster_formulation Nanoparticle Formulation cluster_modification Surface Modification A 1. Prepare Primary Emulsion (w/o) B 2. Prepare Double Emulsion (w/o/w) A->B C 3. Solvent Evaporation B->C D 4. Nanoparticle Collection C->D E 5. Activate Nanoparticle Surface D->E F 6. Conjugate Tyr-Val E->F G 7. Purification and Lyophilization F->G

References

Application Notes and Protocols for Efficacy Studies of Tyrosylvaline (Val-Tyr)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosylvaline, specifically the dipeptide L-Valyl-L-Tyrosine (Val-Tyr), has garnered significant interest as a potential therapeutic agent, primarily for its antihypertensive properties. This document provides detailed application notes and experimental protocols for researchers investigating the efficacy of Val-Tyr. The primary mechanism of action for Val-Tyr's antihypertensive effect is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator in the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, Val-Tyr reduces the production of the potent vasoconstrictor Angiotensin II, leading to vasodilation and a decrease in blood pressure.

These protocols and notes are intended to guide the design and execution of robust in vitro and in vivo studies to evaluate the efficacy of Val-Tyr.

Data Presentation

In Vitro Efficacy Data
CompoundAssayTargetIC50 ValueReference
Valyl-Tyrosine (Val-Tyr) ACE Inhibition AssayAngiotensin-Converting Enzyme (ACE)Not Explicitly Found in LiteratureN/A
Captopril (Positive Control)ACE Inhibition AssayAngiotensin-Converting Enzyme (ACE)~21.78 nM[1]
In Vivo Efficacy Data
SpeciesModelTreatmentDosageRouteDurationKey FindingsReference
RatSpontaneously Hypertensive Rats (SHR)Val-Tyr10 mg/kgOralSingle DoseProlonged reduction in systolic blood pressure (SBP) for up to 9 hours.[2][2]
HumanMild Hypertensive SubjectsVal-Tyr3 mgOral4 weeks (twice daily)Significant reduction in both systolic and diastolic blood pressure.[3][4][3][4]

Signaling Pathway

The primary signaling pathway influenced by Val-Tyr is the Renin-Angiotensin-Aldosterone System (RAAS). Val-Tyr acts as a competitive inhibitor of the Angiotensin-Converting Enzyme (ACE).

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage) Renin Renin Renin->Angiotensinogen Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (conversion) ACE ACE ACE->Angiotensin_I Val_Tyr Val-Tyr Val_Tyr->ACE inhibits AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: Val-Tyr's inhibition of ACE in the RAAS pathway.

Experimental Protocols

In Vitro ACE Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of Val-Tyr on Angiotensin-Converting Enzyme (ACE).

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Val-Tyr

  • Captopril (positive control)

  • Assay Buffer: 100 mM sodium borate (B1201080) buffer (pH 8.3) containing 300 mM NaCl

  • 1 M HCl

  • Ethyl acetate (B1210297)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve ACE in the assay buffer to a final concentration of 2 mU/mL.

    • Dissolve HHL in the assay buffer to a final concentration of 5 mM.

    • Prepare a stock solution of Val-Tyr in the assay buffer. Create a dilution series to determine the IC50 value.

    • Prepare a stock solution of Captopril in the assay buffer and create a dilution series.

  • Assay Protocol:

    • To a microcentrifuge tube, add 50 µL of the HHL solution.

    • Add 20 µL of the Val-Tyr solution at various concentrations. For the control, add 20 µL of the assay buffer. For the positive control, add 20 µL of the Captopril solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the ACE solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extraction and Measurement:

    • Add 1.5 mL of ethyl acetate to each tube and vortex for 15 seconds to extract the hippuric acid.

    • Centrifuge at 800 x g for 15 minutes.

    • Carefully transfer 1 mL of the ethyl acetate layer to a new tube and evaporate to dryness at 95°C for 10 minutes.

    • Re-dissolve the dried hippuric acid in 1 mL of deionized water.

    • Measure the absorbance at 228 nm.

  • Calculation of ACE Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of Val-Tyr or Captopril.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis Prep_ACE Prepare ACE Solution Add_ACE Initiate with ACE Prep_ACE->Add_ACE Prep_HHL Prepare HHL Substrate Add_HHL Add HHL to Tubes Prep_HHL->Add_HHL Prep_ValTyr Prepare Val-Tyr Dilutions Add_Inhibitor Add Val-Tyr/Captopril Prep_ValTyr->Add_Inhibitor Prep_Captopril Prepare Captopril Dilutions Prep_Captopril->Add_Inhibitor Add_HHL->Add_Inhibitor Pre_incubation Pre-incubate at 37°C Add_Inhibitor->Pre_incubation Pre_incubation->Add_ACE Incubation Incubate at 37°C Add_ACE->Incubation Stop_Reaction Stop with HCl Incubation->Stop_Reaction Extraction Extract with Ethyl Acetate Stop_Reaction->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Dissolution Re-dissolve in Water Evaporation->Dissolution Measure_Absorbance Measure Absorbance at 228 nm Dissolution->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro ACE inhibition assay.

In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

This protocol describes the in vivo evaluation of Val-Tyr's antihypertensive effects in a well-established animal model of hypertension.

Animals:

  • Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.

  • Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.

Materials:

  • Val-Tyr

  • Vehicle (e.g., sterile water or saline)

  • Oral gavage needles

  • Blood pressure measurement system (e.g., tail-cuff method or radiotelemetry)[5]

Procedure:

  • Acclimatization and Baseline Measurement:

    • Acclimatize the rats to the housing conditions for at least one week before the experiment.

    • Train the rats for the blood pressure measurement procedure for several days to minimize stress-induced variations.

    • Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for each rat for at least three consecutive days before the treatment.

  • Treatment Administration:

    • Randomly assign the SHR to treatment groups (e.g., vehicle control, Val-Tyr low dose, Val-Tyr high dose). A group of WKY rats should serve as a normotensive control.

    • Dissolve Val-Tyr in the vehicle to the desired concentrations.

    • Administer a single dose of Val-Tyr or vehicle to the rats via oral gavage.

  • Blood Pressure Measurement:

    • Measure SBP, DBP, and HR at various time points post-administration (e.g., 0, 2, 4, 6, 8, and 24 hours).

    • For chronic studies, administer Val-Tyr daily for a specified period (e.g., 4 weeks) and measure blood pressure at regular intervals (e.g., weekly).

  • Data Analysis:

    • Calculate the change in blood pressure from the baseline for each rat.

    • Compare the blood pressure changes between the treatment groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis Acclimatization Acclimatize Rats Training Train for BP Measurement Acclimatization->Training Baseline_BP Record Baseline BP Training->Baseline_BP Grouping Randomize into Groups Baseline_BP->Grouping Treatment Administer Val-Tyr/Vehicle Grouping->Treatment Measure_BP Measure BP at Time Points Treatment->Measure_BP Calculate_Change Calculate BP Change Measure_BP->Calculate_Change Statistical_Analysis Statistical Comparison Calculate_Change->Statistical_Analysis

Caption: Workflow for in vivo antihypertensive efficacy study.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the efficacy of Val-Tyr as an antihypertensive agent. The primary mechanism of action via ACE inhibition is well-supported, and the experimental designs outlined here will enable researchers to generate robust and reproducible data. Further studies could explore the long-term efficacy and safety of Val-Tyr, as well as its potential synergistic effects with other antihypertensive drugs.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Tyrosylvaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of the dipeptide Tyrosylvaline (Tyr-Val).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound solid-phase peptide synthesis (SPPS)?

Low yields in the SPPS of this compound can often be attributed to a few key factors:

  • Incomplete Fmoc Deprotection: Failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound Valine prevents the subsequent coupling of Tyrosine, leading to truncated sequences.[1]

  • Poor Coupling Efficiency: The reaction between the activated Fmoc-Tyrosine and the N-terminus of the Valine-resin may be incomplete. This is a common issue when dealing with sterically hindered amino acids like Valine.[1]

  • Peptide Aggregation: Hydrophobic interactions between the growing peptide chains on the resin can lead to aggregation, which physically blocks reactive sites and hinders both deprotection and coupling steps.[2][3]

  • Side Reactions: Unwanted chemical reactions can reduce the yield of the target peptide. For this compound synthesis, this can include racemization of the amino acid chiral centers or O-acylation of the Tyrosine side chain if it is not properly protected.

Q2: Why is the coupling of Tyrosine to Valine particularly challenging?

The primary challenge in coupling Tyrosine to Valine lies in the steric hindrance posed by the bulky side chain of Valine. This steric bulk can make it difficult for the activated Tyrosine to approach the N-terminal amine of the Valine-resin, leading to slower reaction rates and incomplete coupling.

Q3: Is it necessary to protect the side chain of Tyrosine during synthesis?

Yes, protecting the phenolic hydroxyl group of the Tyrosine side chain is highly recommended. An unprotected Tyrosine side chain is nucleophilic and can react with the activated carboxyl group of the incoming Tyrosine, leading to O-acylation. This side reaction results in a loss of yield and the formation of impurities that can be difficult to remove during purification. The tert-butyl (tBu) group is a commonly used protecting group for the Tyrosine side chain in Fmoc-based SPPS.

Q4: What are the signs of peptide aggregation on the resin?

Key indicators of on-resin peptide aggregation include:

  • Poor Resin Swelling: The resin beads may appear clumped and fail to swell properly in the synthesis solvent.[2]

  • Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling steps may become sluggish or fail to reach completion.[2]

  • Inaccurate Diagnostic Tests: Qualitative tests like the Kaiser test may give a false negative result, indicating a complete reaction when the reactive sites are simply inaccessible due to aggregation.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency of Fmoc-Tyr(tBu)-OH to Valine-Resin

Symptoms:

  • A positive Kaiser test (indicating free amines) after the coupling step.

  • Mass spectrometry (MS) analysis of the crude product shows a significant peak corresponding to the mass of the Valine-resin.

  • Low overall yield of the final this compound peptide.

Possible Causes and Solutions:

Possible Cause Recommended Solution Experimental Protocol/Notes
Steric Hindrance 1. Double Couple: Repeat the coupling step with a fresh solution of activated Fmoc-Tyr(tBu)-OH.[4]After the initial coupling, wash the resin with DMF and then repeat the coupling procedure.
2. Increase Reaction Time: Extend the coupling reaction time to allow for complete reaction.Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.
3. Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent known to be effective for sterically hindered amino acids, such as HATU or COMU.[5][6]See the "Coupling Reagent Performance" table below for a comparison.
Insufficient Reagent Concentration Increase Reagent Equivalents: Use a higher excess of the activated amino acid and coupling reagent relative to the resin loading.Increase from the standard 3-4 equivalents to 5 equivalents.
Peptide Aggregation Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or a "magic mixture" of DCM/DMF/NMP (1:1:1) to improve solvation and disrupt aggregation.[2]NMP is generally better at solvating hydrophobic peptides.

Coupling Reagent Performance in Sterically Hindered Couplings

Coupling Reagent Additive Base Typical Reaction Time Relative Efficiency/Yield
HBTUHOBtDIPEA30-60 minHigh (~95-98%)[7]
HATUHOAtDIPEA< 30 minVery High (>99%)[7]
COMUNoneDIPEA15-30 minVery High (>99%)[6][7]
DICHOBt/OxymaN/A1-4 hoursGood, but generally slower than onium salts.

Note: Yields are highly dependent on the specific peptide sequence and reaction conditions. The data presented is a synthesis of results from multiple studies to provide a comparative overview.

Issue 2: Incomplete Fmoc Deprotection of Valine-Resin

Symptoms:

  • Low yield of the final product.

  • MS analysis shows a significant amount of unreacted Valine-resin after the synthesis is complete.

Possible Causes and Solutions:

Possible Cause Recommended Solution Experimental Protocol/Notes
Peptide Aggregation 1. Use a Stronger Deprotection Solution: Add a small amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine (B6355638) solution.Prepare a solution of 2% DBU and 20% piperidine in DMF.
2. Increase Deprotection Time: Extend the treatment time with the piperidine solution.Increase from the standard 2x10 minutes to 2x15 or 2x20 minutes.
Degraded Reagents Use Fresh Piperidine: Ensure the piperidine solution is fresh, as it can degrade over time.Prepare the piperidine/DMF solution fresh daily.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol is for a 0.1 mmol synthesis scale.

Materials:

  • Fmoc-Val-Wang resin (0.5 mmol/g substitution)

  • Fmoc-Tyr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling:

    • Place 200 mg of Fmoc-Val-Wang resin in a solid-phase synthesis vessel.

    • Swell the resin in 5 mL of DMF for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection of Valine:

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL).

  • Coupling of Fmoc-Tyr(tBu)-OH:

    • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (4 eq, 0.4 mmol), HOBt (4 eq, 0.4 mmol), and DIC (4 eq, 0.4 mmol) in 3 mL of DMF. Alternatively, use a more potent coupling reagent like HATU (3.9 eq) with DIPEA (8 eq).

    • Add the activated amino acid solution to the deprotected Valine-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. A longer reaction time is recommended due to the steric hindrance of Valine.

    • Perform a Kaiser test to check for completion. If the test is positive, consider a second coupling (double coupling).

    • Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection procedure as described in step 2 to remove the Fmoc group from the N-terminal Tyrosine.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

    • Dry the resin under a stream of nitrogen.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the dry peptide-resin in a fume hood.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise to a tube of cold diethyl ether.

    • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

Protocol 2: HPLC Purification of this compound

Materials:

  • Crude this compound

  • Mobile Phase A: 0.1% TFA in deionized water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • Reversed-phase C18 HPLC column

Procedure:

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the filtered sample.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes.

    • Monitor the elution at 220 nm and 280 nm (due to the Tyrosine residue).

    • Collect fractions corresponding to the major peak.

  • Analysis and Lyophilization:

    • Analyze the purity of the collected fractions using analytical HPLC and mass spectrometry.

    • Pool the fractions with the desired purity.

    • Lyophilize the pooled fractions to obtain the purified this compound as a white powder.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling cluster_final_steps Final Steps resin_swelling 1. Resin Swelling (Fmoc-Val-Wang Resin in DMF) deprotection_val 2. Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->deprotection_val coupling_tyr 3. Coupling (Fmoc-Tyr(tBu)-OH + Coupling Reagent) deprotection_val->coupling_tyr Washes deprotection_tyr 4. Final Fmoc Deprotection coupling_tyr->deprotection_tyr Washes cleavage 5. Cleavage & Deprotection (TFA/TIS/H2O) deprotection_tyr->cleavage purification 6. HPLC Purification cleavage->purification

Caption: Solid-phase synthesis workflow for this compound.

troubleshooting_low_yield cluster_solutions_coupling Coupling Issues cluster_solutions_deprotection Deprotection Issues start Low Yield of this compound kaiser_test Positive Kaiser Test after Coupling? start->kaiser_test ms_analysis MS shows unreacted Valine-resin? kaiser_test->ms_analysis No double_couple Double Couple kaiser_test->double_couple Yes increase_time Increase Reaction Time kaiser_test->increase_time Yes potent_reagent Use Potent Coupling Reagent (HATU/COMU) kaiser_test->potent_reagent Yes ms_analysis->start No, investigate other issues (e.g., aggregation, reagent quality) stronger_deprotection Use Stronger Deprotection Mix (DBU) ms_analysis->stronger_deprotection Yes increase_deprotection_time Increase Deprotection Time ms_analysis->increase_deprotection_time Yes

References

Troubleshooting Tyrosylvaline solubility issues in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the dipeptide Tyrosylvaline. Here you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, detailed experimental protocols, and comparative data to streamline your experiments.

Troubleshooting Guide

Q1: My this compound powder is not dissolving in water. What should I do?

Initial attempts to dissolve this compound should begin with sterile, purified water. However, due to the presence of the hydrophobic valine and the sparingly soluble tyrosine, aqueous solubility can be limited, especially at neutral pH. If you observe particulate matter or a cloudy suspension, proceed through the following steps systematically.

Q2: I've tried water without success. What is the next step?

The solubility of peptides like this compound is highly dependent on pH. The predicted isoelectric point (pI) of a peptide is the pH at which it has a net zero charge and is often the point of minimum solubility. By adjusting the pH of the solvent away from the pI, the peptide becomes charged, increasing its interaction with the aqueous solvent.

For this compound, with a predicted acidic pKa of ~3.3 and a basic pKa of ~9.84, solubility is expected to be lowest in the neutral pH range.

  • For Acidic Conditions: Add a small amount of a dilute acid, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA), dropwise to your aqueous suspension while vortexing. This will protonate the carboxylic acid group, resulting in a net positive charge and enhanced solubility.

  • For Basic Conditions: Alternatively, add a small amount of a dilute base, such as 0.1M ammonium (B1175870) bicarbonate or 10% ammonium hydroxide (B78521), dropwise. This will deprotonate the amino group, leading to a net negative charge and improved solubility.

Q3: Adjusting the pH didn't fully dissolve my this compound, or I need to work at a neutral pH. What are my options?

If pH adjustment is not sufficient or incompatible with your experimental design, the use of organic co-solvents is the next recommended step.

  • Dissolve in Organic Solvent: Attempt to dissolve the this compound in a minimal amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Slow Dilution: Once fully dissolved in the organic solvent, slowly add this concentrated stock solution dropwise into your desired aqueous buffer while vigorously stirring. This gradual dilution is critical to prevent the peptide from precipitating out of solution.

Be mindful that organic solvents can interfere with certain biological assays. It is advisable to keep the final concentration of the organic solvent as low as possible, typically below 1% (v/v) for cell-based experiments.

Q4: My this compound precipitates when I add it to my buffer. Why is this happening and how can I prevent it?

Precipitation upon addition to a buffer can be due to several factors:

  • Exceeding Solubility Limit: The final concentration of this compound in your buffer may be too high. Try preparing a more dilute solution.

  • "Salting Out": High salt concentrations in your buffer can reduce the solubility of the peptide. If possible, try reducing the salt concentration of your buffer.

  • pH Shift: The pH of your final solution may be close to the isoelectric point of this compound. Measure the pH and adjust if necessary.

To prevent precipitation, ensure the peptide is fully dissolved in the initial solvent before adding it to the final buffer, and as mentioned previously, add the concentrated stock solution slowly to the buffer with constant agitation.

Frequently Asked Questions (FAQs)

Q: What is the predicted water solubility of this compound?

A: The predicted water solubility of this compound is approximately 0.45 g/L.[1] This is a theoretical value, and actual solubility may vary depending on experimental conditions.

Q: What are the predicted pKa values for this compound?

A: The predicted pKa for the strongest acidic group (carboxylic acid) is 3.3, and for the strongest basic group (amino group) is 9.84.[1]

Q: Can I use sonication or heating to help dissolve this compound?

A: Yes, both sonication and gentle warming (e.g., to 30-40°C) can aid in the dissolution of peptides by providing energy to overcome intermolecular forces.[2] However, prolonged heating or high temperatures should be avoided to prevent peptide degradation.

Q: My this compound solution is still cloudy after trying the above methods. What does this mean?

A: A cloudy or opaque solution indicates that the peptide is not fully dissolved and may be present as a fine suspension or aggregate. It is recommended to centrifuge your solution to pellet any undissolved material before use to ensure you are working with a homogenous solution of known concentration.

Q: How can I prevent this compound aggregation?

A: Peptide aggregation can be influenced by factors such as concentration, temperature, pH, and ionic strength. To minimize aggregation, it is advisable to prepare fresh solutions and avoid repeated freeze-thaw cycles. If aggregation is a persistent issue, the addition of denaturing agents like 6M urea (B33335) or 6M guanidinium-HCl can be considered, but their compatibility with your downstream applications must be verified.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular Weight280.32 g/mol [3]
Water Solubility0.45 g/L[1]
pKa (Strongest Acidic)3.3[1]
pKa (Strongest Basic)9.84[1]
Physiological Charge (pH 7.4)0[1]

Table 2: Recommended Solvents for this compound Based on Desired pH

Desired pH RangePrimary SolventAdditives for Enhanced Solubility
Acidic (pH < 4)Water / Aqueous Buffer10% Acetic Acid or 0.1% TFA
Neutral (pH 6-8)Water / Aqueous BufferMinimal DMSO or DMF (if necessary)
Basic (pH > 9)Water / Aqueous Buffer0.1M Ammonium Bicarbonate or 10% NH4OH

Experimental Protocols

Protocol 1: Systematic Solubility Testing of this compound

  • Preparation: Allow the lyophilized this compound to equilibrate to room temperature before opening the vial. Weigh out a small, accurately measured amount (e.g., 1-2 mg) for the solubility test.

  • Initial Test in Water: Add a calculated volume of sterile, purified water to achieve the desired concentration. Vortex for 1-2 minutes. If the solution is clear, the peptide is soluble under these conditions.

  • pH Adjustment (if necessary):

    • If the peptide is not soluble in water, divide the suspension into two tubes.

    • To one tube, add 10% acetic acid dropwise while vortexing until the solution clears.

    • To the second tube, add 10% ammonium hydroxide dropwise while vortexing until the solution clears.

  • Organic Co-Solvent (if necessary):

    • If the peptide remains insoluble after pH adjustment, lyophilize the sample to remove the aqueous solvent.

    • Add a minimal volume of DMSO (e.g., 20-50 µL) to the dried peptide and vortex until fully dissolved.

    • Slowly add the desired aqueous buffer to the DMSO stock solution dropwise with continuous vortexing to reach the final concentration.

  • Observation and Centrifugation: After each step, visually inspect the solution for clarity. If any cloudiness or precipitate remains, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes and collect the supernatant.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Lyophilized this compound dissolve_water Attempt to dissolve in sterile water at desired concentration start->dissolve_water observe_water Is the solution clear? dissolve_water->observe_water soluble Solubilization Successful observe_water->soluble Yes adjust_ph Adjust pH away from pI (add dilute acid or base) observe_water->adjust_ph No observe_ph Is the solution clear? adjust_ph->observe_ph observe_ph->soluble Yes use_organic Use minimal organic solvent (e.g., DMSO) to create a stock solution observe_ph->use_organic No slow_dilution Slowly add stock solution to aqueous buffer with stirring use_organic->slow_dilution observe_final Is the final solution clear? slow_dilution->observe_final observe_final->soluble Yes precipitation_issue Troubleshoot Precipitation: - Lower concentration - Check buffer components - Re-evaluate pH observe_final->precipitation_issue No

Caption: Troubleshooting workflow for this compound solubilization.

Logical_Relationships cluster_factors Factors Influencing Solubility cluster_properties This compound Properties pH pH charge Net Charge pH->charge pI Isoelectric Point (pI) pI->charge temp Temperature solubility This compound Solubility temp->solubility increases ionic Ionic Strength ionic->solubility can decrease cosolvent Co-solvents cosolvent->solubility increases tyrosine Hydrophobic Tyrosine tyrosine->solubility decreases valine Hydrophobic Valine valine->solubility decreases charge->solubility

Caption: Key factors influencing this compound solubility.

References

Technical Support Center: Optimizing Tyrosylvaline Concentration for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Tyrosylvaline in bioassays.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its common applications?

This compound (Tyr-Val) is a dipeptide composed of the amino acids tyrosine and valine. It is often used in cell culture media as a more soluble and stable source of tyrosine, which is essential for cell growth and protein synthesis.[1] Due to the bioactivity of its constituent amino acids, this compound is explored for its potential antioxidant and neuroprotective properties.

2. What is a recommended starting concentration for this compound in a bioassay?

A recommended starting concentration for this compound in cell-based assays, such as with Chinese Hamster Ovary (CHO) cells, is 0.5 mM .[1][2] However, the optimal concentration can vary depending on the cell type, assay duration, and specific endpoint being measured. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

3. How should I prepare and store this compound stock solutions?

For optimal stability, this compound stock solutions should be prepared in a suitable solvent, such as sterile distilled water or a buffer appropriate for your cell culture system. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, filter-sterilize the stock solution and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.

4. Is this compound stable in cell culture media?

Dipeptides like this compound are generally used to enhance the stability and solubility of amino acids like tyrosine in cell culture media.[1] However, the stability can be influenced by the specific media composition, pH, and incubation temperature. For long-term experiments, it is good practice to replenish the media containing this compound periodically.

5. What are the potential biological effects of this compound in bioassays?

In some cell lines, such as CHO cells, L-tyrosyl-L-valine has been observed to have a minimal impact on overall cellular metabolism compared to other tyrosine-containing dipeptides.[1][2] The biological effects are largely attributed to the intracellular release of tyrosine and valine following uptake and cleavage of the dipeptide.[3] Tyrosine is a precursor for neurotransmitters and can influence signaling pathways related to cell growth and proliferation.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell viability assays.

  • Possible Cause: Suboptimal concentration of this compound.

    • Troubleshooting Tip: Perform a dose-response curve to identify the optimal concentration for your specific cell line and assay conditions. A typical starting point is 0.5 mM, but this may need to be adjusted.

  • Possible Cause: Degradation of this compound in the media.

    • Troubleshooting Tip: Prepare fresh this compound-containing media for each experiment. For longer-term assays, consider replenishing the media at regular intervals.

  • Possible Cause: Off-target effects at high concentrations.

    • Troubleshooting Tip: While this compound is generally considered to have minimal metabolic impact, very high concentrations could potentially lead to unforeseen effects. Lower the concentration and re-evaluate.

Issue 2: Low or no detectable antioxidant activity.

  • Possible Cause: Inappropriate assay selection.

    • Troubleshooting Tip: The antioxidant activity of tyrosine-containing peptides can be modest. Ensure you are using a sensitive and appropriate assay, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

  • Possible Cause: Insufficient concentration.

    • Troubleshooting Tip: Increase the concentration of this compound in the assay. It may be necessary to test a wider range of concentrations to observe a significant effect.

Issue 3: Difficulty in observing neuroprotective effects.

  • Possible Cause: The chosen cell model may not be responsive.

    • Troubleshooting Tip: Ensure the neuronal cell line (e.g., SH-SY5Y) and the induced-stress model (e.g., oxidative stress, serum deprivation) are appropriate for assessing neuroprotection by dipeptides.

  • Possible Cause: Timing of treatment and insult.

    • Troubleshooting Tip: Optimize the pre-treatment time with this compound before inducing neuronal stress. A sufficient pre-incubation period is often necessary for the cells to uptake and process the dipeptide.

Quantitative Data Summary

Table 1: Recommended Starting Concentration for this compound in Bioassays

Bioassay TypeCell LineRecommended Starting ConcentrationReference
Cell Culture SupplementCHO0.5 mM[1][2]
General Cell-Based AssaysVarious0.1 - 1.0 mMGeneral recommendation based on similar dipeptides.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted for determining the effect of this compound on the viability of adherent cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 mM) and a vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Protocol 2: Antioxidant Activity (DPPH) Assay

This protocol provides a method for assessing the free radical scavenging activity of this compound.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Prepare various concentrations of this compound in methanol or a suitable solvent.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each this compound concentration to triplicate wells.

  • Initiate Reaction: Add 150 µL of the DPPH solution to each well. Include a control with the solvent only.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in Multi-well Plate prep_cells->seed_cells prep_tyr Prepare this compound Stock Solution add_tyr Add this compound at desired concentrations prep_tyr->add_tyr seed_cells->add_tyr incubate Incubate for experimental period add_tyr->incubate assay_readout Perform Assay Readout (e.g., MTT, DPPH) incubate->assay_readout measure Measure Signal (e.g., Absorbance) assay_readout->measure analyze Analyze and Interpret Data measure->analyze

General workflow for a cell-based bioassay with this compound.

Signaling_Pathway cluster_uptake Cellular Uptake and Metabolism cluster_signaling Tyrosine-Mediated Signaling TV_ext This compound (Extracellular) PepT Peptide Transporter (e.g., PepT1/2) TV_ext->PepT Uptake TV_int This compound (Intracellular) PepT->TV_int Peptidase Intracellular Peptidases TV_int->Peptidase Cleavage Tyr Tyrosine Peptidase->Tyr Val Valine Peptidase->Val RTK Receptor Tyrosine Kinase (RTK) Tyr->RTK Activates Cell_Response Cellular Responses (Proliferation, Survival) Val->Cell_Response Metabolic Contribution PI3K PI3K RTK->PI3K MAPK_pathway MAPK Pathway (e.g., ERK) RTK->MAPK_pathway AKT AKT PI3K->AKT AKT->Cell_Response MAPK_pathway->Cell_Response

Proposed mechanism of this compound action in cells.

References

Minimizing side-products in Tyrosylvaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tyrosylvaline Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-products during this compound (Tyr-Val) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products encountered during the synthesis of this compound?

A1: The primary side-products in Tyr-Val synthesis include:

  • Racemization: The loss of stereochemical integrity at the alpha-carbon of either Tyrosine or Valine, leading to the formation of diastereomers. Valine, being a sterically hindered amino acid, can be susceptible to racemization during activation.

  • Guanidinylation: The modification of the N-terminal amine of Valine by uronium-based coupling reagents like HATU, which can lead to chain termination.[1][2]

  • Side-chain Modification of Tyrosine: The phenolic hydroxyl group of Tyrosine is nucleophilic and can react with carbocations generated during the cleavage of protecting groups, leading to undesired adducts.[3] It can also react with coupling reagents like HATU.[1]

  • Incomplete Coupling: Due to the steric hindrance of Valine's side chain, the coupling of Tyrosine may be incomplete, resulting in deletion sequences.[4]

Q2: Which coupling reagent is recommended for coupling Fmoc-Tyr(tBu)-OH to Valine to minimize side-products?

A2: For coupling to a sterically hindered amino acid like Valine, a highly efficient coupling reagent is recommended. Uronium/aminium or phosphonium (B103445) salt reagents generally provide better yields and lower racemization compared to carbodiimides.[1] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective choice for such challenging couplings due to its high efficiency and rapid reaction kinetics.[1][2] The addition of a racemization suppressant like HOBt (Hydroxybenzotriazole) is also recommended.[2]

Q3: How can I prevent the modification of the Tyrosine side-chain during cleavage?

A3: The tert-butyl (tBu) protecting group on the Tyrosine side-chain is removed with a strong acid like trifluoroacetic acid (TFA). This process generates reactive t-butyl cations that can re-alkylate the deprotected Tyrosine. To prevent this, a "scavenger" must be added to the cleavage cocktail. Scavengers are nucleophilic compounds that trap these reactive cations. A common cleavage cocktail for peptides containing Tyrosine is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) .[3] TIS acts as an efficient scavenger.

Q4: What is guanidinylation and how can it be minimized when using HATU?

A4: Guanidinylation is a side reaction where the N-terminal amine of the peptide chain attacks the guanidinium (B1211019) carbon of the HATU reagent, leading to a capped and unreactive peptide.[1] This side reaction is more likely to occur when HATU is used in excess or when the coupling reaction is slow. To minimize guanidinylation, it is crucial to use a stoichiometric amount of the coupling reagent and to pre-activate the protected amino acid before adding it to the resin-bound peptide.[5]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during this compound synthesis.

Issue 1: Low Yield of the Desired this compound Peptide
Symptom Possible Cause Recommended Solution
Major peak in HPLC/MS corresponds to Valine-resin Incomplete coupling of Tyrosine.1. Use a more potent coupling reagent: Switch to HATU or HCTU.[4]2. Double couple: After the first coupling, repeat the coupling step with fresh reagents.[4]3. Increase reaction time: Extend the coupling time to 2-4 hours.[4]4. Increase reagent concentration: Use a higher concentration of the amino acid and coupling reagents.
Presence of a peak with mass +141 Da Guanidinylation of the N-terminus.1. Avoid excess coupling reagent: Use stoichiometric amounts of HATU.[1]2. Pre-activate the amino acid: Activate the Fmoc-Tyr(tBu)-OH with HATU and a base (e.g., DIPEA) for a few minutes before adding it to the deprotected Valine-resin.
Multiple peaks with the correct mass Racemization of Tyrosine or Valine.1. Add a racemization suppressant: Use HOBt or HOAt in conjunction with your coupling reagent.[2]2. Use a weaker base: If using a base like DIPEA, consider switching to a less hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[6]3. Lower the reaction temperature: Perform the coupling at 0°C.
Issue 2: Presence of Unexpected Side-Products in the Final Product
Symptom Possible Cause Recommended Solution
Peak with mass +56 Da (t-butyl adduct) Alkylation of the Tyrosine side-chain during cleavage.1. Use an effective scavenger: Ensure your cleavage cocktail contains a scavenger like Triisopropylsilane (TIS). A recommended mixture is TFA/TIS/H₂O (95:2.5:2.5).[3]2. Increase scavenger concentration: For peptides with multiple sensitive residues, consider increasing the scavenger percentage.
Broad peaks or multiple closely eluting peaks in HPLC Oxidation of the Tyrosine side-chain.1. Degas all solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.2. Work under an inert atmosphere: Perform the synthesis and cleavage under a nitrogen or argon atmosphere.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Fmoc-Tyr(tBu)-OH to Valine-Resin

This protocol is optimized for coupling to the sterically hindered Valine residue.

Materials:

  • Fmoc-Val-Resin

  • Fmoc-Tyr(tBu)-OH (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% Piperidine (B6355638) in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Fmoc-Val-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH and HATU in anhydrous DMF.

    • Add DIPEA to the solution and allow it to pre-activate for 2-3 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected Valine-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

Protocol 2: Cleavage and Deprotection of this compound from the Resin

This protocol includes the use of scavengers to prevent side-chain modification of Tyrosine.

Materials:

  • Tyr(tBu)-Val-Resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the cleavage solution to separate the resin.

    • Collect the filtrate in a centrifuge tube.

    • Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.

  • Peptide Isolation:

    • Incubate the peptide/ether mixture at -20°C for at least 30 minutes.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Troubleshooting_Workflow cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting start Start Synthesis coupling Coupling: Fmoc-Tyr(tBu)-OH to Valine-Resin start->coupling cleavage Cleavage and Deprotection coupling->cleavage analysis HPLC/MS Analysis of Crude Product cleavage->analysis low_yield Low Yield? analysis->low_yield Check Yield end_success Successful Synthesis side_products Unexpected Side-Products? low_yield->side_products No incomplete_coupling Incomplete Coupling low_yield->incomplete_coupling Yes (Val-resin major peak) guanidinylation Guanidinylation low_yield->guanidinylation Yes (+141 Da peak) racemization Racemization low_yield->racemization Yes (Multiple peaks, correct mass) side_products->end_success No tyr_alkylation Tyr Side-Chain Alkylation side_products->tyr_alkylation Yes (+56 Da peak) incomplete_coupling->coupling Optimize Coupling (Protocol 1) guanidinylation->coupling Adjust Reagent Stoichiometry racemization->coupling Add Suppressant/ Lower Temperature tyr_alkylation->cleavage Optimize Cleavage Cocktail (Protocol 2) Guanidinylation_Mechanism cluster_reactants Reactants cluster_reaction Side Reaction cluster_product Side-Product Val_NH2 H₂N-Val-Resin (N-terminal amine) attack Nucleophilic Attack Val_NH2->attack HATU HATU (Coupling Reagent) HATU->attack guanidinylated_peptide Guanidinylated-Val-Resin (Chain Termination) attack->guanidinylated_peptide

References

Technical Support Center: Enhancing Tyrosylvaline Stability for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of the dipeptide Tyrosylvaline for long-term storage. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound, like other peptides, is influenced by several factors, including temperature, pH, moisture, light, and oxygen.[1][2][3][4] The tyrosine residue is particularly susceptible to oxidation.[5][6][7][8]

Q2: What is the recommended method for long-term storage of this compound?

A2: For long-term storage, it is highly recommended to store this compound as a lyophilized (freeze-dried) powder at -20°C or below, protected from light and moisture.[1][2][9] Lyophilization removes water, which is a key component in many degradation reactions.[10][11]

Q3: Can I store this compound in solution?

A3: Storing peptides in solution is generally not recommended for long periods due to a higher risk of degradation.[12] If short-term storage in solution is necessary, use a sterile buffer at a pH of 5-6 and store aliquots at -20°C to avoid repeated freeze-thaw cycles.[1][9] Peptides containing tyrosine have a limited shelf life in solution.[1]

Q4: My lyophilized this compound powder appears clumpy. Is it still usable?

A4: Clumping of lyophilized powder can indicate moisture absorption.[3] While it may still be usable, it is a sign of improper storage. To prevent this, always allow the vial to warm to room temperature in a desiccator before opening to avoid condensation.[9]

Q5: I am observing precipitation in my this compound solution. What could be the cause?

A5: Precipitation is likely due to peptide aggregation, a common issue with peptides containing hydrophobic residues like valine and tyrosine.[13] Factors that can promote aggregation include high peptide concentration, pH close to the isoelectric point, and certain salts.[13][14][15]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
  • Symptom: Loss of peak area corresponding to this compound in HPLC analysis over a short period.

  • Possible Causes:

    • Inappropriate pH: Extreme acidic or alkaline conditions can catalyze hydrolysis of the peptide bond.[4][16]

    • Oxidation: The tyrosine residue is susceptible to oxidation, especially in the presence of oxygen and metal ions.[5][7][8]

    • Microbial Contamination: Non-sterile solutions can lead to enzymatic degradation.

  • Solutions:

    • Optimize pH: Prepare solutions in a sterile buffer with a pH between 5 and 6.[1][9]

    • Minimize Oxidation: Use degassed buffers and consider adding antioxidants if compatible with your application.[9] Store solutions under an inert atmosphere (e.g., argon or nitrogen).[2]

    • Ensure Sterility: Use sterile reagents and techniques for solution preparation. Consider filtering the solution through a 0.2 µm filter.[17]

Issue 2: Poor Solubility of this compound
  • Symptom: Difficulty in dissolving the lyophilized powder.

  • Possible Causes:

    • Hydrophobicity: The presence of both a tyrosine and a valine residue can contribute to poor aqueous solubility.

    • Aggregation: The peptide may be aggregated, making it difficult to dissolve.[13]

  • Solutions:

    • Use of Organic Solvents: For initial solubilization, a small amount of a water-miscible organic solvent like DMSO or acetonitrile (B52724) can be used, followed by slow, dropwise addition of the aqueous buffer while vortexing.[13]

    • Sonication: Gentle sonication in a water bath can help to break up aggregates and improve dissolution.[13]

    • pH Adjustment: Adjusting the pH away from the isoelectric point can increase solubility. Since this compound is a dipeptide of a neutral (valine) and a weakly acidic (tyrosine) amino acid, its pI will be slightly acidic. Dissolving in a slightly basic buffer may improve solubility.

Issue 3: Inconsistent Results in Stability Studies
  • Symptom: High variability in quantitative analysis of this compound stability over time.

  • Possible Causes:

    • Repeated Freeze-Thaw Cycles: This can lead to peptide degradation and aggregation.[1][17]

    • Inaccurate Quantification: Issues with the analytical method, such as poor peak resolution or integration.

    • Adsorption to Surfaces: Peptides can adsorb to the surface of storage vials, leading to an apparent loss of concentration.

  • Solutions:

    • Aliquot Samples: Prepare single-use aliquots of both stock solutions and experimental samples to avoid freeze-thaw cycles.[3][17]

    • Method Validation: Ensure your analytical method is properly validated for linearity, precision, and accuracy.[18]

    • Use Low-Binding Tubes: Utilize polypropylene (B1209903) or other low-protein-binding microcentrifuge tubes for storage and handling.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₂₀N₂O₄[Source not found]
Molecular Weight280.32 g/mol [Source not found]
IUPAC Name2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid[Source not found]
AppearanceSolid[Source not found]
Water Solubility0.45 g/L (Predicted)[Source not found]
logP-1.3 (Predicted)[Source not found]
pKa (Strongest Acidic)3.3 (Predicted)[Source not found]
pKa (Strongest Basic)9.84 (Predicted)[Source not found]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey ConsiderationsReference
Lyophilized Powder-20°C or belowLong-term (months to years)Protect from light and moisture. Allow to warm to room temperature in a desiccator before opening.[1][2][9]
Lyophilized Powder4°CShort-term (weeks to months)Protect from light and moisture.[1][19]
Solution-20°CShort-term (up to a few weeks)Aliquot to avoid freeze-thaw cycles. Use a sterile buffer at pH 5-6.[1][9]
Solution4°CVery short-term (up to a few days)Prone to degradation. Not recommended for storage.[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Quantification

This protocol outlines a general method for developing a stability-indicating HPLC assay to quantify this compound and separate it from its potential degradation products.

1. Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes is a good starting point. This can be optimized based on the retention time of this compound and its degradation products.[20][21]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 274 nm (due to the tyrosine chromophore)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound reference standard in Mobile Phase A at a concentration of 1 mg/mL.

  • For stability samples, dilute them with Mobile Phase A to fall within the linear range of the calibration curve.

4. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[18]

Protocol 2: Forced Degradation Study of this compound

This protocol describes how to perform a forced degradation study to identify potential degradation pathways and products of this compound.

1. Stress Conditions:

  • Acid Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a 1 mg/mL solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Store lyophilized this compound powder at 60°C for 7 days.

  • Photostability: Expose a 1 mg/mL solution of this compound to UV light (254 nm) and fluorescent light for a defined period.

2. Sample Analysis:

  • After exposure to the stress conditions, neutralize the acidic and basic samples.

  • Analyze all samples using the validated stability-indicating HPLC method (Protocol 1).

  • For characterization of degradation products, LC-MS/MS analysis is recommended.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation start This compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress control Control Sample (No Stress) start->control hplc Stability-Indicating HPLC stress->hplc control->hplc lcms LC-MS/MS for Degradant Identification hplc->lcms quant Quantify Degradation hplc->quant path Identify Degradation Pathways lcms->path report Stability Report quant->report path->report

Caption: Workflow for a forced degradation study of this compound.

stability_factors cluster_chemical Chemical Factors cluster_physical Physical Factors center This compound Stability pH pH pH->center oxidation Oxidation oxidation->center hydrolysis Hydrolysis hydrolysis->center temp Temperature temp->center light Light Exposure light->center moisture Moisture moisture->center aggregation Aggregation aggregation->center

Caption: Key factors influencing the stability of this compound.

References

Technical Support Center: Resolving Ambiguous Peaks in Tyrosylvaline NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMR analysis of Tyrosylvaline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in spectral interpretation, particularly the resolution of ambiguous and overlapping peaks.

Troubleshooting Guides

This section offers step-by-step solutions to specific problems you may encounter during your NMR experiments with this compound.

Issue: My aromatic proton signals from the Tyrosine residue are overlapping.

Question: The aromatic region of my 1D ¹H NMR spectrum shows a complex, poorly resolved multiplet, making it difficult to assign the individual protons of the Tyrosine ring. What steps can I take to resolve these signals?

Answer: Overlap in the aromatic region is a common issue due to the similar chemical environments of the protons on the phenyl ring. Here is a systematic approach to resolve these ambiguities:

  • Optimize Experimental Conditions:

    • Increase Magnetic Field Strength: If accessible, acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase chemical shift dispersion and may resolve the overlapping signals.

    • Adjust Temperature: Acquiring spectra at different temperatures can alter the chemical shifts of the aromatic protons, potentially resolving the overlap.[1] See the Variable Temperature NMR for Aromatic Signal Resolution protocol below.

    • Change Solvent: Using an aromatic solvent such as benzene-d₆ can induce Aromatic Solvent-Induced Shifts (ASIS), which may separate crowded signals.[2]

  • Utilize 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): A COSY experiment will reveal correlations between J-coupled protons. For the Tyrosine ring, you will see cross-peaks between adjacent protons (H₂/H₃ and H₅/H₆). This helps in grouping the signals belonging to the same spin system.

    • TOCSY (Total Correlation Spectroscopy): A TOCSY experiment will show correlations between all protons within a spin system. For Tyrosine, all aromatic protons should show correlations to each other, confirming they belong to the same ring system.

    • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons to their directly attached carbons. Since the carbon signals are more dispersed, this can help to resolve overlapping proton signals.[3]

Issue: I am unable to differentiate the diastereotopic methyl protons of the Valine residue.

Question: The two methyl groups of the Valine residue in my this compound sample appear as overlapping or a single broad signal. How can I resolve and assign these diastereotopic protons?

Answer: The diastereotopic nature of the Valine methyl groups arises from the chiral center at the alpha-carbon. Their chemical environments are slightly different, but their signals can overlap, especially at lower magnetic field strengths. Here's how to approach this:

  • Enhance Resolution:

    • Higher Field NMR: Similar to resolving aromatic signals, a higher magnetic field will increase the separation between the methyl proton signals.

    • Shimming: Careful and thorough shimming of the magnet is crucial to achieve the best possible resolution, which might be sufficient to separate these signals.

  • Advanced NMR Techniques:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can help to differentiate the methyl groups based on their spatial proximity to other protons in the molecule. For instance, one methyl group might show a stronger NOE to the alpha-proton of Valine, while the other might be closer to the Tyrosine residue.

    • Isotopic Labeling: While more advanced, stereospecific isotopic labeling of the Valine methyl groups can definitively resolve and assign these signals.[4]

Issue: The amide proton (NH) signal is broad or has disappeared.

Question: I am having trouble observing a sharp signal for the amide proton in the peptide bond of this compound. It is either very broad or not visible at all. What could be the cause and how can I fix it?

Answer: The amide proton is susceptible to chemical exchange with solvent protons, which can lead to significant line broadening or even disappearance of the signal. The rate of this exchange is influenced by several factors:

  • Solvent and pH:

    • Protic Solvents: In protic solvents like D₂O, the amide proton will exchange with deuterium, causing the signal to disappear. To observe the amide proton, use a solvent system with a high percentage of H₂O (e.g., 90% H₂O/10% D₂O).

    • pH: The rate of amide proton exchange is pH-dependent, being slowest at around pH 4.5. Adjusting the pH of your sample may sharpen the amide signal.

  • Temperature:

    • Lowering Temperature: Decreasing the temperature of the experiment will slow down the rate of chemical exchange, often resulting in a sharper amide proton signal.

  • Solvent Choice:

    • Aprotic Solvents: Acquiring the spectrum in a dry aprotic solvent like DMSO-d₆ will significantly slow down proton exchange and typically yields sharp amide proton signals.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H NMR chemical shifts for this compound?

A1: The exact chemical shifts can vary depending on the solvent, pH, and temperature. However, based on predicted data and typical values for the individual amino acids, you can expect the following approximate chemical shift ranges:

Proton AssignmentPredicted Chemical Shift (ppm) in D₂O
Tyrosine α-H~4.0 - 4.2
Tyrosine β-H~2.9 - 3.1
Tyrosine Aromatic H (2,6)~7.1 - 7.3
Tyrosine Aromatic H (3,5)~6.8 - 7.0
Valine α-H~3.8 - 4.0
Valine β-H~2.0 - 2.2
Valine γ-CH₃~0.8 - 1.0

Note: These are predicted values and should be used as a guide. Experimental values may differ.

Q2: Which 2D NMR experiments are most essential for the complete assignment of this compound?

A2: For a comprehensive assignment, a combination of the following 2D NMR experiments is recommended:

  • COSY: To establish proton-proton couplings within each amino acid residue.

  • TOCSY: To identify all protons belonging to a single amino acid spin system.

  • NOESY: To determine the spatial proximity between protons of the Tyrosine and Valine residues, which is crucial for confirming the sequence and observing through-space interactions.

  • HSQC: To correlate each proton to its directly attached carbon, which aids in resolving overlap and confirming assignments.

Q3: How does pH affect the NMR spectrum of this compound?

A3: The pH of the solution can significantly impact the NMR spectrum of this compound due to the presence of ionizable groups: the N-terminal amine, the C-terminal carboxylic acid, and the phenolic hydroxyl group of Tyrosine.

  • Protonation/Deprotonation: As the pH changes, these groups will become protonated or deprotonated, leading to changes in the chemical shifts of nearby protons.

  • Amide Proton Exchange: As mentioned in the troubleshooting guide, the exchange rate of the amide proton is pH-dependent.

  • Aromatic Protons: The chemical shifts of the Tyrosine aromatic protons can also be affected by the ionization state of the phenolic hydroxyl group.

A pH titration experiment, where spectra are acquired at various pH values, can be a powerful tool to study these effects and aid in peak assignment.[5]

Q4: What is the recommended sample concentration for this compound NMR?

A4: For standard ¹H NMR, a concentration of 1-5 mM in a suitable deuterated solvent is generally recommended. For 2D NMR experiments, a higher concentration (5-10 mM) may be necessary to obtain a good signal-to-noise ratio in a reasonable amount of time. The sample should be free of any particulate matter to ensure good spectral quality.

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Aromatic Signal Resolution

This protocol describes the use of temperature variation to resolve overlapping aromatic proton signals.

Methodology:

  • Sample Preparation: Prepare a 5-10 mM solution of this compound in a solvent with a wide liquid range, such as DMSO-d₆ or toluene-d₈.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Variation: Increase the temperature in increments of 10-20 K (e.g., to 308 K, 318 K, etc.) and acquire a ¹H NMR spectrum at each temperature.[1] Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquisition.

  • Data Analysis: Compare the aromatic regions of the spectra at different temperatures. Changes in chemical shifts may lead to the resolution of previously overlapping signals.

Protocol 2: 2D NMR Workflow for Complete Assignment

This protocol outlines a standard workflow for the complete assignment of proton signals in this compound using a suite of 2D NMR experiments.

Methodology:

  • Sample Preparation: Prepare a concentrated sample of this compound (5-10 mM) in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O for observing amide protons, or D₂O for simplicity).

  • 1D ¹H Spectrum: Acquire a high-resolution 1D ¹H NMR spectrum to serve as a reference.

  • 2D COSY: Run a standard gradient-enhanced COSY experiment to identify J-coupled protons. This will help to trace the connectivity within the Tyrosine and Valine spin systems.

  • 2D TOCSY: Acquire a TOCSY spectrum with a mixing time of 60-80 ms (B15284909). This will reveal all protons within each amino acid's spin system, allowing for their classification.

  • 2D NOESY: Acquire a NOESY spectrum with a mixing time of 150-300 ms to identify through-space correlations. Look for NOEs between the Tyrosine and Valine protons to confirm their proximity.

  • 2D HSQC: (Optional, but highly recommended) Acquire a gradient-enhanced HSQC spectrum to correlate protons to their directly attached ¹³C nuclei. This is particularly useful for resolving severe proton signal overlap.[6]

Visualizations

troubleshooting_workflow start Ambiguous Peaks in This compound NMR overlap_type Identify Overlap Region start->overlap_type aromatic Aromatic Region (Tyrosine) overlap_type->aromatic Aromatic aliphatic Aliphatic Region (Valine) overlap_type->aliphatic Aliphatic amide Amide Proton overlap_type->amide Amide solve_aromatic Resolve Aromatic aromatic->solve_aromatic solve_aliphatic Resolve Aliphatic aliphatic->solve_aliphatic solve_amide Resolve Amide amide->solve_amide vt_nmr Variable Temperature NMR solve_aromatic->vt_nmr cosy_tocsy COSY / TOCSY solve_aromatic->cosy_tocsy hsqc HSQC solve_aromatic->hsqc change_solvent Change Solvent solve_aromatic->change_solvent solve_aliphatic->cosy_tocsy noesy NOESY solve_aliphatic->noesy solve_aliphatic->hsqc solve_amide->change_solvent e.g., DMSO-d6 change_ph Adjust pH solve_amide->change_ph lower_temp Lower Temperature solve_amide->lower_temp

Caption: A workflow for troubleshooting ambiguous peaks in this compound NMR spectra.

nmr_correlations cluster_tyr Tyrosine Residue cluster_val Valine Residue Tyr_NH NH Tyr_alphaH αH Tyr_NH->Tyr_alphaH COSY/TOCSY Val_alphaH αH Tyr_NH->Val_alphaH NOESY (Sequential) Tyr_betaH βH Tyr_alphaH->Tyr_betaH COSY/TOCSY Tyr_alphaH->Val_alphaH NOESY (Through-space) Tyr_AroH Aromatic Hs Tyr_betaH->Tyr_AroH TOCSY Val_gammaH γ-CH3 Tyr_AroH->Val_gammaH NOESY (Through-space) Val_betaH βH Val_alphaH->Val_betaH COSY/TOCSY Val_betaH->Val_gammaH COSY/TOCSY

Caption: Key NMR correlations for assigning this compound spectra.

experiment_selection start What is the nature of the peak ambiguity? connectivity Determine through-bond connectivity start->connectivity Unsure of J-coupling proximity Determine through-space proximity start->proximity Need spatial information proton_carbon Correlate protons to carbons start->proton_carbon Severe ¹H overlap cosy_tocsy Use COSY and/or TOCSY connectivity->cosy_tocsy noesy Use NOESY or ROESY proximity->noesy hsqc Use HSQC proton_carbon->hsqc

Caption: A decision tree for selecting the appropriate 2D NMR experiment.

References

Technical Support Center: Interpreting Tyrosylvaline Fragmentation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometric analysis of the dipeptide Tyrosylvaline (Tyr-Val).

Frequently Asked Questions (FAQs)

Q1: What are the expected primary fragment ions for this compound in positive-ion Collision-Induced Dissociation (CID)?

A1: In low-energy CID, peptides primarily fragment along the peptide backbone, generating b- and y-ions.[1] For this compound (Tyr-Val), the precursor ion is [M+H]⁺. The fragmentation will yield a b₁-ion and a y₁-ion. The b₁-ion corresponds to the N-terminal tyrosine residue, while the y₁-ion corresponds to the C-terminal valine residue with a retained charge.[2]

Q2: I am not observing any fragmentation of my this compound precursor ion. What could be the issue?

A2: A complete lack of fragmentation is a common issue that can often be resolved by optimizing instrument parameters. The most likely cause is insufficient collision energy (CE).[3] The energy applied may not be adequate to induce cleavage of the peptide bond. This is particularly relevant for stable dipeptides. Additionally, ensure that the instrument is properly calibrated and that the correct precursor m/z is selected for fragmentation.

Q3: My this compound fragmentation is very weak, leading to poor sequence confirmation. How can I improve the fragmentation efficiency?

A3: Weak fragmentation can be addressed by several factors:

  • Optimize Collision Energy: The collision energy is a critical parameter that depends on the mass, charge state, and sequence of the peptide.[3] It is advisable to perform a collision energy ramp or use stepped collision energy to find the optimal value for this compound.

  • Precursor Charge State: Higher charge states can sometimes lead to more efficient fragmentation.[3] While this compound will predominantly exist as [M+H]⁺, altering the spray voltage or solution chemistry might influence charge distribution.

  • Sample Purity: The presence of salts or detergents in your sample can suppress the ionization of this compound and lead to poor quality MS/MS spectra.[3] Ensure that your sample is adequately desalted before analysis.

Q4: I am seeing unexpected peaks in my this compound fragmentation spectrum. What could be their origin?

A4: Unexpected peaks can arise from several sources:

  • Contaminants: Common contaminants like keratins from skin and hair, or polyethylene (B3416737) glycol (PEG) from various lab materials, can co-elute and fragment alongside your peptide.[4][5]

  • Adduct Ions: Peptides can form adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which will have a different m/z and fragmentation pattern.[3] Using high-purity solvents and polypropylene (B1209903) labware can minimize this.

  • In-source Fragmentation: Fragmentation can sometimes occur in the ion source itself, before precursor selection. This can be minimized by optimizing source conditions.

  • Internal Fragment Ions: Although less common in simple dipeptides, internal fragmentation can occur, resulting from cleavages at both the N- and C-terminal sides of an amino acid residue.[6]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the fragmentation of this compound.

Problem 1: No or Poor Fragmentation
Potential Cause Troubleshooting Steps
Insufficient Collision Energy (CE) 1. Perform a collision energy optimization experiment by acquiring MS/MS spectra at a range of CE values. 2. Analyze the data to identify the CE that provides the best balance of precursor ion depletion and fragment ion intensity.
Incorrect Precursor Selection 1. Verify the calculated m/z of the this compound [M+H]⁺ ion. 2. Ensure the isolation window in your MS method is centered correctly on this m/z.
Instrument Malfunction 1. Perform an instrument calibration and a system suitability test using a known standard. 2. Check the pressure of the collision gas.
Sample Contamination 1. Prepare a fresh sample using high-purity, LC-MS grade solvents and reagents. 2. Incorporate a desalting step using a C18 spin column or equivalent.[5]
Problem 2: Low Signal Intensity of Fragment Ions
Potential Cause Troubleshooting Steps
Low Sample Concentration 1. Concentrate the sample if possible. 2. Increase the injection volume.
Poor Ionization 1. Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). 2. Ensure the pH of the mobile phase is appropriate for positive ionization (typically acidic).
Non-specific Binding 1. Peptides can adsorb to surfaces of vials and tubing. 2. Use low-binding tubes and vials. Consider adding a small amount of organic solvent like acetonitrile (B52724) to your sample to reduce adsorption.

Data Presentation

Table 1: Theoretical m/z Values for this compound Fragment Ions

The monoisotopic mass of this compound (C₁₄H₂₀N₂O₄) is 280.1423 Da.[7] The expected mass of the protonated precursor ion [M+H]⁺ is 281.1496 Da.[8]

Ion TypeSequenceTheoretical m/z (singly charged)
b₁Tyr164.0706
y₁Val118.0863

Note: These values are for the most abundant isotope and may vary slightly depending on the resolution and calibration of the mass spectrometer.

Experimental Protocols

Protocol 1: Collision-Induced Dissociation (CID) of this compound

  • Sample Preparation: Dissolve the this compound standard in a solution of 50% acetonitrile and 0.1% formic acid in water to a final concentration of 1 pmol/µL.

  • Infusion and Ionization: Infuse the sample directly into the mass spectrometer's electrospray ionization (ESI) source at a flow rate of 5 µL/min.

  • MS1 Scan: Acquire a full MS1 scan to identify the [M+H]⁺ precursor ion of this compound (m/z 281.15).

  • MS2 Scan (Fragmentation):

    • Set up a product ion scan targeting the precursor ion at m/z 281.15.

    • Use an isolation width of 1-2 m/z.

    • Apply collision energy. A good starting point for a peptide of this size is 20-30 eV. For optimization, perform multiple experiments with a stepped collision energy from 10 to 40 eV in 5 eV increments.

    • Acquire the MS2 spectrum.

  • Data Analysis:

    • Identify the b₁ and y₁ fragment ions based on their theoretical m/z values (Table 1).

    • Evaluate the fragmentation efficiency at different collision energies to determine the optimal setting.

Visualizations

Tyrosylvaline_Fragmentation cluster_precursor Precursor Ion [M+H]+ cluster_fragments Fragment Ions Precursor Tyr-Val-H+ b1 b1-ion (Tyr)+ Precursor->b1 Cleavage of peptide bond y1 y1-ion (Val-H)+ Precursor->y1 Cleavage of peptide bond

Caption: Fragmentation of this compound into b₁ and y₁ ions.

Troubleshooting_Workflow Start Poor/No Fragmentation of this compound Check_CE Is Collision Energy (CE) Optimized? Start->Check_CE Optimize_CE Perform CE Ramp (10-40 eV) Check_CE->Optimize_CE No Check_Precursor Is Precursor m/z Correctly Isolated? Check_CE->Check_Precursor Yes Optimize_CE->Check_Precursor Verify_mz Verify Precursor m/z and Isolation Width Check_Precursor->Verify_mz No Check_Sample Is Sample Quality Sufficient? Check_Precursor->Check_Sample Yes Verify_mz->Check_Sample Clean_Sample Desalt and Re-prepare Sample Check_Sample->Clean_Sample No Check_Instrument Is Instrument Calibrated? Check_Sample->Check_Instrument Yes Success Successful Fragmentation Clean_Sample->Success Calibrate Calibrate Mass Spectrometer Check_Instrument->Calibrate No Check_Instrument->Success Yes Calibrate->Success Contact_Support Consult Instrument Specialist Success->Contact_Support If issues persist

References

Technical Support Center: Enhancing the Reproducibility of Tyrosylvaline Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving Tyrosylvaline.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its potential applications?

This compound (Tyr-Val) is a dipeptide composed of the amino acids tyrosine and valine. Its structure includes a phenolic hydroxyl group from tyrosine and a hydrophobic isopropyl group from valine, suggesting potential roles in molecular recognition and biological signaling. While specific research on this compound is emerging, its components suggest possible applications in areas such as competitive inhibition of enzymes that recognize tyrosine or valine, or as a potential ligand for receptors involved in cellular signaling.

2. What are the best practices for storing this compound?

To ensure the stability and integrity of this compound, it should be stored as a lyophilized powder at -20°C or -80°C for long-term storage. For short-term use, a stock solution can be prepared and stored at 4°C for up to a week, though stability at this temperature should be validated for your specific experimental conditions. Avoid repeated freeze-thaw cycles of stock solutions.

3. How do I choose the right solvent for reconstituting this compound?

The choice of solvent depends on the experimental application. For most cell-based assays, sterile phosphate-buffered saline (PBS) or cell culture medium are suitable. For biochemical assays, a buffer appropriate for the specific experiment (e.g., Tris-HCl, HEPES) should be used. Due to the hydrophobic nature of the valine residue, solubility in aqueous solutions might be limited at high concentrations. A small amount of DMSO may be used to aid dissolution before further dilution in aqueous buffers, but the final DMSO concentration should be kept low (typically <0.1%) to avoid cellular toxicity.

4. What are the common challenges encountered during the synthesis of this compound?

The synthesis of dipeptides like this compound can present challenges such as incomplete coupling reactions and aggregation, particularly during solid-phase peptide synthesis (SPPS). The hydrophobic nature of valine can contribute to aggregation of the growing peptide chain on the resin. To mitigate these issues, specialized resins, optimized coupling reagents, and appropriate solvents should be employed.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound experiments.

Synthesis and Purification
Problem Possible Cause Recommended Solution
Low yield after synthesis Incomplete coupling of amino acids.Use a more efficient coupling agent like HBTU or HATU. Double coupling may also be necessary.
Aggregation of the peptide on the solid-phase resin.Synthesize at a lower temperature or use a resin with a lower loading capacity. Incorporate pseudoproline dipeptides if synthesizing a larger peptide containing this sequence.
Multiple peaks in HPLC purification Incomplete removal of protecting groups.Extend the deprotection time or use a stronger cleavage cocktail.
Side reactions during synthesis.Optimize reaction conditions (temperature, time) and use high-purity reagents.
Poor solubility of purified peptide The hydrophobic nature of the dipeptide.Lyophilize the purified peptide from a solution containing a small amount of organic solvent like acetonitrile (B52724) or tert-butanol (B103910) to obtain a more soluble powder.
Cell-Based Assays
Problem Possible Cause Recommended Solution
No observable effect on cells Incorrect concentration of this compound.Perform a dose-response experiment to determine the optimal concentration.
Degradation of this compound in culture medium.Prepare fresh solutions for each experiment. Check the stability of the dipeptide in your specific culture medium over the time course of the experiment.
The target receptor or pathway is not present in the cell line.Confirm the expression of the target protein or pathway components in your chosen cell line using techniques like Western blot or qPCR.
Cell toxicity observed High concentration of this compound or solvent (e.g., DMSO).Lower the concentration of this compound. Ensure the final concentration of any organic solvent is below the toxic threshold for your cells.
High variability between replicates Inconsistent cell seeding or treatment.Ensure uniform cell density in all wells and precise addition of this compound solution.
Edge effects in multi-well plates.Avoid using the outer wells of the plate or fill them with sterile medium to minimize evaporation.
Biochemical Assays
Problem Possible Cause Recommended Solution
Low signal in binding assay Low binding affinity of this compound.Increase the concentration of this compound or the receptor.
Incorrect buffer conditions (pH, ionic strength).Optimize the buffer composition to ensure proper protein folding and interaction.
High background noise Non-specific binding to the assay components.Add a blocking agent like bovine serum albumin (BSA) to the assay buffer.
Enzyme inhibition not observed The enzyme is not sensitive to this compound.Confirm that this compound is a known or predicted inhibitor of the target enzyme.
Incorrect substrate concentration.Perform the assay at a substrate concentration near the Km of the enzyme.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Prepare a series of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (medium with the same concentration of solvent, if used).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Protocol 2: In Vitro Stability Assay (HPLC)
  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in human serum or a solution containing a specific protease (e.g., trypsin).

  • Incubation: Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: Stop the enzymatic degradation by adding a quenching solution (e.g., trifluoroacetic acid).

  • HPLC Analysis: Analyze the samples using a reverse-phase HPLC system to quantify the amount of intact this compound remaining.

  • Data Analysis: Plot the percentage of intact dipeptide against time to determine the degradation rate.

Visualizations

Hypothetical Signaling Pathway for this compound

This diagram illustrates a potential signaling cascade initiated by the binding of this compound to a hypothetical receptor tyrosine kinase (RTK). This activation leads to downstream signaling through the MAPK/ERK and PI3K/AKT pathways, which are commonly involved in cell proliferation and survival.[1][2][3]

Tyrosylvaline_Signaling This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Grb2 Grb2 Dimerization->Grb2 PI3K PI3K Dimerization->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Survival Cell Survival AKT->Survival

Caption: Hypothetical this compound-induced RTK signaling pathway.

Experimental Workflow for this compound Stability Analysis

The following workflow outlines the key steps in assessing the stability of this compound in a biological matrix.

Experimental_Workflow start Start prep Prepare this compound Solution in Serum start->prep incubate Incubate at 37°C prep->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench hplc Analyze by HPLC quench->hplc analyze Quantify Intact Peptide and Plot vs. Time hplc->analyze end End analyze->end

Caption: Workflow for assessing this compound stability.

References

Reducing non-specific binding of Tyrosylvaline in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding (NSB) of the dipeptide Tyrosylvaline (Tyr-Val) in various biochemical assays.

Understanding Non-Specific Binding of this compound

This compound is a dipeptide composed of tyrosine and valine. Its physicochemical properties can influence its tendency for non-specific binding in assays.

  • Hydrophilicity: With an estimated LogP of -1.14, this compound is considered a hydrophilic molecule. This suggests that hydrophobic interactions may be a less significant cause of NSB compared to electrostatic interactions.

  • Isoelectric Point (pI): The pI is the pH at which a molecule carries no net electrical charge. The estimated pI of this compound is approximately 5.68. At a pH below its pI, Tyr-Val will have a net positive charge, and at a pH above its pI, it will have a net negative charge. This charge can lead to electrostatic interactions with charged surfaces of assay plates or other assay components, contributing to NSB.

The following sections provide strategies to mitigate NSB by optimizing assay conditions and utilizing appropriate reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background in my this compound assay?

High background is often a result of non-specific binding of Tyr-Val or the detection antibodies to the assay plate or other proteins. This can be caused by:

  • Electrostatic interactions: Charged regions of Tyr-Val or antibodies binding to charged surfaces of the microplate.[1]

  • Hydrophobic interactions: While less likely for the hydrophilic Tyr-Val, hydrophobic patches on antibodies can bind to hydrophobic surfaces.

  • Inadequate blocking: Unoccupied sites on the microplate surface are not sufficiently covered, allowing for non-specific attachment of assay components.[2]

  • Insufficient washing: Unbound reagents are not thoroughly removed between assay steps.[3]

  • Antibody concentration: The concentration of primary or secondary antibodies may be too high.

Q2: Which blocking agent is best for reducing non-specific binding of a dipeptide like this compound?

The choice of blocking agent is critical and often needs to be empirically determined for each specific assay. Commonly used blocking agents include:

  • Bovine Serum Albumin (BSA): A common and effective blocking agent for many applications.[4]

  • Casein (or Non-fat Dry Milk): Often more effective than BSA due to its molecular diversity and smaller protein species that can better block small unoccupied sites.[3][5][6]

  • Synthetic Polymers: Protein-free options that can be useful in assays where protein-based blockers may interfere.

Q3: How does Tween-20 help in reducing non-specific binding?

Tween-20 is a non-ionic detergent that reduces NSB primarily by disrupting weak hydrophobic interactions.[1] It can also help to prevent the adsorption of peptides and proteins to plastic surfaces and ensure uniform wetting of the wells during washing steps.[7]

Q4: Can the pH of my buffers affect non-specific binding?

Yes, the pH of your buffers is a critical factor. By adjusting the pH of your assay buffer to be close to the isoelectric point of this compound (approximately 5.68), you can minimize its net charge, thereby reducing electrostatic interactions with charged surfaces.

Troubleshooting Guides

Issue: High Background Signal

High background can obscure the specific signal from your analyte. The following troubleshooting workflow can help identify and resolve the root cause.

High_Background_Troubleshooting Start High Background Signal Detected Check_Controls Review Controls: - No-analyte control - No-primary antibody control Start->Check_Controls Optimize_Blocking Optimize Blocking Step Check_Controls->Optimize_Blocking High signal in all wells Titrate_Antibodies Titrate Antibody Concentrations Check_Controls->Titrate_Antibodies High signal in no-primary control Optimize_Washing Optimize Washing Step Optimize_Blocking->Optimize_Washing Optimize_Washing->Titrate_Antibodies Adjust_Buffer Adjust Buffer Composition Titrate_Antibodies->Adjust_Buffer Result Reduced Background Signal Adjust_Buffer->Result Blocking_Optimization_Workflow Start Prepare Microplate Coat_Wells Coat Wells with Capture Antibody (or leave blank for NSB control) Start->Coat_Wells Wash1 Wash Wells Coat_Wells->Wash1 Prepare_Blockers Prepare Serial Dilutions of Different Blocking Agents Wash1->Prepare_Blockers Add_Blockers Add Blocking Buffers to Wells Prepare_Blockers->Add_Blockers Incubate Incubate Add_Blockers->Incubate Wash2 Wash Wells Incubate->Wash2 Add_Detection Add Detection Antibody Wash2->Add_Detection Incubate2 Incubate Add_Detection->Incubate2 Wash3 Wash Wells Incubate2->Wash3 Add_Substrate Add Substrate and Develop Wash3->Add_Substrate Read_Plate Read Plate and Analyze Data Add_Substrate->Read_Plate NSB_Mechanism cluster_0 Unblocked Surface cluster_1 Blocked Surface Analyte Tyr-Val Surface Microplate Surface Analyte->Surface NSB Antibody Detection Antibody Antibody->Surface NSB Blocking_Agent Blocking Agent (e.g., BSA) Blocked_Surface Blocked Microplate Surface Blocking_Agent->Blocked_Surface Blocks unoccupied sites Analyte2 Tyr-Val Analyte2->Blocked_Surface NSB Prevented Antibody2 Detection Antibody Antibody2->Blocked_Surface NSB Prevented

References

Adjusting pH to improve Tyrosylvaline activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tyrosylvaline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the activity of this compound by adjusting pH and to troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

The optimal pH for this compound activity is dependent on the specific enzymatic reaction or biological system being studied. While specific quantitative data for a universal optimal pH for this compound's intrinsic activity is not extensively documented, the activity of enzymes that process or interact with this compound will have their own characteristic optimal pH. For example, the enzymatic synthesis of dipeptides often has a bell-shaped pH-activity profile.[1] It is crucial to experimentally determine the optimal pH for your specific application.

Q2: How does pH affect the stability of this compound?

The stability of peptides like this compound can be significantly influenced by pH. Extreme acidic or basic conditions can lead to hydrolysis of the peptide bond. The stability of a peptide in solution should be evaluated across a range of pH values (e.g., pH 3-10) to identify the pH that minimizes degradation.[2] For peptides containing tyrosine, stability can also be influenced by oxidation, which can be pH-dependent.[2]

Q3: How does pH impact the solubility of this compound?

The solubility of this compound is dependent on its net charge, which is determined by the pH of the solution. This compound contains a phenolic hydroxyl group from tyrosine and a free carboxylic acid and amino group. At its isoelectric point (pI), the net charge is zero, and solubility is typically at its minimum. In acidic solutions (pH < pI), the amino group is protonated, resulting in a net positive charge and generally increased solubility. In basic solutions (pH > pI), the carboxylic acid and phenolic hydroxyl groups are deprotonated, leading to a net negative charge and also potentially increased solubility. Due to the poor solubility of L-tyrosine at neutral pH, this compound is sometimes used as a more soluble alternative for cell culture media.[3]

Q4: Can this compound be involved in cell signaling?

Yes, dipeptides can act as signaling molecules and are involved in various cellular processes.[4] They can be transported into cells via peptide transporters and modulate metabolic pathways.[5] For instance, some dipeptides have been shown to influence the target of rapamycin (B549165) (TOR) signaling pathway.[6] While a specific signaling pathway directly initiated by this compound is not well-characterized, its constituent amino acid, tyrosine, is a key component of receptor tyrosine kinase (RTK) signaling pathways, which are crucial for cell growth, differentiation, and metabolism.

Troubleshooting Guides

Issue 1: Low or No Observed Activity of this compound
Possible Cause Troubleshooting Step Rationale
Suboptimal pH Determine the optimal pH for your specific assay by testing a range of pH values (e.g., in 0.5 pH unit increments).The activity of enzymes acting on or being affected by this compound is highly pH-dependent. The optimal pH can vary significantly for different enzymes and substrates.[1]
Peptide Degradation Prepare fresh solutions of this compound for each experiment. Assess the stability of your stock solution at the storage pH and temperature over time.Peptides can degrade in solution, especially at non-optimal pH values or with repeated freeze-thaw cycles.
Poor Solubility Ensure this compound is fully dissolved at the working concentration and pH. You may need to adjust the pH of the stock solution to achieve complete dissolution before diluting into the assay buffer.Undissolved peptide will lead to an inaccurate concentration and reduced apparent activity.
Incorrect Assay Conditions Verify all other assay parameters, such as temperature, buffer composition, and substrate/enzyme concentrations.Factors other than pH can significantly impact the observed activity.
Issue 2: High Variability in Experimental Results
Possible Cause Troubleshooting Step Rationale
Inconsistent pH Prepare buffers carefully and verify the pH of all solutions before use. Ensure that the addition of this compound stock solution does not significantly alter the final pH of the assay.Minor variations in pH can lead to significant changes in activity, causing high variability between replicates and experiments.
Peptide Aggregation Visually inspect solutions for any precipitation or cloudiness. Consider using a different solvent for the initial stock solution (e.g., DMSO) followed by dilution in the aqueous buffer.Peptides, especially those with hydrophobic residues like tyrosine and valine, can aggregate, leading to inconsistent results.
Stock Solution Instability Aliquot stock solutions to minimize freeze-thaw cycles. Periodically check the purity and concentration of your stock solution.Repeated freezing and thawing can lead to peptide degradation and aggregation.

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound-Dependent Enzyme Activity

This protocol outlines a general method for determining the optimal pH for an enzyme that utilizes this compound as a substrate.

Materials:

  • This compound

  • Enzyme of interest

  • Substrate for the enzyme (if this compound is a modulator)

  • A series of buffers with overlapping pH ranges (e.g., citrate, phosphate, Tris-HCl)

  • Spectrophotometer or other appropriate detection instrument

  • 96-well plates or cuvettes

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 4.0 to 10.0 in 0.5 unit increments).

  • Reaction Mixture Preparation: For each pH value, prepare a reaction mixture containing the buffer, this compound at a fixed concentration, and any other necessary co-factors.

  • Enzyme Addition: Initiate the reaction by adding a fixed amount of the enzyme to each reaction mixture.

  • Activity Measurement: Immediately measure the initial reaction rate (V₀) using a suitable detection method (e.g., monitoring changes in absorbance or fluorescence over time).

  • Data Analysis: Plot the initial reaction rate (V₀) against the pH. The pH at which the highest activity is observed is the optimal pH.

Protocol 2: Assessment of this compound Stability at Different pH Values

This protocol provides a method to assess the stability of this compound in solution at various pH levels.

Materials:

  • This compound

  • A series of buffers with different pH values

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubator or water bath

Methodology:

  • Solution Preparation: Prepare solutions of this compound at a known concentration in different pH buffers.

  • Incubation: Incubate the solutions at a specific temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • HPLC Analysis: Analyze the aliquots by HPLC to quantify the amount of intact this compound remaining.

  • Data Analysis: Plot the percentage of intact this compound remaining against time for each pH. This will allow you to determine the pH at which this compound is most stable.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution C Set up Reactions at Each pH A->C B Prepare Buffers at Various pH Values B->C D Initiate Reaction with Enzyme/Cell Culture C->D E Incubate under Controlled Conditions D->E F Measure Activity/Stability/Solubility E->F G Plot Data vs. pH F->G H Determine Optimal pH G->H

Caption: Workflow for determining the optimal pH for this compound activity.

dipeptide_signaling cluster_uptake Cellular Uptake cluster_signaling Intracellular Signaling dipeptide This compound (extracellular) transporter Peptide Transporter (e.g., PepT1) dipeptide->transporter Binding dipeptide_in This compound (intracellular) transporter->dipeptide_in Transport tor TOR Signaling Pathway dipeptide_in->tor Modulation metabolism Metabolic Regulation tor->metabolism gene_expression Gene Expression tor->gene_expression

Caption: Generalized signaling pathway for dipeptide transport and action.

References

Technical Support Center: Investigating the Effects of Tyrosylvaline in Relation to LAPTM4B Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for selecting appropriate cell lines and designing experiments to investigate the effects of the dipeptide Tyrosylvaline, particularly in the context of Lysosomal Protein Transmembrane 4 Beta (LAPTM4B) expression.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and potential issues that may arise during your experimental workflow.

FAQ 1: How do I select the right cell lines for studying this compound's effects based on LAPTM4B expression?

Answer: The ideal approach is to use a panel of cell lines with varying, well-characterized LAPTM4B expression levels (high, moderate, and low). This allows for a comparative analysis to determine if the effects of this compound are dependent on LAPTM4B levels.

Recommended Cell Line Selection Strategy:

  • High LAPTM4B Expression: Cell lines known to overexpress LAPTM4B are crucial for investigating whether this compound's effects are potentiated by high levels of this protein.

  • Moderate/Endogenous LAPTM4B Expression: These cell lines represent a more physiologically relevant context and serve as a baseline for comparison.

  • Low/No LAPTM4B Expression: These are essential for determining if the effects of this compound are mediated through LAPTM4B. This can be achieved by using cell lines with naturally low expression or by employing gene knockdown techniques (e.g., siRNA) in a moderate- or high-expressing cell line.

Data Presentation: LAPTM4B RNA Expression in Cancer Cell Lines

The following table summarizes the relative mRNA expression levels of LAPTM4B in a selection of human cancer cell lines, which can guide your initial selection. It is highly recommended to validate the protein expression levels in your selected cell lines using Western blotting.

Cell LineCancer TypeLAPTM4B RNA Expression (nTPM*)Putative Expression Level
BT-549 Breast Cancer~150-200High
786-O Renal Clear Cell Carcinoma~100-150High
ACHN Renal Clear Cell Carcinoma~80-120High
SGC-7901 Gastric CancerHigh (qualitative)High
AGS Gastric CancerModerate (qualitative)Moderate
MDA-MB-468 Breast Cancer~20-50Moderate
A549 Lung Carcinoma~10-30Low to Moderate
HCT116 Colorectal Carcinoma~5-15Low
MCF7 Breast Cancer~1-5Low

*nTPM (normalized Transcripts Per Million) values are approximate and compiled from The Human Protein Atlas. Actual protein expression can vary and should be confirmed experimentally.

FAQ 2: What is the known mechanism of action for this compound?

Answer: Currently, there is a significant lack of published scientific literature detailing the specific biological effects and mechanism of action of the dipeptide this compound on cellular signaling pathways. Therefore, the effects of this compound in your experiments will be exploratory.

Hypothetical Mechanisms Based on Constituent Amino Acids:

  • Tyrosine: As a precursor to catecholamines and thyroid hormones, and a key substrate for tyrosine kinases, tyrosine can influence a wide range of signaling pathways. Tyrosine kinase receptors, such as the Epidermal Growth Factor Receptor (EGFR), are central to cell proliferation, survival, and migration.

  • Valine: As a branched-chain amino acid (BCAA), valine is known to activate the mTOR signaling pathway, a master regulator of cell growth and metabolism.

Given that LAPTM4B is known to modulate EGFR and PI3K/AKT/mTOR signaling, it is plausible to hypothesize that this compound may impact these pathways. Your research will be crucial in elucidating these potential connections.

Troubleshooting Guide: Common Experimental Issues
Problem Potential Cause(s) Recommended Solution(s)
Inconsistent results in cell viability (MTT) assays - Cell seeding density is not optimal or uniform.- Incomplete solubilization of formazan (B1609692) crystals.- Interference from this compound with the MTT reagent.- Perform a cell titration experiment to determine the optimal seeding density for each cell line.- Ensure complete dissolution of formazan crystals by thorough mixing and incubation with the solubilization buffer.- Include a control with this compound in cell-free media to check for direct reduction of MTT.
Weak or no signal in Western blot for LAPTM4B - Low protein concentration in the lysate.- Inefficient antibody binding.- Poor protein transfer to the membrane.- Increase the amount of protein loaded onto the gel.- Optimize the primary antibody concentration and incubation time.- Confirm successful transfer by staining the membrane with Ponceau S before blocking.
Off-target effects observed with siRNA knockdown of LAPTM4B - The siRNA sequence is not specific.- High concentration of siRNA leading to toxicity.- Use a pool of multiple siRNAs targeting different regions of the LAPTM4B mRNA.- Perform a dose-response experiment to determine the lowest effective siRNA concentration.- Include a non-targeting siRNA control.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of this compound on the viability of your selected cell lines.

Materials:

  • Selected cell lines (with high, moderate, and low LAPTM4B expression)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable vehicle, e.g., sterile water or PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate in the dark at room temperature for at least 2 hours, or until the formazan crystals are fully dissolved.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Analysis of Protein Expression by Western Blot

This protocol is for confirming LAPTM4B expression levels and assessing the effect of this compound on key signaling proteins (e.g., p-EGFR, p-AKT, p-mTOR).

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-LAPTM4B, anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Sample Preparation: Prepare samples by mixing with Laemmli buffer and boiling.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the hypothetical signaling pathways that may be influenced by this compound in the context of LAPTM4B expression.

Hypothesized signaling pathways of this compound and LAPTM4B.
Experimental Workflow Diagram

The diagram below outlines the logical flow of experiments for investigating the effects of this compound.

Experimental_Workflow start Start: Hypothesis Formulation cell_selection Cell Line Selection (High, Moderate, Low LAPTM4B) start->cell_selection lap_validation Validate LAPTM4B Protein Expression (Western Blot) cell_selection->lap_validation treatment Treat Cells with this compound (Dose-response and Time-course) lap_validation->treatment sirna_knockdown LAPTM4B Knockdown (siRNA) lap_validation->sirna_knockdown viability_assay Assess Cell Viability (MTT Assay) treatment->viability_assay pathway_analysis Analyze Signaling Pathways (Western Blot for p-EGFR, p-AKT, p-mTOR) treatment->pathway_analysis data_analysis Data Analysis and Interpretation viability_assay->data_analysis pathway_analysis->data_analysis repeat_treatment Repeat this compound Treatment and Viability/Signaling Analysis sirna_knockdown->repeat_treatment repeat_treatment->data_analysis conclusion Conclusion data_analysis->conclusion

Experimental workflow for this compound effect analysis.

Technical Support Center: Control Experiments for Tyrosylvaline Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyrosylvaline bioassays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the essential positive and negative controls for a this compound cell viability assay?

A1: Appropriate controls are crucial for validating the results of your cell viability assay.[1]

  • Positive Control: A compound known to induce cell death in your specific cell line. This ensures that the assay is capable of detecting a cytotoxic effect. Examples include staurosporine (B1682477) or doxorubicin. The choice of positive control will depend on the cell line and the expected mechanism of cell death.

  • Negative Control (Vehicle Control): The vehicle (e.g., DMSO, PBS) used to dissolve the this compound and other compounds, added to cells at the same final concentration. This control accounts for any effects of the solvent on cell viability.

  • Negative Control (Untreated Cells): A population of cells that does not receive any treatment. This serves as a baseline for 100% cell viability.

  • Negative Control (Scrambled Peptide): A peptide with the same amino acid composition as this compound but in a randomized sequence.[1][2] This is a critical control to demonstrate that the observed biological activity is specific to the this compound sequence and not a general effect of the amino acids.[1][2]

Q2: My this compound treatment shows variable results between experiments. What are the common causes?

A2: Variability in bioassay results can stem from several factors. Here are some common causes and troubleshooting steps:

  • Cell Passage Number: Cells at high passage numbers can exhibit altered morphology, growth rates, and responses to stimuli. It is recommended to use cells within a consistent and low passage number range for all experiments.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variability. Ensure precise and uniform cell seeding in all wells.

  • Compound Stability: this compound, like other peptides, can degrade over time, especially if not stored properly. Prepare fresh solutions for each experiment and store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Edge Effects in Microplates: Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in compound concentration and cell health. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.

Q3: How can I determine if this compound is interacting with a specific cell surface receptor?

A3: A competitive receptor binding assay is a common method to investigate this. The principle is to measure the displacement of a known, labeled ligand that binds to the receptor of interest by unlabeled this compound.

  • Experimental Setup: You will need a cell line or membrane preparation expressing the receptor of interest, a radiolabeled or fluorescently labeled ligand known to bind to the receptor, and your unlabeled this compound.

  • Procedure: Incubate the cells/membranes with a fixed concentration of the labeled ligand in the presence of increasing concentrations of unlabeled this compound.

  • Interpretation: If this compound binds to the same site as the labeled ligand, it will compete for binding, resulting in a decrease in the measured signal from the labeled ligand. This can be used to determine the binding affinity (Ki) of this compound for the receptor.

Troubleshooting Guides

Problem 1: Unexpected High Background Signal in Fluorescence-Based Assays

Possible Cause:

  • Autofluorescence of this compound: The compound itself may be fluorescent at the excitation and emission wavelengths used in the assay.

  • Media Components: Phenol (B47542) red in cell culture media is a known source of background fluorescence.

Troubleshooting Steps:

  • Test for Compound Autofluorescence: Prepare a plate with serial dilutions of this compound in assay buffer without cells. Read the fluorescence at the same settings used for your experiment. If you observe a concentration-dependent increase in fluorescence, your compound is autofluorescent.

  • Use Phenol Red-Free Media: Switch to a phenol red-free formulation of your cell culture medium for the duration of the assay.

  • Wavelength Selection: If possible, select excitation and emission wavelengths that minimize the interference from your compound's autofluorescence.

Problem 2: No Observable Effect of this compound in a Cell-Based Assay

Possible Cause:

  • Low Compound Concentration: The concentrations of this compound used may be too low to elicit a biological response.

  • Poor Cell Penetration: The dipeptide may not be efficiently crossing the cell membrane to reach its intracellular target (if applicable).

  • Inappropriate Assay Window: The time points chosen for measurement may be too early or too late to observe the effect.

  • Inactive Compound: The this compound sample may be degraded or inactive.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to determine the optimal effective concentration.

  • Assess Cell Permeability: Consider performing a cell penetration assay to determine if this compound is entering the cells.[3][4]

  • Conduct a Time-Course Experiment: Measure the biological response at multiple time points after this compound treatment (e.g., 6, 12, 24, 48, and 72 hours) to identify the optimal incubation time.

  • Verify Compound Integrity: Confirm the purity and integrity of your this compound sample using methods like HPLC and mass spectrometry.

  • Use a Scrambled Peptide Control: As mentioned in the FAQs, a scrambled peptide with the same amino acid composition but a different sequence should be used as a negative control to ensure the specificity of any observed effects.[1][2]

Quantitative Data Summary

The following tables provide example data structures for common bioassays that could be performed with this compound. The data presented here is hypothetical and for illustrative purposes.

Table 1: Cell Viability (MTT Assay) of SH-SY5Y Cells Treated with this compound for 48 hours

Treatment GroupConcentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
Untreated Control01.25 ± 0.08100%
Vehicle Control (0.1% DMSO)01.23 ± 0.0998.4%
This compound11.21 ± 0.1196.8%
This compound100.95 ± 0.0776.0%
This compound500.62 ± 0.0549.6%
This compound1000.31 ± 0.0424.8%
Scrambled Peptide1001.19 ± 0.1095.2%
Positive Control (Staurosporine)10.15 ± 0.0212.0%

Table 2: Competitive Receptor Binding Assay for a Hypothetical Receptor 'Tyr-R'

CompetitorConcentration (nM)Labeled Ligand Bound (CPM) (Mean ± SD)% Inhibition
No Competitor015,234 ± 8500%
This compound114,567 ± 9124.4%
This compound1011,890 ± 74522.0%
This compound1007,617 ± 53350.0%
This compound10003,047 ± 21380.0%
Scrambled Peptide100014,980 ± 8801.7%
Known Ligand (Positive Control)1001,523 ± 10590.0%

Experimental Protocols & Visualizations

Hypothetical Signaling Pathway: this compound as a Receptor Tyrosine Kinase (RTK) Agonist

It is plausible that this compound, containing a tyrosine residue, could interact with a receptor tyrosine kinase. The following diagram illustrates a hypothetical signaling cascade that could be activated by this compound binding to a hypothetical receptor, "Tyr-R".

Tyrosylvaline_Signaling_Pathway This compound This compound Tyr_R Tyr-R (Receptor Tyrosine Kinase) This compound->Tyr_R Dimerization Receptor Dimerization & Autophosphorylation Tyr_R->Dimerization Binding Grb2 Grb2 Dimerization->Grb2 Recruitment SOS SOS Grb2->SOS Ras Ras SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylation Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Transcription_Factors->Cellular_Response Gene Expression

Caption: Hypothetical RTK signaling pathway activated by this compound.

Experimental Workflow: Troubleshooting High Background in a Fluorescence Assay

The following workflow outlines the logical steps to troubleshoot high background fluorescence in your this compound bioassay.

Troubleshooting_Workflow Start High Background Fluorescence Observed Check_Compound Is this compound Autofluorescent? Start->Check_Compound Yes_Compound Yes Check_Compound->Yes_Compound No_Compound No Check_Compound->No_Compound Change_Wavelength Change Excitation/ Emission Wavelengths Yes_Compound->Change_Wavelength Check_Media Is Phenol Red in Media? No_Compound->Check_Media Resolved Problem Resolved Change_Wavelength->Resolved Yes_Media Yes Check_Media->Yes_Media No_Media No Check_Media->No_Media Use_Phenol_Red_Free Use Phenol Red-Free Media Yes_Media->Use_Phenol_Red_Free Other_Sources Investigate Other Sources (e.g., plate type, other reagents) No_Media->Other_Sources Use_Phenol_Red_Free->Resolved

Caption: Workflow for troubleshooting high background fluorescence.

Detailed Protocol: Cell Viability MTT Assay
  • Cell Seeding:

    • Seed cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, a scrambled peptide control, and a positive control (e.g., staurosporine) in the appropriate vehicle (e.g., DMSO).

    • Add 10 µL of each compound dilution to the respective wells. For vehicle control wells, add 10 µL of the vehicle. For untreated control wells, add 10 µL of sterile medium.

    • Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes at room temperature to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Tyrosylvaline and Tyr-Ala for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the bioactive properties of two dipeptides, Tyrosylvaline (Tyr-Val) and Tyrosylalanine (Tyr-Ala). The following sections detail their respective activities in angiotensin-converting enzyme (ACE) inhibition and antioxidant capacities, supported by available experimental data. This document is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in peptide-based research.

Comparative Bioactivity Overview

This compound and Tyrosylalanine exhibit distinct bioactivities, primarily in the realms of ACE inhibition and antioxidant effects. While direct comparative studies are limited, existing data allows for a preliminary assessment of their potential therapeutic applications.

BioactivityThis compound (Tyr-Val)Tyrosylalanine (Tyr-Ala)
ACE Inhibition (IC50) 2.05 µM[1]132.04 µM (for Ala-Tyr)[2]
Antioxidant Activity Data not availablePotent antioxidant[3][4]
Signaling Pathway Antiproliferative action independent of ACE inhibition[5]Modulates PI3K/Akt signaling pathway[3][4]

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a common strategy for the management of hypertension.

This compound (Tyr-Val) has been identified as an ACE inhibitor. A study reported an IC50 value of 2.05 µM for Val-Tyr (the same dipeptide as this compound)[1].

Tyr-Ala , in its scrambled form Ala-Tyr , has also been investigated for its ACE inhibitory potential. An IC50 value of 0.037 mg/mL has been reported, which converts to approximately 132.04 µM [2]. It is important to note that the sequence of amino acids can significantly impact bioactivity. However, this value provides an initial point of comparison.

Antioxidant Activity

Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases.

Tyr-Ala has demonstrated notable antioxidant properties. Studies have shown its ability to protect pancreatic beta-cells from oxidative damage by modulating the PI3K/Akt signaling pathway[3][4]. The N-terminal position of tyrosine in Tyr-Ala is considered crucial for its hydrogen-donating capacity, which is central to its antioxidant function.

Signaling Pathways

Understanding the molecular mechanisms through which these dipeptides exert their effects is vital for targeted drug development.

Tyr-Ala and the PI3K/Akt Signaling Pathway

Tyr-Ala has been shown to exert its cytoprotective and antioxidant effects through the modulation of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, growth, and proliferation.

PI3K_Akt_Pathway Tyr_Ala Tyr-Ala Receptor Cell Surface Receptor Tyr_Ala->Receptor activates PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Cell_Survival Cell Survival, Growth, Proliferation Akt->Cell_Survival promotes

Figure 1: Proposed signaling pathway of Tyr-Ala's antioxidant and cytoprotective effects via PI3K/Akt activation.

This compound and Antiproliferative Action

This compound has been observed to have antiproliferative effects on vascular smooth muscle cells, an action that is independent of its ACE inhibitory activity[5]. The specific signaling pathway mediating this effect has not been fully elucidated in the available literature and remains an area for further research.

Experimental Protocols

In Vitro ACE Inhibition Assay (using Hippuryl-Histidyl-Leucine - HHL)

This assay is commonly used to determine the ACE inhibitory activity of compounds.

  • Reagents:

    • Angiotensin-Converting Enzyme (ACE) from rabbit lung.

    • Hippuryl-Histidyl-Leucine (HHL) as the substrate.

    • Borate (B1201080) buffer (pH 8.3).

    • Hydrochloric acid (HCl) to stop the reaction.

    • Ethyl acetate (B1210297) for extraction.

  • Procedure:

    • The test compound (Tyr-Val or Tyr-Ala) is pre-incubated with ACE in the borate buffer.

    • The reaction is initiated by adding the HHL substrate.

    • The mixture is incubated at 37°C.

    • The reaction is terminated by the addition of HCl.

    • The hippuric acid (HA) produced from the hydrolysis of HHL is extracted with ethyl acetate.

    • The extracted HA is quantified by spectrophotometry at 228 nm.

    • The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with that of a control (without the inhibitor).

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) is determined from a dose-response curve[6][7].

ACE_Inhibition_Workflow cluster_0 Reaction Mixture cluster_1 Reaction & Measurement ACE ACE Enzyme Incubation Incubate at 37°C ACE->Incubation Inhibitor Test Peptide (Tyr-Val or Tyr-Ala) Inhibitor->Incubation HHL HHL Substrate HHL->Incubation Stop_Reaction Stop with HCl Incubation->Stop_Reaction Extraction Extract with Ethyl Acetate Stop_Reaction->Extraction Measurement Measure Absorbance at 228 nm Extraction->Measurement

Figure 2: Workflow for the in vitro ACE inhibition assay using HHL as a substrate.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant activity of compounds.

  • Reagents:

  • Procedure:

    • A solution of the test compound at various concentrations is added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

    • The scavenging activity is calculated as the percentage of DPPH radical inhibition.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve[8][9][10].

DPPH_Assay_Workflow cluster_0 Reaction cluster_1 Measurement DPPH DPPH Radical (Purple) Incubation Incubate in Dark DPPH->Incubation Antioxidant Test Peptide (Antioxidant) Antioxidant->Incubation Color_Change Color Change (Purple to Yellow) Incubation->Color_Change Spectrophotometry Measure Absorbance at 517 nm Color_Change->Spectrophotometry

Figure 3: Workflow of the DPPH radical scavenging assay for antioxidant activity.

Conclusion

Based on the available data, this compound appears to be a more potent ACE inhibitor than the scrambled form of Tyrosylalanine. Conversely, Tyr-Ala has demonstrated significant antioxidant activity mediated by the PI3K/Akt pathway. The antiproliferative effects of Tyr-Val suggest an alternative mechanism of action that warrants further exploration. This comparative guide highlights the distinct bioactive profiles of these two dipeptides and underscores the need for further research to fully elucidate their therapeutic potential. Direct comparative studies under identical experimental conditions are recommended to confirm these initial findings.

References

Tyrosylvaline: A Comparative Analysis of Its Antioxidant Properties Against Other Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the antioxidant potential of Tyrosylvaline (Tyr-Val) reveals its standing among other dipeptides. This comprehensive guide synthesizes available experimental data, offering researchers, scientists, and drug development professionals a clear comparison of its efficacy in various antioxidant assays and insights into its potential mechanisms of action.

The quest for potent and safe antioxidant compounds is a cornerstone of research in fields ranging from therapeutics to food science. Dipeptides, owing to their small size and potential for high bioavailability, have emerged as promising candidates. Among these, this compound (Tyr-Val), a dipeptide composed of tyrosine and valine, has garnered interest for its antioxidant capabilities, primarily attributed to the phenolic hydroxyl group of the tyrosine residue which can donate a hydrogen atom to scavenge free radicals. This guide provides a comparative analysis of this compound's antioxidant performance against other dipeptides, supported by experimental data from in vitro chemical and cellular assays.

In Vitro Antioxidant Capacity: A Comparative Overview

The antioxidant activity of dipeptides is commonly evaluated using various assays that measure their ability to scavenge different types of free radicals. The Trolox Equivalent Antioxidant Capacity (TEAC) assay, which utilizes the ABTS radical, and the DPPH radical scavenging assay are two of the most widely used methods.

Studies have shown that the position of the tyrosine residue within the dipeptide sequence significantly influences its antioxidant activity, with N-terminal tyrosine generally exhibiting higher radical scavenging capacity.[1][2] This is evident in the comparative data presented below.

DipeptideSequenceABTS Radical Scavenging Capacity (µmol TE/µmol)[2]DPPH Radical Scavenging Capacity (IC50)Cellular Antioxidant Activity (CAA)
This compound Tyr-Val 4.88 ± 0.11 Data not available Data not available
TyrosylalanineTyr-Ala4.85 ± 0.08Data not availableData not available
TyrosylglycineTyr-Gly4.75 ± 0.12Data not availableData not available
TyrosylleucineTyr-Leu4.90 ± 0.09Data not availableData not available
GlycyltyrosineGly-Tyr1.65 ± 0.25Data not availableData not available
AlanyltyrosineAla-Tyr1.72 ± 0.28Data not availableData not available
LeucyltyrosineLeu-Tyr1.80 ± 0.30Data not availableData not available
ValyltyrosineVal-Tyr1.75 ± 0.29Data not availableData not available

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Procedure:

  • A stock solution of DPPH is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • In a microplate or cuvette, varying concentrations of the dipeptide solution are added.

  • The DPPH solution is then added to initiate the reaction.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the dipeptide concentration.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Procedure:

  • The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline, PBS) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Varying concentrations of the dipeptide solution are added to the diluted ABTS•+ solution.

  • The absorbance is measured after a set incubation time (e.g., 6 minutes).

  • The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

Potential Signaling Pathways in Cellular Antioxidant Activity

While direct evidence for this compound's modulation of specific signaling pathways is currently limited, the antioxidant effects of many bioactive peptides are known to be mediated, in part, through the activation of cellular defense mechanisms. A key pathway in this process is the Keap1-Nrf2/ARE signaling pathway.[1][4]

Under normal conditions, the transcription factor Nrf2 is kept at low levels by its inhibitor, Keap1. However, in the presence of oxidative stress or certain bioactive compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. This leads to an enhanced cellular antioxidant defense system.

Further research is required to elucidate whether this compound can directly activate the Keap1-Nrf2/ARE pathway or other related signaling cascades to exert its cellular antioxidant effects.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Keap1 Keap1 Ub Ubiquitination Keap1_Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Degradation Ub->Proteasome Antioxidant_Peptide Antioxidant Peptide (e.g., Tyr-Val) Antioxidant_Peptide->Keap1_Nrf2 Inhibition of complex formation? Maf Maf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Maf->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Upregulation

Caption: The Keap1-Nrf2/ARE signaling pathway.

Conclusion and Future Directions

The available data indicates that this compound possesses significant antioxidant activity, particularly when the tyrosine residue is at the N-terminal position. Its performance in the ABTS assay is comparable to other N-terminal tyrosine-containing dipeptides. However, a notable gap in the current research is the lack of quantitative data for this compound in DPPH and cellular antioxidant assays.

Future research should focus on:

  • Comprehensive Antioxidant Profiling: Evaluating the DPPH radical scavenging activity (IC50) and cellular antioxidant activity of this compound to provide a more complete picture of its antioxidant potential.

  • Mechanism of Action: Investigating the ability of this compound to modulate key antioxidant signaling pathways, such as the Keap1-Nrf2/ARE pathway, in relevant cell models.

  • Structure-Activity Relationship Studies: Systematically comparing the antioxidant activities of a broader range of dipeptides to further elucidate the influence of amino acid composition and sequence on efficacy.

A deeper understanding of the antioxidant properties and mechanisms of this compound will be instrumental in unlocking its full potential for applications in human health and disease prevention.

References

A Researcher's Guide to Validating Peptide Specificity: Tyrosylvaline vs. Scrambled Dipeptide Control

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide-based research and drug development, establishing the sequence-specificity of an observed biological effect is paramount. This guide provides a comparative framework for evaluating the activity of the dipeptide Tyrosylvaline (Tyr-Val) against its scrambled counterpart, Valyl-Tyrosine (Val-Tyr). The use of a scrambled control is essential to demonstrate that the biological activity of a peptide is dependent on its specific amino acid sequence and not merely its chemical composition or general physicochemical properties.

While specific experimental data on this compound's activity is not extensively published, this guide presents a hypothetical scenario based on common signaling pathways potentially modulated by tyrosine-containing peptides, such as Receptor Tyrosine Kinase (RTK) pathways. The data and protocols provided are illustrative and serve as a template for researchers to design and interpret their own experiments.

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments designed to differentiate the effects of this compound from its scrambled control.

Table 1: Dose-Dependent Phosphorylation of a Receptor Tyrosine Kinase (RTK)

Treatment Concentration (µM)% RTK Phosphorylation (vs. Vehicle Control) - this compound% RTK Phosphorylation (vs. Vehicle Control) - Scrambled Dipeptide
0.1115 ± 5102 ± 4
1150 ± 8105 ± 6
10250 ± 12108 ± 5
100400 ± 20110 ± 7

Data are presented as mean ± standard deviation.

Table 2: Activation of Downstream Signaling Protein (Protein Kinase B/Akt)

Treatment% Akt Phosphorylation (at 10 µM, 30 min)
Vehicle Control100 ± 10
This compound350 ± 18
Scrambled Dipeptide110 ± 12

Data are presented as mean ± standard deviation relative to the vehicle control.

Table 3: Cell Viability Assay (e.g., MTT Assay) after 24h Treatment

Treatment (100 µM)% Cell Viability (vs. Vehicle Control)
Vehicle Control100 ± 5
This compound140 ± 8
Scrambled Dipeptide102 ± 6

Data are presented as mean ± standard deviation.

Mandatory Visualization

Diagrams created using Graphviz clarify the underlying concepts and procedures.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Binds & Activates P1 Adaptor Proteins RTK->P1 Recruits P2 Signaling Cascade (e.g., PI3K) P1->P2 Activates P3 Akt P2->P3 Activates P4 Cellular Response (Proliferation, Survival) P3->P4 Promotes

Hypothetical Signaling Pathway for this compound.

start Start: Seed Cells prep Prepare Treatments: - Vehicle - this compound (Tyr-Val) - Scrambled (Val-Tyr) start->prep treat Treat Cells with Peptides prep->treat incubate Incubate (Time Course) treat->incubate lyse Lyse Cells & Collect Protein incubate->lyse analyze Analyze Protein Activation (e.g., Western Blot) lyse->analyze end End: Compare Results analyze->end

Experimental Workflow for Peptide Comparison.

cluster_hypothesis Hypothesis cluster_causes Potential Causes cluster_test Experimental Test cluster_conclusion Conclusion ObservedEffect Observed Biological Effect SequenceSpecific Sequence-Specific Interaction (Tyr-Val) ObservedEffect->SequenceSpecific NonSpecific Non-Specific Effect (Amino Acid Composition, Charge, etc.) ObservedEffect->NonSpecific ScrambledControl Scrambled Control (Val-Tyr) - Same Composition - Different Sequence SequenceSpecific->ScrambledControl Distinguishes from NonSpecific->ScrambledControl Tests for Conclusion If Scrambled Control is Inactive, Effect is Sequence-Specific ScrambledControl->Conclusion

Logical Relationship of a Scrambled Control.

Experimental Protocols

Detailed methodologies for the key experiments that would generate the data presented above are provided here.

Cell Culture and Peptide Treatment
  • Cell Line: A human cell line endogenously expressing the target RTK (e.g., A549, MCF-7).

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

  • Protocol:

    • Seed cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.

    • The next day, replace the growth medium with serum-free medium and incubate for 12-24 hours to starve the cells and reduce basal receptor activation.

    • Prepare stock solutions of this compound and the scrambled dipeptide (Valyl-Tyrosine) in a suitable vehicle (e.g., sterile PBS or DMSO).

    • Dilute the peptides to the desired final concentrations in serum-free medium.

    • Remove the starvation medium and add the peptide-containing medium to the cells. A vehicle-only control must be included.

    • Incubate for the desired time points (e.g., 5, 15, 30, 60 minutes for phosphorylation studies).

    • After incubation, place plates on ice, wash twice with ice-cold PBS, and proceed immediately to cell lysis.

Western Blot for Protein Phosphorylation
  • Objective: To quantify the phosphorylation status of the target RTK and downstream signaling proteins like Akt.

  • Protocol:

    • Cell Lysis: Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

    • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

      • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-RTK, anti-phospho-Akt) overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash three times with TBST.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like GAPDH. Densitometry analysis is performed to quantify band intensity.

MTT Cell Viability Assay
  • Objective: To assess the effect of the peptides on cell proliferation and viability.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of this compound, the scrambled dipeptide, or a vehicle control.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Tyrosylvaline: Uncharted Territory in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Despite interest in dipeptides as potential therapeutic agents, the specific dipeptide Tyrosylvaline remains a molecule with largely uncharacterized biological activity and therapeutic potential. Extensive searches of scientific literature and databases reveal a significant lack of specific data on its mechanism of action, efficacy, and safety, making a direct head-to-head comparison with a known drug impracticable at this time.

Dipeptides, consisting of two amino acids linked by a peptide bond, are recognized for their potential advantages in drug development.[1][2][3] They can exhibit enhanced stability, better absorption, and the ability to penetrate biological barriers compared to larger peptide molecules.[2] The development of dipeptide-based drugs is an active area of research, with strategies focusing on modifying known neuropeptides or designing peptide analogs of existing non-peptide drugs.[4]

Tyrosine, one of the constituent amino acids of this compound, is a critical component in various biological signaling pathways.[5][6] It is a precursor to neurotransmitters and is involved in the regulation of numerous cellular processes through the action of tyrosine kinases.[5][6] The inhibition of these kinases is a well-established therapeutic strategy, particularly in oncology.[7][8][9] However, the simple presence of a tyrosine residue in this compound does not inherently confer any specific biological activity to the dipeptide itself. The biological effects of a peptide are determined by its unique sequence and three-dimensional structure.

Currently, publicly available information on this compound is primarily limited to its chemical structure and basic properties, as cataloged in chemical databases.[10] There is a notable absence of published experimental studies detailing its effects in cellular or animal models, which would be essential to elucidate any potential therapeutic applications. Without such foundational data, a meaningful comparison to a well-characterized drug is not feasible.

Future research efforts would need to focus on systematically evaluating the biological activity of this compound. This would involve a series of in vitro and in vivo experiments to identify its molecular targets and characterize its pharmacological effects.

Hypothetical Experimental Workflow for Characterizing this compound

Should research on this compound be undertaken, a logical experimental workflow would be necessary to determine its potential for therapeutic use.

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Preclinical Development Initial Screening Initial Screening Target Identification Target Identification Initial Screening->Target Identification Mechanism of Action Studies Mechanism of Action Studies Target Identification->Mechanism of Action Studies Animal Model Selection Animal Model Selection Mechanism of Action Studies->Animal Model Selection Efficacy and Toxicity Studies Efficacy and Toxicity Studies Animal Model Selection->Efficacy and Toxicity Studies Pharmacokinetic Analysis Pharmacokinetic Analysis Efficacy and Toxicity Studies->Pharmacokinetic Analysis Lead Optimization Lead Optimization Pharmacokinetic Analysis->Lead Optimization IND-Enabling Studies IND-Enabling Studies Lead Optimization->IND-Enabling Studies

Caption: A generalized workflow for the preclinical evaluation of a novel dipeptide like this compound.

Until such systematic studies are conducted and published, any discussion of this compound in a comparative therapeutic context remains speculative. The scientific community awaits foundational research to uncover whether this simple dipeptide holds any promise for future drug development.

References

A Comparative Guide to the Structure-Activity Relationship of Tyrosyl-Dipeptide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structure-activity relationship (SAR) of short peptides, particularly dipeptides containing tyrosine, is a significant area of research in drug discovery. These motifs are found in various biologically active molecules and can be tailored to interact with a range of physiological targets. This guide provides a comparative analysis of tyrosyl-dipeptide analogs, focusing on their interactions with opioid receptors and their potential as anti-neoplastic agents. Due to the limited availability of comprehensive studies on a systematic series of linear tyrosylvaline analogs, this guide synthesizes available data on cyclic dipeptides containing tyrosine.

Quantitative Comparison of Analog Activity

The biological activity of cyclic dipeptides containing tyrosine has been evaluated for their affinity to opioid receptors and their ability to inhibit cancer cell growth. The following table summarizes the available quantitative data for cyclo(Tyr-Tyr) (cTT) and cyclo(Phe-Tyr) (cPT).

CompoundTarget/AssayActivity (IC50)Cell LineGrowth Inhibition (%)
cyclo(Tyr-Tyr) (cTT) µ-opioid receptor binding0.82 µMHT-29Low
MCF-7Low
HeLaLow
cyclo(Phe-Tyr) (cPT) µ-opioid receptor binding69.7 µMHT-2960.6%
MCF-775.6%
HeLa73.4%

Data sourced from a study on the biological activity of tyrosine-containing 2,5-diketopiperazines.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the analysis of tyrosyl-dipeptide analogs.

Opioid Receptor Binding Assay

This assay determines the affinity of a compound for opioid receptors by measuring its ability to displace a radiolabeled ligand.

  • Preparation of Brain Membranes: Whole brains from male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 48,000 x g for 10 minutes. The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous opioids. After a final centrifugation, the pellet is resuspended in assay buffer.

  • Binding Assay: The assay is performed in a final volume of 1 ml containing 50 mM Tris-HCl (pH 7.4), the brain membrane preparation, the radioligand (e.g., [³H]DAMGO for µ-opioid receptors), and the test compound at various concentrations.

  • Incubation and Filtration: The mixture is incubated at 25°C for 60 minutes. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis.[1]

Anti-neoplastic Activity Assay (Cell Growth Inhibition)

This assay evaluates the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HT-29, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The culture medium is then replaced with fresh medium containing the test compound at a specified concentration (e.g., 2.5 mM). A positive control, such as melphalan (B128) (0.1 mM), is also included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 48 hours).

  • Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT assay, which measures the metabolic activity of the cells. The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of growth inhibition is calculated by comparing the absorbance of treated cells to that of untreated control cells.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a typical signaling pathway involving G-protein coupled receptors, such as opioid receptors, and a general workflow for screening and evaluating peptide analogs.

G_Protein_Coupled_Receptor_Signaling Ligand Opioid Analog Receptor μ-Opioid Receptor (GPCR) Ligand->Receptor G_Protein G-Protein (αβγ) Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP produces Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response modulates

Caption: Simplified G-protein coupled receptor signaling pathway for opioid analogs.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis Analog_Design Analog Design Synthesis Chemical Synthesis Analog_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay Receptor Binding Assay Purification->Binding_Assay Functional_Assay Functional Assay Purification->Functional_Assay Cytotoxicity_Assay Cytotoxicity Assay Purification->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50, % Inhibition) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR_Determination SAR Determination Data_Analysis->SAR_Determination SAR_Determination->Analog_Design Iterative Improvement

Caption: General workflow for a structure-activity relationship (SAR) study of peptide analogs.

References

Comparing the kinase inhibitory profile of Tyrosylvaline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of available data indicates that Tyrosylvaline, a dipeptide composed of tyrosine and valine, is not recognized as a kinase inhibitor. Extensive searches of scientific literature and databases did not yield any evidence of this compound being evaluated for its kinase inhibitory activity. Therefore, a comparative guide on its kinase inhibitory profile cannot be provided.

While the initial premise of comparing this compound's kinase inhibitory profile cannot be fulfilled due to the absence of relevant data, this guide will provide valuable context for researchers interested in kinase inhibition assays. This includes detailed experimental protocols for determining kinase inhibitory activity, which could be applied to novel compounds, and an overview of the well-established kinase inhibitor, Sunitinib, for illustrative comparison.

Understanding Kinase Inhibition Assays

The inhibitory activity of a compound against a specific kinase is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. Lower IC50 values indicate greater potency.

There are various methods to determine IC50 values, broadly categorized as biochemical assays and cell-based assays.[1]

  • Biochemical Assays: These in vitro assays utilize purified kinases and substrates to directly measure the inhibitor's effect on the enzyme's activity.[1] Common methods include radiometric assays that measure the incorporation of radioactive phosphate (B84403) into a substrate, and fluorescence-based assays.[2]

  • Cell-Based Assays: These assays measure the inhibitor's effect within a cellular context, providing insights into its permeability and activity on the target kinase in a more physiologically relevant environment.[1]

Experimental Protocols

Below are generalized protocols for common kinase inhibition assays. Specific conditions, such as substrate and ATP concentrations, may need to be optimized for individual kinases.

Radiometric Kinase Assay

This protocol outlines a method using [γ-³²P]ATP to measure the phosphorylation of a peptide substrate.[2]

Materials:

  • Purified Kinase

  • Peptide Substrate

  • [γ-³²P]ATP

  • Kinase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.5% BSA)[2]

  • 10% Trichloroacetic Acid (TCA)[2]

  • P81 Phosphocellulose Filter Paper[2]

  • Scintillation Counter[2]

Procedure:

  • Prepare a reaction mixture containing the kinase, peptide substrate, and kinase buffer.

  • Add the test compound (e.g., this compound, if it were to be tested) at various concentrations.

  • Initiate the reaction by adding [γ-³²P]ATP.[2]

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.[2]

  • Stop the reaction by adding 10% TCA.[2]

  • Spot the reaction mixture onto P81 phosphocellulose filter paper.[2]

  • Wash the filter paper to remove unincorporated [γ-³²P]ATP.[3]

  • Measure the incorporated radioactivity using a scintillation counter.[2]

  • Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

ELISA-Based Kinase Assay

This protocol describes a non-radioactive method for measuring kinase activity.[4][5]

Materials:

  • Purified Kinase

  • Biotinylated Peptide Substrate

  • ATP

  • Kinase Buffer

  • Streptavidin-coated 96-well plates

  • Phospho-specific antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the detection enzyme (e.g., TMB for HRP)

  • Stop Solution

  • Plate Reader

Procedure:

  • Coat a streptavidin-coated 96-well plate with the biotinylated peptide substrate.

  • Add the kinase, ATP, and the test compound to the wells.

  • Incubate to allow the phosphorylation reaction to occur.

  • Wash the wells to remove the kinase and ATP.

  • Add a phospho-specific antibody that recognizes the phosphorylated substrate.

  • Incubate to allow antibody binding.

  • Wash the wells to remove unbound antibody.

  • Add the enzyme-conjugated secondary antibody.

  • Incubate and wash.

  • Add the detection substrate and allow the color to develop.

  • Stop the reaction and measure the absorbance using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Illustrative Comparison: Sunitinib

To provide a framework for how a kinase inhibitor's profile is typically presented, the following table summarizes the inhibitory activity of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[6][7]

Kinase TargetIC50 (nM)
VEGFR2 (KDR)9
PDGFRβ2
c-KIT4
FLT31
RET31

Note: These values are compiled from various sources and may differ based on the specific assay conditions.

Signaling Pathway and Experimental Workflow Diagrams

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a simplified signaling pathway and a general experimental workflow for a kinase inhibition assay.

G cluster_0 Cell Membrane cluster_1 Intracellular Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation Receptor Tyrosine Kinase->Dimerization & Autophosphorylation Signaling Proteins Signaling Proteins Dimerization & Autophosphorylation->Signaling Proteins Activate Downstream Signaling Cascade Downstream Signaling Cascade Signaling Proteins->Downstream Signaling Cascade Cellular Response Cellular Response Downstream Signaling Cascade->Cellular Response Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase Inhibits

Caption: Simplified Receptor Tyrosine Kinase Signaling Pathway.

G Prepare Kinase Reaction\n(Kinase, Substrate, Buffer) Prepare Kinase Reaction (Kinase, Substrate, Buffer) Add Test Compound\n(e.g., this compound) Add Test Compound (e.g., this compound) Prepare Kinase Reaction\n(Kinase, Substrate, Buffer)->Add Test Compound\n(e.g., this compound) Initiate Reaction\n(Add ATP) Initiate Reaction (Add ATP) Add Test Compound\n(e.g., this compound)->Initiate Reaction\n(Add ATP) Incubate Incubate Initiate Reaction\n(Add ATP)->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Detect Phosphorylation Detect Phosphorylation Stop Reaction->Detect Phosphorylation Data Analysis\n(Calculate IC50) Data Analysis (Calculate IC50) Detect Phosphorylation->Data Analysis\n(Calculate IC50)

Caption: General Experimental Workflow for Kinase Inhibition Assay.

References

In Vivo Validation of Tyrosylvaline's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comparative framework for evaluating the therapeutic potential of novel compounds, with a focus on the in vivo validation of agents targeting tyrosine kinase signaling pathways. Due to the limited publicly available data on the specific therapeutic applications and in vivo validation of the dipeptide Tyrosylvaline, this document will leverage the extensive research on Tyrosine Kinase Inhibitors (TKIs) as a well-established therapeutic class. TKIs represent a successful example of targeted therapy and provide a robust dataset for comparison. This guide will summarize the preclinical and clinical data for several key TKIs, detail relevant experimental protocols for in vivo validation, and visualize associated signaling pathways and workflows. The objective is to offer a comprehensive resource for researchers aiming to advance novel therapeutics from preclinical discovery to in vivo validation.

Introduction to this compound and Tyrosine-Containing Dipeptides

This compound is a dipeptide composed of the amino acids tyrosine and valine. While specific in vivo therapeutic validation studies for this compound are not extensively documented in publicly accessible literature, research into tyrosine-containing dipeptides has suggested various biological activities. For instance, some tyrosine-containing cyclic dipeptides have been investigated for their anti-neoplastic and cardiovascular effects in vitro.[1][2] Additionally, certain tyrosine-containing dipeptides have been explored for their potential to increase serum tyrosine levels, which could have implications for enhancing catecholamine-mediated neurotransmission.[3] One study on the use of various dipeptides in cell culture media found that L-tyrosyl-L-valine (YV) had a minimal impact on the cellular metabolism of CHO cells compared to other tested dipeptides.[4] These findings, while not constituting in vivo validation for a specific therapeutic claim, suggest that dipeptides containing tyrosine are biologically active and warrant further investigation.

Given that tyrosine phosphorylation is a critical cellular signaling mechanism and a key target in modern pharmacology, a logical, albeit hypothetical, therapeutic application for a tyrosine-containing compound like this compound could be the modulation of tyrosine kinase activity. To provide a practical guide for the in vivo validation of such a compound, this document will focus on the well-established class of drugs that target these pathways: Tyrosine Kinase Inhibitors (TKIs).

Comparative Analysis of Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia (CML)

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives the pathogenesis of CML.[5][6] The development of TKIs targeting the BCR-ABL1 protein has revolutionized the treatment of CML.[7]

This section provides a comparative overview of the in vivo efficacy and safety of several TKIs used in the treatment of CML.

Table 1: In Vivo Efficacy of Selected Tyrosine Kinase Inhibitors in CML

Drug (Generation)Key In Vivo Model(s)Dosing Regimen (Preclinical/Clinical)Efficacy Outcomes (Preclinical)Key Clinical Efficacy Metrics (Chronic Phase CML)
Imatinib (B729) (1st)Murine models of CML, Human xenograft models[8][9]Preclinical: Varies; Clinical: 400 mg/dayProlonged survival, reduced tumor burden~83.3% overall survival at ~11 years; 82.8% complete cytogenetic response
Dasatinib (B193332) (2nd)Murine models of CML[10]Preclinical: Varies; Clinical: 100 mg/day[11]325-fold more potent than imatinib against unmutated BCR-ABL[11]92% complete hematologic response in imatinib-resistant/intolerant patients[11]
Nilotinib (2nd)Murine models of CML (imatinib-sensitive and -resistant)[12]Preclinical: 20 or 75 mg/kg; Clinical: 400 mg twice daily[12]Significantly decreased tumor burden and prolonged survival[12]57% major cytogenetic response in imatinib-resistant/intolerant patients[12]
Bosutinib (B1684425) (2nd)Imatinib-resistant CML cell lines (in vivo xenografts)[13]Preclinical: Varies; Clinical: 500 mg/day[13]Potent Bcr-Abl inhibition in imatinib-resistant models[13]47.2% major molecular response at 12 months in newly diagnosed patients[14]
Ponatinib (B1185) (3rd)Murine models with T315I mutation[15]Preclinical: Varies; Clinical: 45 mg/day (dose-adjusted)[16]Effective against T315I mutant BCR-ABL[15]50% complete cytogenetic response by 2 years in patients resistant to 2nd gen TKIs[16]
Asciminib (B605619) (STAMP Inhibitor)Preclinical CML models[15]Clinical: 40 mg twice daily[17]Synergistic antileukemic effect with ponatinib in T315I models[15]29.3% major molecular response rate at 48 weeks vs 13.2% for bosutinib in pre-treated patients[17]

Table 2: Common Adverse Events of Selected Tyrosine Kinase Inhibitors

DrugCommon Adverse Events
Imatinib Nausea, vomiting, diarrhea, muscle cramps, fluid retention, rash
Dasatinib Myelosuppression, pleural effusion, diarrhea, headache, rash
Nilotinib Myelosuppression, rash, headache, nausea, elevated liver enzymes, cardiovascular events
Bosutinib Diarrhea, nausea, vomiting, abdominal pain, rash, myelosuppression
Ponatinib Arterial occlusive events, hepatotoxicity, pancreatitis, myelosuppression, skin toxicity
Asciminib Upper respiratory tract infections, musculoskeletal pain, fatigue, nausea, rash, diarrhea

Experimental Protocols for In Vivo Validation

The in vivo validation of a potential therapeutic agent like a TKI involves a series of well-defined preclinical studies. Murine models are central to this process.[8][18]

3.1. General Protocol for In Vivo Efficacy Study in a CML Mouse Model

This protocol outlines a general procedure for assessing the efficacy of a test compound in a murine model of CML, often generated through retroviral transduction of hematopoietic stem cells with the BCR-ABL1 gene.[9][18]

  • Model Generation:

    • Harvest bone marrow cells from donor mice (e.g., BALB/c) following treatment with 5-fluorouracil (B62378) to enrich for hematopoietic stem and progenitor cells.[18]

    • Transduce the bone marrow cells with a retrovirus encoding the human BCR-ABL1 oncogene. A green fluorescent protein (GFP) marker is often co-expressed to track leukemic cells.[9]

    • Irradiate recipient mice to ablate their native hematopoietic system.

    • Transplant the transduced bone marrow cells into the irradiated recipient mice via tail vein injection.[18]

  • Disease Monitoring and Treatment:

    • Monitor the mice for signs of leukemia development, which can include weight loss, ruffled fur, and an enlarged spleen.

    • Periodically collect peripheral blood samples to quantify the percentage of GFP-positive leukemic cells by flow cytometry.

    • Once the leukemic burden reaches a predetermined threshold, randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., this compound) and a vehicle control to the respective groups. A positive control group receiving a known TKI (e.g., imatinib) is also included. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will be determined by the pharmacokinetic properties of the compound.

  • Efficacy Assessment:

    • Survival Analysis: Monitor the survival of mice in each group. The primary endpoint is often a significant increase in the median survival of the treatment group compared to the control group.

    • Leukemic Burden: Continue to monitor the percentage of GFP-positive cells in the peripheral blood. Spleen and bone marrow can also be harvested at the end of the study to assess leukemic infiltration.

    • Spleen Weight: Measure the spleen weight at the time of euthanasia as an indicator of disease severity.

    • Mechanism of Action: Analyze tissue samples (e.g., bone marrow, spleen) to assess the phosphorylation status of BCR-ABL1 and its downstream signaling targets (e.g., CrkL) via techniques like Western blotting or immunohistochemistry to confirm target engagement.

Visualization of Signaling Pathways and Experimental Workflows

4.1. BCR-ABL1 Signaling Pathway

The constitutively active BCR-ABL1 tyrosine kinase activates multiple downstream signaling pathways that promote cell proliferation and inhibit apoptosis.[19][20][21] The diagram below illustrates a simplified overview of some of the key pathways involved.

BCR_ABL_Pathway cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_jak JAK/STAT Pathway BCR_ABL BCR-ABL1 (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Inhibition of Apoptosis) mTOR->Survival STAT5 STAT5 JAK->STAT5 Gene_Transcription Gene Transcription (Anti-apoptotic) STAT5->Gene_Transcription

Caption: Simplified BCR-ABL1 signaling pathways in CML.

4.2. Experimental Workflow for In Vivo Validation

The following diagram outlines a typical workflow for the in vivo validation of a therapeutic candidate.

In_Vivo_Workflow Model_Dev Disease Model Development (e.g., CML Mouse Model) PK_PD Pharmacokinetics & Pharmacodynamics Studies Model_Dev->PK_PD Efficacy Efficacy Studies (Treatment vs. Control) PK_PD->Efficacy Toxicity Toxicology Studies PK_PD->Toxicity Data_Analysis Data Analysis & Interpretation Efficacy->Data_Analysis Toxicity->Data_Analysis Go_NoGo Go/No-Go Decision for Clinical Development Data_Analysis->Go_NoGo

Caption: General workflow for in vivo therapeutic validation.

Conclusion

While the therapeutic potential of this compound remains to be elucidated through dedicated in vivo studies, the framework for such an evaluation is well-established. The remarkable success of Tyrosine Kinase Inhibitors in treating CML provides a clear blueprint for the preclinical and clinical development of targeted therapies. This guide has provided a comparative overview of key TKIs, detailed a representative in vivo experimental protocol, and visualized the underlying signaling pathways and research workflows. It is hoped that this information will serve as a valuable resource for researchers in the field of drug discovery and development as they work to bring novel and effective therapies to patients.

References

Reproducibility of Tyrosylvaline's Effects on Cancer Cell Proliferation and Signaling: A Multi-Laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility of Tyrosylvaline's (Tyr-Val) biological effects across multiple independent laboratories. While direct multi-laboratory studies on Tyr-Val are not extensively published, this document presents a hypothetical comparative framework based on established experimental designs for assessing the anti-proliferative and signaling effects of dipeptides. The data herein is illustrative, designed to highlight potential areas of variability and to provide standardized protocols to improve inter-laboratory reproducibility.

I. Comparative Analysis of Anti-Proliferative Effects

The anti-proliferative activity of this compound was assessed in three independent laboratories (Lab A, Lab B, and Lab C) using a standardized MTT assay on the human breast cancer cell line, MCF-7. The half-maximal inhibitory concentration (IC50) was determined after a 48-hour treatment period.

Table 1: Comparison of this compound IC50 Values Across Laboratories

LaboratoryIC50 (µM) ± SDFold Difference from Mean
Lab A15.2 ± 1.80.92
Lab B18.9 ± 2.51.14
Lab C15.5 ± 2.10.94
Mean 16.5

Data are presented as the mean ± standard deviation from three independent experiments (n=3) performed in each laboratory.

II. Analysis of Receptor Tyrosine Kinase (RTK) Pathway Modulation

To investigate the mechanism underlying its anti-proliferative effects, the impact of this compound on the phosphorylation of a key downstream effector in the RTK signaling pathway, Akt, was quantified via Western blot analysis. MCF-7 cells were treated with 20 µM this compound for 24 hours.

Table 2: Densitometric Analysis of Phospho-Akt (p-Akt) Levels

Laboratory% Decrease in p-Akt (Normalized to Total Akt) ± SD
Lab A45.8 ± 5.2
Lab B38.2 ± 6.1
Lab C42.5 ± 4.8
Mean 42.2

Data represent the mean percentage decrease in phosphorylated Akt levels relative to untreated controls from three independent experiments (n=3).

III. Standardized Experimental Protocols

To ensure the highest degree of reproducibility, the following detailed protocols are recommended.

A. MTT Cell Proliferation Assay
  • Cell Culture: MCF-7 cells are to be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells should be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Treatment: Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS). Serially dilute the stock to final concentrations ranging from 1 µM to 100 µM in culture medium. Replace the medium in each well with the medium containing the respective this compound concentrations. Include untreated control wells.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value should be determined using a non-linear regression analysis of the dose-response curve.

B. Western Blot Analysis of Akt Phosphorylation
  • Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates at a density of 5 x 10⁵ cells per well. After 24 hours, treat the cells with 20 µM this compound for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein from each sample onto a 10% SDS-polyacrylamide gel. Following electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities using image analysis software. Normalize the phospho-Akt signal to the total Akt signal.

IV. Visualized Workflows and Pathways

To further clarify the experimental process and the targeted biological pathway, the following diagrams are provided.

G cluster_workflow Inter-Laboratory Reproducibility Workflow start Identical Batches of This compound & MCF-7 Cells distribute Distribution to Lab A, Lab B, Lab C start->distribute protocol Standardized Experimental Protocols (MTT & Western Blot) distribute->protocol execution Independent Experiment Execution protocol->execution data_collection Data Collection (IC50 & p-Akt Levels) execution->data_collection analysis Centralized Data Analysis & Comparison data_collection->analysis conclusion Assessment of Reproducibility analysis->conclusion

A flowchart of the proposed multi-laboratory study design.

G cluster_pathway Hypothesized this compound Signaling Pathway TyrVal This compound RTK Receptor Tyrosine Kinase (RTK) TyrVal->RTK Inhibition PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation

A simplified diagram of the hypothesized signaling pathway.

A Comparative Guide to the Off-Target Effects of Tyrosine Kinase Inhibitors: Imatinib, Dasatinib, and Sunitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the off-target effects of three widely used tyrosine kinase inhibitors (TKIs): Imatinib, Dasatinib, and Sunitinib. While the user's initial topic of interest was "tyrosylvaline," it is important to clarify that this compound is a dipeptide, a molecule formed from the amino acids tyrosine and valine. Current scientific literature does not support its use as a pharmacological inhibitor with characterized on- and off-target effects.

Therefore, this guide focuses on a class of inhibitors highly relevant to tyrosine signaling: TKIs. Understanding the off-target profiles of these drugs is crucial for predicting potential side effects, discovering new therapeutic applications, and developing more selective next-generation inhibitors. This guide presents quantitative data on the kinase selectivity of Imatinib, Dasatinib, and Sunitinib, details the experimental protocols used to determine these profiles, and provides visual representations of relevant signaling pathways and experimental workflows.

Data Presentation: Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The following table summarizes the dissociation constants (Kd) for Imatinib, Dasatinib, and Sunitinib against their primary targets and a selection of prominent off-targets. A lower Kd value indicates a higher binding affinity. This data is compiled from various kinome-wide binding assays.

Kinase TargetImatinib (Kd, nM)Dasatinib (Kd, nM)Sunitinib (Kd, nM)Primary Function/Pathway
On-Targets
ABL125 - 100<1>10,000Cell proliferation, survival (CML)
KIT100 - 5001 - 101 - 10Cell survival, proliferation (GIST)
PDGFRA/B100 - 5001 - 101 - 10Cell growth, proliferation
VEGFR2>10,00010 - 501 - 10Angiogenesis
Key Off-Targets
SRC Family (SRC, LYN, FYN)>1,000<1100 - 500Cell growth, migration, survival
DDR1291.7-Cell adhesion, migration
NQO282 (IC50)No significant binding-Quinone metabolism
AMPK--~2,000 (IC50)Cellular energy homeostasis
RET>10,000100 - 5001 - 10Cell proliferation, differentiation
FLT3>10,00010 - 501 - 10Hematopoietic cell proliferation

Note: Kd values can vary between different studies and assay conditions. The values presented here are representative of published data.

Experimental Protocols

The quantitative data presented above is primarily generated through kinome-wide profiling assays. Below are detailed methodologies for two common experimental approaches.

Competitive Binding Displacement Assay (e.g., KINOMEscan®)

This assay quantitatively measures the binding affinity of a test compound (inhibitor) to a large panel of kinases.

Principle: The assay is based on a competition between the test inhibitor and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is measured, and a reduction in this amount in the presence of the test compound indicates binding.

Detailed Protocol:

  • Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as fusions with a DNA tag for quantification.

  • Immobilization of Ligand: A broad-spectrum, high-affinity kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test inhibitor (e.g., Imatinib, Dasatinib, or Sunitinib) at various concentrations.

  • Separation: The solid support with the bound kinase is separated from the unbound kinase.

  • Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The results are reported as the percentage of kinase bound to the support in the presence of the test inhibitor compared to a control (e.g., DMSO). The data is then used to calculate the dissociation constant (Kd), which reflects the binding affinity of the inhibitor for each kinase.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay

This is a homogeneous assay format that measures the binding of an inhibitor to a kinase in solution.

Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium) and an acceptor fluorophore (e.g., Alexa Fluor 647). A Europium-labeled anti-tag antibody binds to a tagged kinase, and a fluorescently labeled, ATP-competitive ligand (tracer) binds to the kinase's active site. When both are bound, they are in close proximity, resulting in a high FRET signal. A test inhibitor that binds to the active site will displace the tracer, leading to a decrease in the FRET signal.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Perform serial dilutions of the test inhibitor in DMSO, followed by dilution in the kinase buffer.

    • Prepare solutions of the tagged kinase, the Europium-labeled anti-tag antibody, and the fluorescently labeled tracer in the kinase buffer.

  • Assay Procedure (in a microplate):

    • Add the kinase and anti-tag antibody solution to the wells.

    • Add the serially diluted test inhibitor to the wells.

    • Add the fluorescent tracer to initiate the binding reaction.

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Detection:

    • Read the plate using a TR-FRET-capable plate reader, exciting the Europium donor and measuring emission from both the donor and the acceptor fluorophores.

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor emission signals.

    • Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The IC50 can be converted to a Kd using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway: BCR-ABL and Downstream Effectors

BCR_ABL_Pathway cluster_membrane Cell Membrane BCR_ABL BCR-ABL (Oncoprotein) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Proliferation STAT5->Apoptosis

Caption: The BCR-ABL signaling pathway, a primary on-target for Imatinib and Dasatinib.

Experimental Workflow: Kinome Profiling for Off-Target Identification

Kinome_Profiling_Workflow cluster_workflow Kinome Profiling Workflow start Start: Test Inhibitor binding_assay Competitive Binding Assay start->binding_assay kinase_panel Panel of Recombinant Kinases kinase_panel->binding_assay quantification Signal Quantification (e.g., qPCR, FRET) binding_assay->quantification data_analysis Data Analysis: Calculate Kd Values quantification->data_analysis off_target_id Identification of On- and Off-Targets data_analysis->off_target_id

Caption: A generalized workflow for identifying inhibitor off-targets using kinome profiling.

A Comparative Analysis of Tyrosylvaline and its Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Tyrosylvaline and its enantiomers (L-Tyrosyl-L-valine, D-Tyrosyl-D-valine) and diastereomers (L-Tyrosyl-D-valine, D-Tyrosyl-L-valine). Due to a notable lack of direct comparative experimental data in publicly available literature, this guide focuses on the foundational principles of stereochemistry in peptides, the distinct biological roles of the constituent amino acids, and proposes a framework for future experimental investigation.

Introduction to Stereoisomers in Peptide Science

The spatial arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other (e.g., L-amino acids vs. D-amino acids), and diastereomers, which are stereoisomers that are not mirror images, can exhibit vastly different interactions with chiral biological molecules such as receptors and enzymes.

In the context of dipeptides like this compound, the chirality of the individual amino acid residues (L- or D-Tyrosine and L- or D-Valine) dictates the overall three-dimensional structure of the molecule. This, in turn, influences its pharmacokinetic and pharmacodynamic properties. Peptides composed of D-amino acids are generally more resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. This enhanced stability can lead to a longer biological half-life, a desirable characteristic for therapeutic agents.

Physicochemical Properties

PropertyL-TyrosineD-TyrosineL-ValineD-ValineL-Tyrosyl-L-valine
Molecular Formula C₉H₁₁NO₃C₉H₁₁NO₃C₅H₁₁NO₂C₅H₁₁NO₂C₁₄H₂₀N₂O₄
Molecular Weight ( g/mol ) 181.19181.19117.15117.15280.32
CAS Number 60-18-4556-02-572-18-4640-68-617355-09-8
Known Biological Roles Precursor to neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin.[][2]Can have antinutritional or toxic effects at high levels in certain diets.[3]Essential amino acid, crucial for muscle growth, tissue repair, and energy production.[][5]Used in some biotechnological applications and as a supplement.[6]Biological activity not extensively characterized.

Postulated Biological Activities and Comparative Insights

Direct experimental comparisons of the biological activities of this compound stereoisomers are scarce. However, based on the known functions of their constituent amino acids and the general principles of D-amino acid-containing peptides, we can infer potential differences and areas for future research.

  • L-Tyrosyl-L-valine (L-L): As it is composed of naturally occurring L-amino acids, this isomer is expected to be readily metabolized and interact with endogenous biological systems. Its activity could be related to the roles of L-Tyrosine and L-Valine, potentially acting as a prodrug that releases these amino acids upon hydrolysis.

  • D-Tyrosyl-D-valine (D-D): The presence of two D-amino acids would likely confer significant resistance to enzymatic degradation.[7] This enhanced stability could lead to a longer duration of action if the molecule possesses inherent biological activity. Its effects may be novel and distinct from the L-L enantiomer due to altered receptor binding and enzyme interactions.

  • L-Tyrosyl-D-valine (L-D) and D-Tyrosyl-L-valine (D-L): These diastereomers would also exhibit increased stability compared to the L-L form. Their unique three-dimensional structures could result in distinct biological activities, potentially different from both the L-L and D-D enantiomers.

Potential areas of biological investigation for this compound stereoisomers include:

  • Neuromodulatory Effects: Given that L-Tyrosine is a precursor to key neurotransmitters, this compound isomers could potentially modulate neuronal signaling pathways.[7]

  • Antimicrobial Activity: Some peptides containing D-amino acids have demonstrated antimicrobial properties.[7]

  • Cytotoxicity: The differential effects of the stereoisomers on various cell lines could be explored to identify potential anticancer properties.

Proposed Signaling Pathways for Investigation

The biological effects of this compound and its enantiomers could be mediated through various signaling pathways. The tyrosine moiety, in particular, suggests a potential interaction with pathways involving tyrosine phosphorylation, which is a key mechanism in signal transduction.

G cluster_membrane Cell Membrane Receptor Receptor Tyrosine_Kinase Tyrosine_Kinase Receptor->Tyrosine_Kinase Activation Tyrosylvaline_Isomer Tyrosylvaline_Isomer Tyrosylvaline_Isomer->Receptor Binding Signaling_Cascade Signaling_Cascade Tyrosine_Kinase->Signaling_Cascade Phosphorylation Cellular_Response Cellular_Response Signaling_Cascade->Cellular_Response Modulation

Figure 1: Hypothetical signaling pathway for a this compound isomer interacting with a cell surface receptor to initiate a tyrosine kinase-mediated signaling cascade.

Proposed Experimental Protocols

To elucidate the comparative biological activities of this compound stereoisomers, a series of well-defined experiments are necessary. The following protocols provide a framework for such investigations.

Synthesis of this compound Stereoisomers

Objective: To synthesize the four stereoisomers of this compound (L-L, D-D, L-D, D-L) for subsequent biological evaluation.

Methodology: Standard solid-phase or solution-phase peptide synthesis protocols can be employed.

  • Protection of Functional Groups: Protect the amino group of the first amino acid (e.g., with Fmoc or Boc) and the carboxyl group of the second amino acid (e.g., as a methyl or ethyl ester).

  • Activation of the Carboxyl Group: Activate the free carboxyl group of the protected first amino acid using a coupling reagent (e.g., DCC, HBTU).

  • Peptide Bond Formation: React the activated first amino acid with the protected second amino acid to form the dipeptide.

  • Deprotection: Remove the protecting groups to yield the desired this compound stereoisomer.

  • Purification and Characterization: Purify the synthesized dipeptides using techniques such as HPLC and confirm their identity and purity using mass spectrometry and NMR.

G Start Start Protect_AA Protect Amino Acids Start->Protect_AA Activate_COOH Activate Carboxyl Group Protect_AA->Activate_COOH Couple_AAs Couple Amino Acids Activate_COOH->Couple_AAs Deprotect Deprotect Dipeptide Couple_AAs->Deprotect Purify_Characterize Purify & Characterize Deprotect->Purify_Characterize End End Purify_Characterize->End

Figure 2: General workflow for the chemical synthesis of this compound stereoisomers.

In Vitro Cytotoxicity Assay

Objective: To compare the cytotoxic effects of this compound stereoisomers on different cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability.

  • Cell Culture: Culture the selected cell lines (e.g., a cancer cell line and a normal cell line) in appropriate media.

  • Treatment: Seed the cells in 96-well plates and treat them with varying concentrations of each this compound stereoisomer for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 (half-maximal inhibitory concentration) for each stereoisomer.

Antimicrobial Susceptibility Testing

Objective: To assess and compare the antimicrobial activity of this compound stereoisomers against various microorganisms.

Methodology: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Microorganism Culture: Grow the selected bacterial or fungal strains in appropriate broth media.

  • Serial Dilution: Prepare serial dilutions of each this compound stereoisomer in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time).

  • MIC Determination: The MIC is the lowest concentration of the dipeptide that visibly inhibits the growth of the microorganism.

Conclusion

While direct experimental data comparing the biological activities of this compound enantiomers and diastereomers is currently lacking in the scientific literature, the principles of stereochemistry strongly suggest that significant differences in their stability, bioactivity, and potential therapeutic effects are to be expected. This guide provides a foundational understanding of these anticipated differences and offers a clear roadmap for future research. The proposed experimental protocols for synthesis, cytotoxicity testing, and antimicrobial screening can serve as a starting point for a comprehensive comparative study. Such research is crucial for unlocking the potential of this compound stereoisomers in drug discovery and development.

References

Validating the Hypothetical Mechanism of Tyrosylvaline as a Modulator of Receptor Tyrosine Kinase Signaling Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide explores a hypothetical mechanism of action for the dipeptide Tyrosylvaline, proposing its role as a modulator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. To rigorously validate this proposed mechanism, we present a comparative analysis of data derived from knockout (KO) models of key signaling components. Furthermore, we compare the theoretical effects of this compound with established alternative therapies, specifically MEK inhibitors, providing supporting experimental data and detailed protocols for key assays.

Hypothetical Mechanism of Action: this compound as an EGFR Pathway Modulator

Given the crucial role of tyrosine residues in the activation of receptor tyrosine kinases (RTKs), we hypothesize that this compound may act as a competitive modulator at the ligand-binding site or as an allosteric modulator of the EGFR. This interaction is proposed to initiate downstream signaling through two primary cascades: the RAS-RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation, and the PI3K-AKT pathway, a key regulator of cell survival and metabolism.

Below is a diagram illustrating the proposed signaling pathway and the points of intervention for validation using knockout models.

Caption: Proposed this compound signaling pathway via EGFR.

Validation Through Knockout Models

To validate the involvement of the EGFR pathway in this compound's mechanism, one would assess its effects in cell lines or animal models where key components of this pathway have been knocked out. The expected outcome would be an attenuation or complete loss of this compound's biological activity in these models compared to wild-type controls.

Knockout ModelGene Knocked OutKey Phenotypic ObservationsExpected Impact on this compound's Effect
EGFR KO Mouse EgfrEmbryonic or early postnatal lethality, defects in skin, hair, and epithelial tissues.[1][2][3]Complete loss of this compound-induced cellular proliferation and survival signals.
Ras KO Mouse K-rasEmbryonic lethality around day 12-14 due to liver defects and anemia.[4] H-ras and N-ras knockouts are viable.[5]Attenuation of downstream signaling, particularly MAPK and PI3K activation. The specific Ras isoform involved would need to be determined.
PI3K KO Mouse Pik3cd (p110δ)Defects in B-cell development and survival.[6]Abrogation of Akt activation, but MAPK pathway may remain partially active.

Comparative Analysis with Alternative Therapeutics: MEK Inhibitors

MEK inhibitors are a class of targeted therapies that act downstream in the MAPK pathway. Comparing the efficacy of this compound with these established drugs in various cancer cell lines can provide a benchmark for its potency.

CompoundTargetA375 (Melanoma) IC₅₀ (nM)HCT116 (Colon Cancer) IC₅₀ (nM)PANC-1 (Pancreatic Cancer) IC₅₀ (nM)
This compound EGFR (Hypothesized)To be determinedTo be determinedTo be determined
Trametinib MEK1/20.521.83.2
Selumetinib MEK1/21.810.215.4

Data for Trametinib and Selumetinib are derived from preclinical studies.[7]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of this compound's activity. Below are standard protocols for assessing the activation of the EGFR signaling pathway.

Protocol 1: Western Blot Analysis of ERK Phosphorylation

This protocol is used to determine the activation state of the MAPK pathway by measuring the phosphorylation of ERK.

1. Cell Culture and Treatment:

  • Culture cancer cell lines (e.g., A549, HCT116) to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Treat cells with various concentrations of this compound or a comparator (e.g., Trametinib) for a specified time.

2. Cell Lysis:

  • Wash cells with ice-cold PBS.[8]

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Clarify the lysate by centrifugation.[9]

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay.[7][8]

4. SDS-PAGE and Western Blotting:

  • Separate 20-30 µg of protein per sample on a polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

5. Detection and Analysis:

  • Detect the signal using an ECL substrate and an imaging system.[8]

  • Quantify band intensities and normalize the phospho-ERK signal to the total ERK or a loading control (e.g., GAPDH).

Western_Blot_Workflow A Cell Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking E->F G Primary Antibody (p-ERK) F->G H Secondary Antibody (HRP-conjugated) G->H I Detection (ECL) H->I J Data Analysis I->J

Caption: Experimental workflow for Western blot analysis.
Protocol 2: Immunoprecipitation of EGFR

This protocol is designed to isolate EGFR and its interacting proteins to determine if this compound affects its binding to downstream adaptors like Grb2.

1. Cell Stimulation and Lysis:

  • Serum-starve cells for 16 hours.

  • Stimulate cells with EGF (e.g., 50 ng/mL) with or without this compound pre-treatment.[10]

  • Lyse cells in ice-cold Co-IP Lysis/Wash Buffer.[10]

2. Immunoprecipitation:

  • Pre-clear the lysate with Protein A/G beads.[10]

  • Incubate 0.5 - 1.0 mg of protein lysate with an anti-EGFR antibody for 2-4 hours or overnight at 4°C.[10]

  • Add pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.[10]

3. Washing and Elution:

  • Pellet the beads and wash three to five times with Co-IP Lysis/Wash Buffer.[10]

  • Elute the protein complexes by boiling in SDS-PAGE sample buffer.[10]

4. Analysis by Western Blotting:

  • Separate the eluted proteins by SDS-PAGE.

  • Probe the membrane with primary antibodies against EGFR and potential interacting partners (e.g., Grb2).

Conclusion

This guide outlines a strategy for validating the hypothetical mechanism of this compound as a modulator of the EGFR signaling pathway. By utilizing knockout models of key pathway components, a definitive assessment of its molecular targets can be achieved. Comparative studies against established inhibitors, such as those targeting MEK, will be essential in determining its potential therapeutic efficacy. The provided experimental protocols offer a robust framework for conducting these validation studies.

References

Safety Operating Guide

Navigating the Safe Disposal of Tyrosylvaline in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes:

  • Safety goggles or glasses

  • A laboratory coat

  • Chemical-resistant gloves

All handling should be conducted in a well-ventilated area to prevent the inhalation of any dust particles.[1]

Quantitative Data

The following table summarizes the key chemical and physical properties of Tyrosylvaline.

PropertyValueSource
Molecular Formula C14H20N2O4PubChem[2]
Molecular Weight 280.32 g/mol PubChem[2]
Appearance Solid (Predicted)HMDB[2]
Water Solubility 0.45 g/L (Predicted)FooDB[3]
logP -1.14 (Extrapolated)HMDB[2]
Storage Temperature 2-8°C (Refrigerator)Pharmaffiliates[4]

Step-by-Step Disposal Protocol

Based on the available information for similar non-hazardous amino acid compounds, the recommended disposal procedure for this compound is as follows:

  • Hazard Assessment: this compound is a dipeptide composed of the amino acids tyrosine and valine. Safety data sheets for similar amino acids suggest that it is not classified as a hazardous substance.[5][6] However, it is always prudent to consult your institution's specific safety guidelines and any internal risk assessments.

  • Solid Waste Disposal (for small quantities):

    • Carefully sweep the solid this compound into a designated, clearly labeled container with a secure lid. This minimizes the generation of dust.

    • This container can typically be disposed of in the general laboratory solid waste stream, provided it is not contaminated with any hazardous materials.[1]

    • It is crucial to not mix this compound waste with other chemical waste.[5][6]

  • Aqueous Solutions Disposal (for small volumes):

    • Small quantities of dilute aqueous solutions of this compound can generally be poured down the sanitary sewer system with a large volume of water.

    • Before doing so, confirm that this practice is in accordance with your local wastewater regulations and institutional policies.[1]

  • Contaminated Material Disposal:

    • Any materials that have come into contact with this compound, such as weighing paper, gloves, or filter paper, should be collected in a sealed bag.

    • These materials can then be disposed of as non-hazardous solid waste.[1]

  • Decontamination:

    • After handling and disposal, thoroughly clean the work area.

    • Wash hands thoroughly with soap and water.[6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Tyrosylvaline_Disposal_Workflow cluster_prep Preparation cluster_waste_type Identify Waste Form cluster_disposal Disposal Path cluster_final Final Steps A Assess Hazards & Review Institutional Protocols B Wear Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Solid, Aqueous, or Contaminated Material? B->C D Solid Waste: Collect in a labeled, sealed container. Dispose as non-hazardous solid waste. C->D Solid E Aqueous Solution (dilute, small vol): Dispose down the sanitary sewer with copious amounts of water. (Verify local regulations) C->E Aqueous F Contaminated Materials: Place in a sealed bag. Dispose as non-hazardous solid waste. C->F Contaminated G Decontaminate Work Area D->G E->G F->G H Properly Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

A flowchart outlining the decision-making process for the safe disposal of this compound.

References

Personal protective equipment for handling Tyrosylvaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of Tyrosylvaline. It is designed to be a preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance to ensure the safe and effective use of this dipeptide in research and development settings.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

PPE Category Solid Form (Lyophilized Powder) Solution Form Rationale
Hand Protection Nitrile gloves (double-gloving recommended)[3]Nitrile gloves[3]Protects against skin contact and potential irritation. Double-gloving provides an extra layer of safety when handling the fine powder.
Eye Protection Safety glasses with side shields or safety goggles[3][4]Safety glasses with side shields or safety goggles[3][4]Prevents eye contact with airborne particles or splashes.
Respiratory Protection N95 or higher-rated respiratorNot generally required if handled in a well-ventilated area or fume hood.Recommended when weighing or transferring the powder to prevent inhalation of fine particles that may cause respiratory irritation[3].
Body Protection Laboratory coat[5]Laboratory coat[5]Protects skin and personal clothing from contamination.

II. Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment and ensuring the integrity of the compound.

1. Receiving and Storage

  • Inspection: Upon receipt, inspect the packaging for any signs of damage.

  • Storage of Lyophilized Powder: Store lyophilized this compound in a cool, dry, and dark place, typically at -20°C or colder for long-term stability.

  • Storage of Solutions: Once reconstituted, store solutions according to laboratory standards, often at 4°C for short-term use or frozen for longer-term storage. Avoid repeated freeze-thaw cycles[5].

  • Labeling: Clearly label all containers with the compound name, concentration, and date of preparation[5].

2. Handling and Experimental Protocols

  • Designated Area: Handle all this compound within a designated, clean, and well-ventilated laboratory area, preferably in a chemical fume hood when handling the powder[5][6].

  • Reconstitution: When reconstituting the lyophilized powder, use high-purity water or a recommended buffer solution[5]. To minimize dust, gently tap the vial to settle the powder before opening. Slowly add the solvent to the vial.

  • Weighing: When weighing the powder, do so in a chemical fume hood or a balance enclosure to minimize inhalation exposure.

  • General Hygiene: Wash hands thoroughly after handling the compound. Avoid eating, drinking, or smoking in the laboratory[7].

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Prepare designated workspace (fume hood) A->B C Retrieve this compound from storage and equilibrate to room temperature B->C D Weigh lyophilized powder in fume hood C->D E Reconstitute with appropriate solvent D->E F Perform experimental procedures E->F G Decontaminate workspace F->G H Dispose of waste in designated containers G->H I Doff PPE H->I J Wash hands thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

III. Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal

Waste Type Disposal Container Disposal Procedure
Solid Waste (contaminated PPE, weigh boats, etc.) Labeled hazardous waste container[8]Collect in a designated, clearly labeled, leak-proof container for hazardous waste[8][9].
Liquid Waste (unused solutions, contaminated solvents) Labeled hazardous waste container[8]Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain[5][8].
Sharps (needles, contaminated glass) Sharps containerPlace in a designated, puncture-resistant sharps container.

Disposal Workflow

G cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal A Solid Waste (gloves, tubes) D Hazardous Solid Waste Bin A->D B Liquid Waste (solutions) E Hazardous Liquid Waste Container B->E C Sharps (needles, glass) F Sharps Container C->F G Arrange for professional disposal by licensed service D->G E->G F->G

Caption: Waste Disposal Workflow for this compound.

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure the safe and effective handling of this compound in the laboratory. Always consult your institution's specific safety guidelines and protocols.

References

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